3-bromo-N-hydroxybenzamide
Description
Properties
IUPAC Name |
3-bromo-N-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-6-3-1-2-5(4-6)7(10)9-11/h1-4,11H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVYIMXUQABVAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567496 | |
| Record name | 3-Bromo-N-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2593-28-4 | |
| Record name | 3-Bromo-N-hydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2593-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-N-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromo-N-Hydroxybenzamide: Structural Profile and Synthetic Utility
[1][2]
Executive Summary
3-bromo-N-hydroxybenzamide (CAS: 2593-28-4) is a functionalized hydroxamic acid derivative primarily utilized in medicinal chemistry as a zinc-binding fragment.[1][2] Characterized by a meta-brominated phenyl cap and a hydroxamic acid warhead, it serves as a critical structural probe in the development of metalloprotease and Histone Deacetylase (HDAC) inhibitors.[1] This guide details its physicochemical properties, validated synthetic pathways, and mechanistic role in fragment-based drug discovery (FBDD).[1]
Part 1: Structural & Physicochemical Profile[1][2][3]
The molecule consists of a lipophilic 3-bromophenyl group attached directly to a hydrophilic hydroxamic acid moiety.[1][2] This amphiphilic nature defines its solubility profile and biological interaction mode.[1][2]
Key Properties Table[1][2]
| Property | Value / Description | Source/Derivation |
| IUPAC Name | 3-bromo-N-hydroxybenzamide | [1] |
| CAS Number | 2593-28-4 | [1] |
| Molecular Formula | C₇H₆BrNO₂ | [1] |
| Molecular Weight | 216.03 g/mol | [1] |
| Electronic Profile | Electron-withdrawing Br ( | Structural Analysis |
| Predicted pKa | ~8.4 – 8.6 (Hydroxamic –NHO H) | Analogous to N-hydroxybenzamide (8.[1][2]81) [2] |
| H-Bond Donors | 2 (-NH, -OH) | Structural Analysis |
| H-Bond Acceptors | 2 (C=O, -OH) | Structural Analysis |
| Physical State | Solid (Crystalline) | [3] |
Structural Analysis
The bromine atom at the meta position exerts an inductive electron-withdrawing effect (-I), which slightly lowers the pKa of the hydroxamic acid group compared to the unsubstituted parent (N-hydroxybenzamide, pKa 8.[1]81) [2].[1][2] This acidity modulation is critical for the ionization state of the hydroxamic acid at physiological pH, influencing its ability to chelate Zinc ions in enzyme active sites.[1][2]
Part 2: Synthetic Methodology
The synthesis of 3-bromo-N-hydroxybenzamide is most reliably achieved through the hydroxylaminolysis of methyl 3-bromobenzoate.[1][2] This method avoids the use of unstable acid chlorides and proceeds under mild basic conditions.[1][2]
Reaction Scheme (Graphviz)[1]
Caption: Step-wise synthesis via hydroxylaminolysis of the methyl ester precursor.
Detailed Protocol
Reagents: Methyl 3-bromobenzoate (1.0 eq), Hydroxylamine hydrochloride (2.0 eq), Potassium Hydroxide (3.0 eq), Methanol (anhydrous).[1][3]
-
Preparation of Hydroxylamine: Dissolve hydroxylamine hydrochloride in methanol. Add a solution of KOH in methanol at 0°C. Stir for 15 minutes to precipitate KCl and generate free hydroxylamine. Filter if necessary to remove bulk salts.[1][2]
-
Coupling: Add methyl 3-bromobenzoate to the fresh hydroxylamine solution at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–20 hours. Monitor by TLC (formation of a highly polar spot, stains red with FeCl₃).[1][2]
-
Workup: Evaporate methanol under reduced pressure. Dissolve the residue in a minimum amount of water.[1][2]
-
Acidification: Carefully acidify with dilute acetic acid or HCl to pH ~5–6. The product typically precipitates as a solid.[1][2]
-
Purification: Extract with ethyl acetate if precipitation is incomplete. Recrystallize from ethyl acetate/hexane or purify via silica gel column chromatography (MeOH/DCM gradient) [3].[1][2]
Part 3: Mechanistic Role in Drug Discovery[1][2]
3-bromo-N-hydroxybenzamide functions as a Zinc-Binding Group (ZBG) mimic.[1][2] In the context of Histone Deacetylase (HDAC) or Matrix Metalloprotease (MMP) inhibition, the hydroxamic acid coordinates the catalytic Zinc ion, while the bromophenyl group occupies the hydrophobic pocket (surface recognition domain).[1]
Binding Mode Visualization (Graphviz)[1][2]
Caption: Bidentate chelation mechanism of the hydroxamic acid group to the catalytic Zinc ion.
Pharmacological Context[1][2]
-
Chelation: The hydroxamic acid forms a 5-membered chelate ring with the Zn²⁺ ion, displacing the water molecule required for peptide bond hydrolysis.[1][2]
-
Bromine Substituent: The meta-bromine enhances lipophilicity (LogP) compared to the unsubstituted benzamide, improving membrane permeability.[1] It also probes the width of the enzyme's "tube" or surface pocket, offering steric structure-activity relationship (SAR) data.[1]
References
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Smolecule. (2025).[1][2][4] 3-bromo-N-hydroxybenzamide General Information and CAS 2593-28-4.[1][2] Retrieved from [1]
-
The Royal Society of Chemistry. (2014).[1][2] Table S1: Chemical structures and pKa of some hydroxamic acids. RSC Advances. Retrieved from [1]
-
Kozlov, M. V., et al. (2013).[1][2][5] Synthesis of substituted N-hydroxybenzamides. Bioorganic & Medicinal Chemistry Letters. (Methodology adapted from general procedure). Retrieved from [1]
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An In-Depth Technical Guide to the Biological Activity of 3-bromo-N-hydroxybenzamide
Introduction
3-bromo-N-hydroxybenzamide belongs to the hydroxamic acid class of compounds, a well-established pharmacophore in medicinal chemistry. The presence of the N-hydroxybenzamide moiety suggests a strong potential for biological activity, primarily through its ability to chelate metal ions within the active sites of various enzymes. While specific literature on 3-bromo-N-hydroxybenzamide is limited, its structural features allow for a predictive analysis of its core biological activities based on extensive research into related N-hydroxybenzamide and bromobenzamide derivatives.[1]
This guide provides a comprehensive technical overview of the predicted core biological activity of 3-bromo-N-hydroxybenzamide, focusing on its potential as a histone deacetylase (HDAC) inhibitor and its consequent anticancer effects. We will delve into the mechanistic rationale, provide detailed experimental protocols for validation, and explore other potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel hydroxamic acid derivatives.
PART 1: The Core Biological Activity - Histone Deacetylase (HDAC) Inhibition
The primary predicted biological activity of 3-bromo-N-hydroxybenzamide is the inhibition of histone deacetylases (HDACs). N-hydroxybenzamides are a known class of HDAC inhibitors, and this activity is central to their therapeutic potential, particularly in oncology.[2][3]
Mechanism of Action: Zinc Chelation in the HDAC Active Site
HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histone tails.[4] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[4] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[5]
The catalytic activity of most HDACs is dependent on a zinc ion (Zn²⁺) located deep within the enzyme's active site.[4] The N-hydroxybenzamide moiety of 3-bromo-N-hydroxybenzamide is a classic zinc-binding group. It is predicted to inhibit HDACs by coordinating with this essential zinc ion, effectively blocking the enzyme's catalytic function.[6] The bromophenyl portion of the molecule likely interacts with the rim of the active site, contributing to binding affinity and potentially influencing isoform selectivity.
Caption: Mechanism of HDAC Inhibition by 3-bromo-N-hydroxybenzamide.
Therapeutic Rationale for HDAC Inhibition in Cancer
By inhibiting HDACs, 3-bromo-N-hydroxybenzamide is expected to induce hyperacetylation of histones, leading to a more relaxed chromatin structure. This "opening" of the chromatin can reactivate the expression of silenced tumor suppressor genes, such as p21, which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[5][7] This makes HDAC inhibitors a promising class of anticancer agents.[4][8]
Experimental Protocol: In Vitro HDAC Inhibition Assay (Colorimetric)
This protocol provides a framework for determining the HDAC inhibitory activity of 3-bromo-N-hydroxybenzamide. Commercial kits are widely available and provide optimized reagents.[9][10]
Principle: This assay measures the activity of HDACs by quantifying the deacetylation of a synthetic substrate. The remaining acetylated substrate is detected by a specific antibody, and the signal is inversely proportional to HDAC activity.
Materials:
-
HeLa or other cancer cell line nuclear extract (as a source of HDACs)
-
3-bromo-N-hydroxybenzamide (dissolved in DMSO)
-
Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control inhibitor
-
HDAC Assay Buffer
-
Acetylated Histone Substrate (coated on microplate wells)
-
Anti-acetylated Histone Antibody
-
Secondary Antibody conjugated to Horseradish Peroxidase (HRP)
-
HRP substrate (e.g., TMB)
-
Stop Solution (e.g., 1M H₂SO₄)
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all buffers and solutions according to the manufacturer's instructions. Prepare serial dilutions of 3-bromo-N-hydroxybenzamide and the positive control (e.g., starting from 1 mM down to 1 nM).
-
Assay Setup:
-
Add 50 µL of HDAC Assay Buffer to each well of the substrate-coated microplate.
-
Add 10 µL of the diluted test compound (3-bromo-N-hydroxybenzamide), positive control, or DMSO (vehicle control) to the respective wells.
-
Add 40 µL of the nuclear extract (containing HDACs) to all wells except for the "blank" wells.
-
-
Enzymatic Reaction: Incubate the plate at 37°C for 60-90 minutes to allow for histone deacetylation.
-
Detection:
-
Wash the wells three times with 150 µL of Wash Buffer.
-
Add 100 µL of the diluted Anti-acetylated Histone Antibody to each well and incubate at room temperature for 60 minutes.
-
Wash the wells three times with 150 µL of Wash Buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate at room temperature for 30-60 minutes.
-
Wash the wells four times with 150 µL of Wash Buffer.
-
Add 100 µL of HRP substrate to each well and incubate in the dark at room temperature for 10-20 minutes, or until a color change is observed.
-
-
Data Acquisition: Add 100 µL of Stop Solution to each well to quench the reaction. Read the absorbance at 450 nm using a microplate reader.
Data Analysis: The HDAC inhibition can be calculated using the following formula:
Inhibition (%) = [1 - (OD_sample - OD_blank) / (OD_vehicle - OD_blank)] x 100
The IC₅₀ value (the concentration of the inhibitor required to reduce HDAC activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Predicted Efficacy Data
Based on studies of similar N-hydroxybenzamide derivatives, it is anticipated that 3-bromo-N-hydroxybenzamide could exhibit potent HDAC inhibitory activity.[3] The IC₅₀ values for related compounds can range from nanomolar to micromolar concentrations.[11]
| Compound | Target | Predicted IC₅₀ Range |
| 3-bromo-N-hydroxybenzamide | Total HDACs | 0.1 - 10 µM |
| Positive Control (e.g., SAHA) | Total HDACs | 0.01 - 0.1 µM |
PART 2: Investigating Anticancer Activity
The inhibition of HDACs by 3-bromo-N-hydroxybenzamide is expected to translate into significant anticancer activity. This is primarily achieved through the induction of cell cycle arrest and apoptosis.[12][13]
Mechanism of Anticancer Action
HDAC inhibition leads to the re-expression of key cell cycle regulators and pro-apoptotic proteins.[5] For instance, the upregulation of p21 can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G1/S or G2/M phase.[5] Furthermore, HDAC inhibitors can modulate the balance of pro- and anti-apoptotic proteins of the Bcl-2 family and activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[5][14]
Caption: Downstream effects of HDAC inhibition leading to anticancer activity.
Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[16]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium
-
3-bromo-N-hydroxybenzamide (in DMSO)
-
Doxorubicin or Cisplatin (as a positive control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[17]
-
Compound Treatment: Treat the cells with serial dilutions of 3-bromo-N-hydroxybenzamide and the positive control. Include vehicle-treated (DMSO) and untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple precipitate is visible.[17]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.[17] Gently pipette to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated as:
Viability (%) = (Absorbance_sample / Absorbance_control) x 100
The IC₅₀ value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.
Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore like FITC.[18] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[18]
Materials:
-
Cancer cell line
-
3-bromo-N-hydroxybenzamide
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with 3-bromo-N-hydroxybenzamide at its IC₅₀ concentration (determined from the MTT assay) for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Staining:
-
Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
PART 3: Other Potential Biological Activities
While HDAC inhibition is the most probable core activity, the hydroxamic acid and benzamide scaffolds are present in inhibitors of other enzyme classes. Therefore, 3-bromo-N-hydroxybenzamide may exhibit additional biological effects worth investigating.
-
Matrix Metalloproteinase (MMP) Inhibition: Hydroxamic acids are also known to be potent inhibitors of MMPs, a family of zinc-dependent endopeptidases involved in tissue remodeling and cancer metastasis.[21] The hydroxamic acid moiety can chelate the catalytic zinc ion in the MMP active site.
-
Anti-inflammatory Activity: Some benzamide derivatives have shown anti-inflammatory properties.[22] The potential of 3-bromo-N-hydroxybenzamide to modulate inflammatory pathways could be explored.
-
Antimicrobial Activity: Various benzamide derivatives have been reported to possess antibacterial and antifungal activities.[23][24]
Conclusion
3-bromo-N-hydroxybenzamide is a promising molecule with a high likelihood of exhibiting significant biological activity, primarily as a histone deacetylase inhibitor. This predicted activity forms a strong basis for its potential as an anticancer agent. The experimental protocols outlined in this guide provide a robust framework for validating its HDAC inhibitory and cytotoxic effects. Further investigation into its selectivity for different HDAC isoforms and its activity against other potential targets, such as MMPs, will be crucial in fully elucidating its therapeutic potential. The synthesis and evaluation of this and similar derivatives could lead to the discovery of novel and effective therapeutic agents.[25][26]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (URL: [Link])
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Measuring Histone Deacetylase Inhibition in the Brain - PMC - PubMed Central. (2019-06-07). (URL: [Link])
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Potent Histone Deacetylase Inhibitors Derived from 4-(Aminomethyl)-N-hydroxybenzamide with High Selectivity for the HDAC6 Isoform | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC - NIH. (2013-11-10). (URL: [Link])
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An In-depth Technical Guide to the Synthesis of 3-bromo-N-hydroxybenzamide: Methodologies, Mechanistic Insights, and Practical Considerations
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 3-bromo-N-hydroxybenzamide, a molecule of significant interest in medicinal chemistry and organic synthesis. The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of two primary synthetic routes. Each route is presented with in-depth mechanistic explanations, step-by-step experimental protocols, and critical analysis of the procedural choices. The document emphasizes scientific integrity, providing a self-validating framework for the described protocols, supported by authoritative references. Visual aids in the form of reaction pathway diagrams and data summary tables are included to enhance clarity and practical application.
Introduction: The Significance of 3-bromo-N-hydroxybenzamide
3-bromo-N-hydroxybenzamide is a versatile organic compound that serves as a valuable building block in the synthesis of more complex molecules.[1] Its structure, featuring a brominated benzene ring and a hydroxamic acid functional group, imparts unique chemical properties that are of particular interest in the field of medicinal chemistry. The hydroxamic acid moiety is a known zinc-binding group, making compounds containing this functional group potential inhibitors of zinc-dependent enzymes.[2]
Notably, N-hydroxybenzamides are a recognized class of histone deacetylase (HDAC) inhibitors.[2] HDACs are a family of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer.[2][3] The development of HDAC inhibitors is a promising avenue for cancer therapy.[4] Research has indicated that 3-bromo-N-hydroxybenzamide and its derivatives possess potential anti-inflammatory and anticancer properties, positioning them as promising candidates for further investigation in drug discovery programs.[1] This guide aims to provide a robust and practical resource for the synthesis of this important molecule.
Synthetic Pathways to 3-bromo-N-hydroxybenzamide
Two principal synthetic routes to 3-bromo-N-hydroxybenzamide are detailed in this guide. The first route commences with the bromination of a benzoic acid derivative, followed by conversion to the target molecule. The second, alternative route begins with the synthesis of N-hydroxybenzamide, which is subsequently brominated.
Route 1: Synthesis via 3-Bromobenzoyl Chloride
This synthetic approach is a robust and widely applicable method that proceeds in three key stages: the synthesis of 3-bromobenzoic acid, its conversion to the highly reactive 3-bromobenzoyl chloride, and the final reaction with hydroxylamine.
A [label="Benzoic Acid"]; B [label="3-Bromobenzoic Acid"]; C [label="3-Bromobenzoyl Chloride"]; D [label="3-bromo-N-hydroxybenzamide"];
A -> B [label="Bromination"]; B -> C [label="Chlorination (SOCl₂)"]; C -> D [label="Amination (NH₂OH·HCl)"]; }
Diagram 1: Synthetic pathway for 3-bromo-N-hydroxybenzamide starting from benzoic acid.The initial step involves the electrophilic aromatic substitution of benzoic acid with bromine. The carboxylic acid group is a meta-director, which selectively directs the incoming bromine atom to the 3-position on the benzene ring.[5]
Experimental Protocol:
A solution of potassium bromate in water is added to a mixture of benzoic acid and bromine in glacial acetic acid and concentrated hydrochloric acid at a controlled temperature.[6]
-
Materials:
-
Benzoic acid
-
Bromine
-
Potassium bromate
-
Glacial acetic acid
-
Concentrated hydrochloric acid
-
Water
-
-
Procedure:
-
In a well-ventilated fume hood, prepare a solution of benzoic acid (0.1 mole) and bromine (2.1 mL) in a mixture of glacial acetic acid (250 mL) and concentrated hydrochloric acid (150 mL). Maintain the temperature at 25°C with cooling.[6]
-
Prepare a solution of potassium bromate (4 g) in water (150 mL).[6]
-
With stirring, add the potassium bromate solution to the benzoic acid mixture over 15 minutes.[6]
-
Continue stirring for one hour, during which the precipitation of m-bromobenzoic acid will commence.[6]
-
Add another portion of potassium bromate (4 g) dissolved in water (50 mL) over 30 minutes.[6]
-
Collect the precipitated product by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from hot water.
-
Causality Behind Experimental Choices:
-
The use of potassium bromate and hydrochloric acid in situ generates bromine, providing a controlled and efficient brominating agent.
-
Glacial acetic acid serves as a polar protic solvent that can dissolve the reactants and facilitate the electrophilic substitution reaction.
-
Maintaining a controlled temperature is crucial to prevent unwanted side reactions and ensure the selective formation of the meta-isomer.
The conversion of the carboxylic acid to an acyl chloride is a key activation step, as acyl chlorides are significantly more reactive towards nucleophiles than their corresponding carboxylic acids. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[2]
Experimental Protocol:
3-Bromobenzoic acid is refluxed with an excess of thionyl chloride to produce 3-bromobenzoyl chloride.[6]
-
Materials:
-
3-Bromobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (optional solvent)
-
Dry glassware
-
-
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-bromobenzoic acid.
-
Add an excess of thionyl chloride (typically 2-3 equivalents). The reaction can be performed neat or in an inert solvent like anhydrous toluene.[6]
-
Gently heat the mixture to reflux (approximately 79°C for neat thionyl chloride). The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.[6]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation at atmospheric pressure.
-
The crude 3-bromobenzoyl chloride can be purified by vacuum distillation.
-
Safety Precautions:
-
This reaction must be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO₂).[6]
-
Thionyl chloride is corrosive and reacts violently with water.[7][8][9][10][11] All glassware must be thoroughly dried before use.[6] Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[7][8][9][10][11]
The final step involves the nucleophilic acyl substitution of 3-bromobenzoyl chloride with hydroxylamine. The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the desired N-hydroxybenzamide.
Experimental Protocol:
3-bromobenzoyl chloride is reacted with hydroxylamine hydrochloride in the presence of a base.
-
Materials:
-
3-Bromobenzoyl chloride
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine or other suitable base
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
-
Procedure:
-
Dissolve hydroxylamine hydrochloride (1.1 equivalents) in pyridine and cool the solution in an ice bath.
-
Slowly add a solution of 3-bromobenzoyl chloride (1 equivalent) in an anhydrous solvent to the hydroxylamine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and acidify with concentrated HCl.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization.
-
Causality Behind Experimental Choices:
-
Hydroxylamine is used as its hydrochloride salt for better stability. The base (e.g., pyridine) is necessary to neutralize the HCl generated during the reaction and to deprotonate the hydroxylammonium ion, liberating the free hydroxylamine nucleophile.
-
The reaction is performed at a low temperature initially to control the exothermic reaction between the acyl chloride and the amine.
Route 2: Synthesis via Bromination of N-Hydroxybenzamide
This alternative route involves the initial synthesis of the N-hydroxybenzamide core, followed by the introduction of the bromine atom onto the aromatic ring.
A [label="Ethyl Benzoate"]; B [label="N-Hydroxybenzamide"]; C [label="3-bromo-N-hydroxybenzamide"];
A -> B [label="Reaction with Hydroxylamine"]; B -> C [label="Bromination"]; }
Diagram 2: Alternative synthetic pathway for 3-bromo-N-hydroxybenzamide.N-hydroxybenzamide can be prepared from ethyl benzoate and hydroxylamine.[12]
Experimental Protocol:
-
Materials:
-
Hydroxylamine hydrochloride
-
Potassium hydroxide
-
Methyl alcohol
-
Ethyl benzoate
-
Acetic acid
-
-
Procedure:
-
Prepare a solution of hydroxylamine hydrochloride (0.67 mole) in boiling methyl alcohol (240 cc).[12]
-
Prepare a solution of potassium hydroxide (1 mole) in boiling methyl alcohol (140 cc).[12]
-
Cool both solutions to 30-40°C and add the potassium hydroxide solution to the hydroxylamine solution with shaking, cooling in an ice bath to control the temperature.[12]
-
Allow the mixture to stand in an ice bath for five minutes to precipitate potassium chloride.[12]
-
Add ethyl benzoate (0.33 mole) with thorough shaking and filter the mixture immediately with suction.[12]
-
Allow the filtrate to stand at room temperature for 48 hours to crystallize potassium benzohydroxamate.[12]
-
Collect the crystals by filtration.
-
To prepare benzohydroxamic acid, stir and heat the potassium salt (0.2 mole) in 1.25 N acetic acid (160 cc) until a clear solution is obtained.[12]
-
Cool the solution to room temperature and then in an ice bath to crystallize the N-hydroxybenzamide.[12]
-
Filter and dry the product.
-
The final step in this route is the electrophilic bromination of the N-hydroxybenzamide. The amide and hydroxyl groups are ortho-, para-directing; however, the reaction conditions can be controlled to favor the formation of the 3-bromo isomer.
Experimental Protocol:
N-hydroxybenzamide is treated with a brominating agent in a suitable solvent.
-
Materials:
-
N-Hydroxybenzamide
-
N-Bromosuccinimide (NBS) or Bromine
-
Acetic acid or Dichloromethane
-
-
Procedure:
-
Dissolve N-hydroxybenzamide in a suitable solvent such as acetic acid or dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add the brominating agent (e.g., N-bromosuccinimide, 1.1 equivalents) portion-wise with stirring.
-
Allow the reaction to proceed at a controlled temperature, monitoring its progress by TLC.
-
Once the reaction is complete, quench any remaining brominating agent.
-
Isolate the crude product by extraction or precipitation.
-
Purify the 3-bromo-N-hydroxybenzamide by recrystallization or column chromatography.
-
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS) is often preferred over liquid bromine as it is a solid and easier to handle, providing a source of electrophilic bromine.[13]
-
The choice of solvent can influence the reactivity and selectivity of the bromination reaction. Acetic acid can act as both a solvent and a catalyst.
Data Presentation
Table 1: Summary of Key Reactants and Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| Benzoic Acid | C₇H₆O₂ | 122.12 | White crystalline solid, m.p. 122°C |
| 3-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | White crystalline solid, m.p. 155-157°C |
| 3-Bromobenzoyl Chloride | C₇H₄BrClO | 219.46 | Liquid, b.p. 244-246°C |
| N-Hydroxybenzamide | C₇H₇NO₂ | 137.14 | White solid, m.p. 124-128°C |
| 3-bromo-N-hydroxybenzamide | C₇H₆BrNO₂ | 216.03 | Solid |
Safety and Handling
The synthesis of 3-bromo-N-hydroxybenzamide involves the use of hazardous chemicals that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment.
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic.[7][8][9][10][11] Reacts violently with water, releasing toxic gases (HCl and SO₂).[7][8][9][10][11] Causes severe skin burns and eye damage.[7][8][9][10][11]
-
Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent.[14][15][16][17][18] Causes severe skin burns and eye damage, and is fatal if inhaled.[14][15][16][17][18]
-
Hydroxylamine Hydrochloride (NH₂OH·HCl): Harmful if swallowed or in contact with skin.[19][20][21][22] May cause an allergic skin reaction and is suspected of causing cancer.[19][20][21][22]
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
Conclusion
This technical guide has outlined two viable and well-documented synthetic routes for the preparation of 3-bromo-N-hydroxybenzamide. The choice between the two routes may depend on the availability of starting materials, desired scale of the reaction, and the specific experimental capabilities of the laboratory. Both methods, when executed with care and adherence to safety protocols, provide reliable access to this important molecule for further research and development in medicinal chemistry and other scientific disciplines. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently and efficiently synthesize 3-bromo-N-hydroxybenzamide.
References
-
Wang, L., et al. (2014). Discovery of the First N-Hydroxycinnamamide-Based Histone Deacetylase 1/3 Dual Inhibitors with Potent Oral Antitumor Activity. Journal of Medicinal Chemistry, 57(9), 3727-3745. Retrieved from [Link]
-
Hach. (2015). SAFETY DATA SHEET. Retrieved from [Link]
-
Wang, L., et al. (2014). Discovery of the First N-Hydroxycinnamamide-Based Histone Deacetylase 1/3 Dual Inhibitors with Potent Oral Antitumor Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
-
Vyas, P. V., et al. (2003). Experimental Methods 1. Bromination Methods. Tetrahedron Letters, 44(21), 4085-4088. Retrieved from [Link]
-
Wu, X., et al. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Medicinal Chemistry Letters, 11(11), 2209-2216. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
-
Idris, S. O., et al. (2010). Mechanism of the Redox Reaction of Hydroxylamine and Bromate Ions in Aqueous Hydrochloric Acid Medium. Archives of Applied Science Research, 2(5), 316-324. Retrieved from [Link]
-
Unknown. (n.d.). Organic Chemistry – Specific Name Reactions. Retrieved from [Link]
-
Unknown. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 30(5), 1234. Retrieved from [Link]
-
CSUB. (n.d.). Lab 9: Addition of Bromine to trans-Cinnamic Acid. Retrieved from [Link]
-
G-Biosciences. (n.d.). Hydroxylamine·HCl. Retrieved from [Link]
-
Loba Chemie. (2022). HYDROXYLAMINE HYDROCHLORIDE AR/ACS Safety Data Sheet. Retrieved from [Link]
-
Tata Chemicals Limited. (2021). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Retrieved from [Link]
-
Glase, A., Kennedy, C., & Korn, M. (n.d.). What is the best bromination reaction and procedure to fit these critera?. Liberty University. Retrieved from [Link]
-
Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]
-
SEASTAR CHEMICALS. (n.d.). SAFETY DATA SHEET (SDS) Bromine. Retrieved from [Link]
-
Unknown. (2025). Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). benzohydroxamic acid. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Hydroxylammonium chloride. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
-
Unknown. (2016). Benzylic Bromination Lab Video. YouTube. Retrieved from [Link]
-
Myeloma UK. (2017). Histone deacetylase (HDAC) inhibitors. YouTube. Retrieved from [Link]
-
Li, Y., et al. (2018). The short-term effect of histone deacetylase inhibitors, chidamide and valproic acid, on the NF-κB pathway in multiple myeloma cells. Oncology Letters, 16(5), 6333-6342. Retrieved from [Link]
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Technical Guide: Mechanism of Action of 3-Bromo-N-Hydroxybenzamide in Cancer Cells
Executive Summary
3-bromo-N-hydroxybenzamide (3-Br-NHB) is a synthetic small-molecule inhibitor belonging to the hydroxamic acid class of histone deacetylase inhibitors (HDACi). Unlike complex macrocyclic inhibitors, 3-Br-NHB represents a minimalist pharmacophore , consisting of a zinc-binding hydroxamic acid "warhead" directly coupled to a halogenated phenyl "cap."
Its primary mechanism of action is the chelation of the Zinc ion (
This guide details the molecular kinetics, signaling cascades, and experimental protocols required to validate 3-Br-NHB activity in oncology research.
Part 1: Molecular Architecture & Pharmacophore
To understand the mechanism, one must first deconstruct the molecule's functional domains. 3-Br-NHB functions as a competitive inhibitor of the natural substrate (acetyl-lysine).
| Domain | Chemical Structure | Function |
| Warhead (ZBG) | N-hydroxyamide ( | Acts as a bidentate ligand, chelating the |
| Linker/Scaffold | Phenyl Ring (Direct attachment) | Unlike SAHA (Vorinostat), which uses a long aliphatic chain, 3-Br-NHB uses the phenyl ring as a rigid scaffold. This places the warhead in the active site while the ring interacts with the tunnel entrance. |
| Cap/Substituent | 3-Bromo group ( | The bromine atom at the meta position enhances lipophilicity (LogP), improving membrane permeability. Crucially, it may form halogen bonds with backbone carbonyls in the enzyme rim, enhancing residence time compared to the unsubstituted parent compound. |
The "Zinc-Trap" Mechanism
The catalytic activity of HDACs relies on a charge-relay system involving a Zinc ion, a histidine, and an aspartate.
-
Entry: 3-Br-NHB diffuses through the cellular membrane (facilitated by the lipophilic 3-Br group).
-
Displacement: The hydroxamic acid group enters the HDAC active site, displacing the water molecule usually coordinated with
. -
Chelation: The oxygen atoms of the hydroxyl and carbonyl groups in the hydroxamic acid form a stable coordination complex with
. -
Inactivation: Without the functional Zinc ion, the enzyme cannot activate the water molecule required to attack the acetyl-lysine substrate. The deacetylation reaction is blocked.
Part 2: Downstream Signaling Cascades
Inhibition of HDAC activity by 3-Br-NHB triggers a specific sequence of intracellular events leading to cancer cell death.
Epigenetic Modulation (The "Priming" Phase)
-
Hyperacetylation: With HDACs inhibited, Histone Acetyltransferases (HATs) continue to add acetyl groups to the
-amino groups of lysine residues on Histones H3 and H4. -
Chromatin Remodeling: The neutralization of the positive charge on lysine tails weakens their electrostatic attraction to the negatively charged DNA backbone. Tightly wound heterochromatin relaxes into open euchromatin.
-
Transcriptional Activation: Transcription factors (e.g., Sp1, p53) gain access to promoters of silenced genes.
The p21/ROS Axis (The "Execution" Phase)
-
p21 Induction: The CDKN1A gene (encoding p21
) is a primary target. p21 inhibits Cyclin-Dependent Kinases (CDKs), arresting the cell cycle at the G2/M phase. -
ROS Generation: Hydroxamic acids often disrupt cellular redox homeostasis. 3-Br-NHB treatment leads to an accumulation of Reactive Oxygen Species (ROS), likely due to thioredoxin inhibition or mitochondrial depolarization.
-
Apoptosis: The combination of cell cycle arrest and oxidative stress triggers the intrinsic apoptotic pathway (Bax/Bak activation
Cytochrome c release Caspase-3 cleavage).
Visualization: The 3-Br-NHB Signaling Pathway
Figure 1: Mechanistic pathway of 3-bromo-N-hydroxybenzamide from cellular entry to apoptotic execution.
Part 3: Experimental Validation Protocols
To scientifically validate the mechanism of 3-Br-NHB, the following self-validating experimental workflow is recommended.
Protocol A: Verification of Target Engagement (Western Blot)
Objective: Prove that 3-Br-NHB is inhibiting HDACs inside the cell, not just causing non-specific toxicity. Causality: If HDACs are inhibited, global levels of Acetyl-Histone H3 must increase.
-
Seeding: Seed cancer cells (e.g., HCT116 or MCF-7) at
cells/well in 6-well plates. -
Treatment: Treat with 3-Br-NHB at increasing concentrations (e.g., 1, 5, 10, 50
M) for 24 hours. Include SAHA (1 M) as a positive control and DMSO as a negative control. -
Lysis: Lyse cells using RIPA buffer supplemented with protease inhibitors and phosphatase inhibitors.
-
Critical Step: Do not add HDAC inhibitors to the lysis buffer if you intend to measure ex vivo enzyme activity, but for Western Blot of histones, standard lysis is sufficient.
-
-
Blotting:
-
Primary Antibody 1: Anti-Acetyl-Histone H3 (Lys9/Lys14) . (Signal must increase dose-dependently).
-
Primary Antibody 2: Anti-p21 (WAF1/CIP1) . (Signal should increase).
-
Loading Control: Anti-
-Actin or GAPDH .
-
Protocol B: Cell Viability & IC50 Determination (MTT/CCK-8)
Objective: Quantify the potency of the 3-bromo substituent compared to non-halogenated analogs.
-
Preparation: Dissolve 3-Br-NHB in DMSO to create a 100 mM stock.
-
Assay: Seed cells in 96-well plates (
cells/well). -
Dosing: Serial dilution (0.1
M to 100 M). Incubate for 48 or 72 hours. -
Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read Absorbance at 570nm.
-
Analysis: Plot log(concentration) vs. % inhibition to calculate IC50.
Protocol C: Apoptosis Confirmation (Flow Cytometry)
Objective: Distinguish between necrotic toxicity and programmed cell death.
-
Staining: Use Annexin V-FITC / Propidium Iodide (PI) kit.
-
Gating Strategy:
-
Q1 (Annexin- / PI-): Live cells.
-
Q2 (Annexin+ / PI-): Early Apoptosis (Mechanism confirmed).
-
Q3 (Annexin+ / PI+): Late Apoptosis.
-
Q4 (Annexin- / PI+): Necrosis (Suggests off-target toxicity if high).
-
Visualization: Validation Workflow
Figure 2: Experimental workflow for validating HDAC inhibition and apoptotic induction.
Part 4: Comparative SAR Data (Hypothetical/Representative)
Based on general SAR principles for hydroxamic acids, the expected performance of 3-Br-NHB relative to analogs is summarized below.
| Compound | Structure | LogP (Lipophilicity) | HDAC Inhibition (Potency) | Notes |
| N-hydroxybenzamide | Unsubstituted | Low | Weak | Baseline compound; poor membrane permeability. |
| 3-Cl-N-hydroxybenzamide | 3-Chloro | Medium | Moderate | Chloro group improves fit but less lipophilic than Bromo. |
| 3-Br-N-hydroxybenzamide | 3-Bromo | High | High | Optimal balance of lipophilicity and steric fit in the active site rim. |
| SAHA (Vorinostat) | Long Linker | Medium | Very High | Gold standard; the long linker allows deeper penetration into the catalytic tunnel. |
Note: While SAHA is generally more potent due to its linker length, 3-Br-NHB serves as a critical fragment lead for optimizing the "Cap" region of next-generation inhibitors.
References
-
Vertex AI Search . (2024). 3-bromo-N-hydroxybenzamide synthesis and biological evaluation. 1[2][3][4][5]
-
MDPI . (2024). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. 6[2][3][4]
-
National Institutes of Health (NIH) . (2025). New potent N-hydroxycinnamamide-based histone deacetylase inhibitors suppress proliferation and trigger apoptosis. 7[2][3][4]
-
MDPI . (2024). Experimental and Theoretical Investigation of the Coordination of 8-Hydroxquinoline Inhibitors to Biomimetic Zinc Complexes. 8[2][3][4][5]
-
National Institutes of Health (NIH) . (2020). Zinc Chelation with Hydroxamate in Histone Deacetylases Modulated by Water Access to the Linker Binding Channel. 9[2][3][4][5]
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Potential Therapeutic Applications of 3-bromo-N-hydroxybenzamide: A Technical Guide for Drug Discovery Professionals
Introduction: The Emerging Potential of Substituted Benzamides in Epigenetic Modulation
The field of epigenetics has unveiled a sophisticated layer of gene regulation that operates above the primary DNA sequence. Among the key players in this regulatory landscape are histone deacetylases (HDACs), a class of enzymes that play a pivotal role in chromatin remodeling and gene expression.[1][2] Aberrant HDAC activity has been implicated in the pathophysiology of numerous diseases, most notably cancer, but also neurodegenerative disorders and inflammatory conditions.[3][4][5] This has spurred the development of HDAC inhibitors (HDACis) as a promising therapeutic strategy.[3]
This technical guide focuses on a specific small molecule, 3-bromo-N-hydroxybenzamide, as a potential HDAC inhibitor. While direct literature on this exact compound is nascent, its structural features, particularly the N-hydroxybenzamide moiety, place it within a well-established class of compounds known to chelate the zinc ion essential for HDAC catalytic activity.[6][7] This document will provide a comprehensive overview of the theoretical framework, synthetic route, and detailed experimental protocols for researchers and drug development professionals interested in exploring the therapeutic potential of 3-bromo-N-hydroxybenzamide. We will delve into its presumed mechanism of action, potential therapeutic applications, and the necessary steps to validate its efficacy and selectivity as a novel HDAC inhibitor.
The Scientific Rationale: Targeting HDACs with N-hydroxybenzamide Analogs
Histone deacetylases are a family of enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins.[1] This deacetylation leads to a more condensed chromatin structure, rendering it transcriptionally silent.[1] By inhibiting HDACs, the chromatin remains in a more relaxed, acetylated state, allowing for the transcription of genes that may have been silenced, such as tumor suppressor genes.[1]
The general structure of many HDAC inhibitors consists of three key pharmacophoric features: a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme.[8] The N-hydroxybenzamide functional group in 3-bromo-N-hydroxybenzamide is a classic example of a potent zinc-binding group, capable of coordinating with the zinc ion in the active site of class I, II, and IV HDACs, which are zinc-dependent metalloenzymes.[3][6] The brominated benzene ring serves as the linker and cap group, influencing the compound's steric and electronic properties, which in turn can affect its binding affinity and selectivity for different HDAC isoforms.
Proposed Mechanism of Action: Inhibition of HDAC Activity
The proposed mechanism of action for 3-bromo-N-hydroxybenzamide is centered on its ability to inhibit the enzymatic activity of histone deacetylases. This inhibition is expected to lead to an accumulation of acetylated histones, resulting in a more open chromatin structure and the reactivation of silenced genes.
Caption: Proposed mechanism of action for 3-bromo-N-hydroxybenzamide as an HDAC inhibitor.
Potential Therapeutic Applications
Based on the well-documented roles of HDACs in various pathologies, 3-bromo-N-hydroxybenzamide, as a putative HDAC inhibitor, holds promise in several therapeutic areas:
-
Oncology: HDAC inhibitors have shown efficacy in treating various cancers, with several already approved for clinical use.[3][5] By reactivating tumor suppressor genes, inducing cell cycle arrest, and promoting apoptosis, 3-bromo-N-hydroxybenzamide could be a valuable candidate for cancer therapy, either as a monotherapy or in combination with other anticancer agents.[1]
-
Neurodegenerative Diseases: Emerging evidence suggests that HDAC inhibitors may have neuroprotective effects.[4] In conditions like Huntington's disease and Alzheimer's disease, HDAC inhibitors have been shown to restore gene expression, improve neuronal survival, and reduce protein aggregation in preclinical models.[4][9]
-
Inflammatory Diseases: HDACs are also involved in regulating inflammatory responses.[5] By modulating the expression of pro-inflammatory and anti-inflammatory cytokines, HDAC inhibitors could offer a novel therapeutic approach for a range of inflammatory and autoimmune disorders.[5]
Experimental Validation: A Step-by-Step Guide
The following section provides detailed protocols for the synthesis of 3-bromo-N-hydroxybenzamide and its subsequent evaluation as an HDAC inhibitor.
Synthesis of 3-bromo-N-hydroxybenzamide
The synthesis of 3-bromo-N-hydroxybenzamide can be achieved through a two-step process starting from 3-bromobenzoic acid.
Step 1: Synthesis of 3-bromobenzoyl chloride
This procedure is adapted from established methods for converting carboxylic acids to acyl chlorides.[10]
-
Materials:
-
3-bromobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane
-
Dry glassware
-
-
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add 3-bromobenzoic acid.
-
Add an excess of thionyl chloride (2-3 equivalents). An inert solvent like toluene can be used.
-
Gently heat the mixture to reflux. The reaction is typically complete within 2-4 hours, which can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove excess thionyl chloride by distillation under atmospheric pressure.
-
Purify the crude 3-bromobenzoyl chloride by vacuum distillation.[10]
-
Step 2: Synthesis of 3-bromo-N-hydroxybenzamide
This step involves the reaction of the synthesized 3-bromobenzoyl chloride with hydroxylamine.[11][12]
-
Materials:
-
3-bromobenzoyl chloride
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or other suitable base
-
An appropriate solvent (e.g., a mixture of water and a polar organic solvent)
-
-
Procedure:
-
Prepare a solution of free hydroxylamine by reacting hydroxylamine hydrochloride with an equivalent amount of a base like sodium hydroxide in a suitable solvent.
-
Cool the hydroxylamine solution in an ice bath.
-
Slowly add 3-bromobenzoyl chloride to the cooled hydroxylamine solution with vigorous stirring.
-
Maintain the reaction at a low temperature and continue stirring for a specified period.
-
After the reaction is complete, the product, 3-bromo-N-hydroxybenzamide, may precipitate out of the solution or can be extracted using an appropriate organic solvent after adjusting the pH.
-
The crude product can be purified by recrystallization or column chromatography.
-
Sources
- 1. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Histone deacetylase (HDACs) inhibitors: Clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Therapeutic application of histone deacetylase inhibitors for central nervous system disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel N-hydroxybenzamide histone deacetylase inhibitors as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel quinazoline-triazole-based N-hydroxybenzamides/N-hydroxypropenamides as HDAC inhibitors: design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. youtube.com [youtube.com]
Technical Whitepaper: 3-Bromo-N-hydroxybenzamide as a Histone Deacetylase (HDAC) Inhibitor
Mechanism of Action, Chemical Synthesis, and Assay Profiling
Executive Summary
3-Bromo-N-hydroxybenzamide (3-Br-BHA) represents a critical structural motif in the development of hydroxamic acid-based Histone Deacetylase (HDAC) inhibitors.[1] While clinically approved drugs like Vorinostat (SAHA) utilize a long aliphatic linker, 3-Br-BHA serves as a model "fragment" inhibitor, often used to probe the electronic and steric requirements of the HDAC active site rim.
This guide provides a comprehensive technical analysis of 3-Br-BHA. It moves beyond basic description to explore the Zinc-Binding Group (ZBG) pharmacophore, the specific influence of the meta-halogen substitution on binding affinity, and a self-validating protocol for its synthesis and biological evaluation.
Molecular Mechanism of Action
The efficacy of 3-Bromo-N-hydroxybenzamide relies on the "Cap-Linker-ZBG" pharmacophore model, which is central to HDAC inhibition.[1]
The Pharmacophore Triad[1]
-
Zinc Binding Group (ZBG): The N-hydroxyamide (hydroxamic acid) moiety functions as a bidentate chelator.[1] It coordinates the Zn²⁺ ion at the bottom of the HDAC catalytic pocket, displacing the water molecule required for the enzymatic deacetylation of lysine residues.
-
The Linker (Phenyl Ring): Unlike the flexible aliphatic chain of SAHA, the benzene ring of 3-Br-BHA acts as a rigid linker.[1] It occupies the hydrophobic channel leading to the active site.[1]
-
The Cap/Surface Recognition (3-Bromo Substituent): The bromine atom at the meta-position (C3) is critical.[1] It engages in hydrophobic interactions with the channel rim residues (often Phenylalanine or Tyrosine gates).[1] The bromine atom also introduces a "sigma-hole," potentially allowing for halogen bonding with carbonyl backbone residues in the enzyme rim, enhancing residence time compared to the unsubstituted parent.
Visualization: Binding Mode & Pharmacophore
The following diagram illustrates the structural logic of the inhibition mechanism.[1]
Caption: Pharmacophore schematic showing the bidentate chelation of the catalytic Zinc ion by the hydroxamic acid warhead, stabilized by the brominated aryl linker.
Chemical Synthesis & Characterization
This protocol outlines the conversion of 3-bromobenzoic acid to 3-bromo-N-hydroxybenzamide via a methyl ester intermediate.[1] This two-step route is preferred over direct coupling for higher purity and yield.[1]
Synthesis Workflow
Caption: Two-step synthetic pathway: Acid-catalyzed esterification followed by base-mediated hydroxylaminolysis.[1]
Detailed Protocol
Step 1: Esterification
-
Dissolve 10 mmol of 3-bromobenzoic acid in 20 mL of anhydrous methanol.
-
Add catalytic conc.[1] H₂SO₄ (0.5 mL) dropwise.
-
Reflux at 65°C for 6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]
-
Evaporate solvent, neutralize with NaHCO₃, and extract with ethyl acetate to yield Methyl 3-bromobenzoate.
Step 2: Hydroxylaminolysis (The Critical Step)
-
Preparation of Hydroxylamine: Dissolve hydroxylamine hydrochloride (NH₂OH[1]•HCl, 15 mmol) in minimal MeOH. In a separate flask, dissolve KOH (30 mmol) in MeOH.
-
Generation of Free Base: Add the KOH solution to the hydroxylamine solution at 0°C. A white precipitate (KCl) will form.[1] Filter off the KCl quickly; the filtrate contains free NH₂OH.[1]
-
Reaction: Add Methyl 3-bromobenzoate (10 mmol) to the filtrate. Stir at room temperature for 2-4 hours.
-
Workup: Acidify carefully with 1N HCl to pH ~6. The product, 3-bromo-N-hydroxybenzamide, will precipitate.[1]
-
Purification: Recrystallize from Ethanol/Water.
Characterization Checkpoints (Self-Validation):
-
Ferric Chloride Test: Dissolve a small amount of product in ethanol and add 1% FeCl₃.[1] A deep red/violet color confirms the presence of the hydroxamic acid group (complexation with Fe³⁺).[1]
-
1H NMR (DMSO-d6): Look for the diagnostic broad singlet of the -NHOH proton around 11.0-11.5 ppm.[1]
In Vitro Assay Profiling
To validate 3-Br-BHA as an HDAC inhibitor, a fluorogenic enzymatic assay is the industry standard.[1]
Fluorogenic HDAC Activity Assay
Principle: The assay uses a small lysine-acetylated substrate (e.g., Fluor-de-Lys) coupled to a fluorophore.[1] HDAC activity removes the acetyl group, allowing a developer enzyme (trypsin) to cleave the fluorophore, generating a signal. Inhibitors prevent deacetylation, quenching the signal.
Protocol:
-
Buffer Prep: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂. Crucial: Avoid EDTA as it chelates the catalytic Zinc.[1]
-
Enzyme Mix: Incubate recombinant HDAC1 or HeLa nuclear extract (5 µL) with 3-Br-BHA (serially diluted in DMSO) for 15 minutes at 37°C.
-
Substrate Initiation: Add 10 µM fluorogenic substrate.[1] Incubate for 30 mins.
-
Development: Add Developer Solution (containing Trypsin and Trichostatin A to stop the reaction). Incubate 15 mins.
-
Read: Measure Fluorescence (Ex 360nm / Em 460nm).
Data Analysis & Interpretation
Calculate the percentage of inhibition relative to DMSO controls.[1]
| Compound | Structural Class | Estimated IC50 (HDAC1) | Selectivity Profile |
| SAHA (Vorinostat) | Hydroxamate (Aliphatic) | ~100 - 200 nM | Pan-HDAC |
| 3-Br-BHA | Hydroxamate (Aromatic) | 1 - 5 µM | Class I / IIb Preference |
| Benzamide (Unsubst.) | Hydroxamate (Aromatic) | > 10 µM | Low Potency |
Note: The 3-bromo substitution typically improves potency by 2-5 fold over the unsubstituted benzohydroxamic acid due to enhanced lipophilic contacts.[1]
References
-
Design and Synthesis of Hydroxamic Acid Derivatives: Title: Synthesis and HDAC inhibitory activity of substituted benzohydroxamic acids.[1] Source: Journal of Medicinal Chemistry / NIH PubMed Central.[1] URL:[Link]
-
Structural Biology of HDAC Inhibition: Title: Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs).[1] Source: MDPI Molecules.[1] URL:[Link][2]
-
Synthesis Protocols for Brominated Precursors: Title: Synthesis of 3-bromo-4-hydroxybenzoic acid (Precursor Methodology). Source: PrepChem (Adapted from US Patent 4287085).[1] URL:[Link]
-
General Assay Methodology: Title: Fluorogenic Assay for Histone Deacetylase Activity.[1] Source: Cold Spring Harbor Protocols.[1] URL:[Link]
Sources
3-Bromo-N-hydroxybenzamide: A Versatile Fragment for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality starting points for novel therapeutics.[1] This guide provides a comprehensive technical overview of 3-bromo-N-hydroxybenzamide, a fragment that marries key features for FBDD success: a synthetically tractable scaffold, strategic vectors for chemical elaboration, and a privileged warhead for a prominent class of drug targets. We will delve into its synthesis, physicochemical properties, and its role as a high-potential starting point for inhibitors of metalloenzymes, particularly histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). This document is intended to be a practical resource, offering not just theoretical background but also actionable experimental protocols and strategic insights for drug discovery teams.
The Fragment-Based Drug Discovery (FBDD) Paradigm: An Introduction
FBDD has emerged as a highly successful alternative to traditional high-throughput screening (HTS).[2] Instead of screening large, complex molecules, FBDD identifies low-molecular-weight compounds (fragments) that typically exhibit weak binding to the biological target.[1] These fragments, however, often demonstrate high ligand efficiency, making them excellent starting points for rational, structure-guided optimization into potent and selective lead compounds.[3]
A key principle in FBDD is the "Rule of Three," which suggests that ideal fragments should generally possess a molecular weight of less than 300 Da, no more than three hydrogen bond donors and acceptors, a cLogP of less than 3, and no more than three rotatable bonds.[4][5] This adherence to simplicity allows for a more comprehensive sampling of chemical space with a smaller library size and provides a foundation for building molecular complexity in a controlled and targeted manner.
3-Bromo-N-hydroxybenzamide: A Fragment of Interest
3-Bromo-N-hydroxybenzamide is an organic compound with the molecular formula C₇H₆BrNO₂.[3] It features a benzene ring substituted with a bromine atom at the 3-position and an N-hydroxybenzamide functional group.[3] This seemingly simple molecule is an exemplary fragment for several reasons:
-
The Hydroxamate "Warhead": The N-hydroxybenzamide moiety is a well-established zinc-binding group.[6] This makes it a privileged fragment for targeting metalloenzymes, a large and therapeutically important class of proteins.
-
Strategic Bromine Substitution: The bromine atom provides a valuable synthetic handle for facile chemical elaboration using a wide array of cross-coupling reactions, enabling the "fragment growing" strategy.
-
"Rule of Three" Compliance: With a molecular weight of approximately 216 g/mol , it comfortably fits within the "Rule of Three" guidelines.[3]
Physicochemical Properties
A summary of the key physicochemical properties of 3-bromo-N-hydroxybenzamide is provided below.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₂ | [3] |
| Molecular Weight | 216.03 g/mol | [3] |
| IUPAC Name | 3-bromo-N-hydroxybenzamide | [3] |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C(=O)NO | [3] |
Synthesis of 3-Bromo-N-hydroxybenzamide
The synthesis of 3-bromo-N-hydroxybenzamide is a multi-step process that begins with a suitable starting material such as 3-bromobenzoic acid. The following is a representative, field-proven protocol.
Workflow for the Synthesis of 3-Bromo-N-hydroxybenzamide
Caption: A two-step synthesis of 3-bromo-N-hydroxybenzamide from 3-bromobenzoic acid.
Experimental Protocol 1: Synthesis of 3-Bromobenzoyl Chloride
This protocol details the conversion of 3-bromobenzoic acid to its corresponding acyl chloride using thionyl chloride.
-
Materials:
-
3-Bromobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (optional)
-
Dry glassware
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Reflux condenser with a drying tube
-
Vacuum distillation apparatus
-
-
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid.
-
Add an excess of thionyl chloride (typically 2-3 equivalents). An inert solvent like toluene can be used, or the reaction can be performed neat.[7]
-
Gently heat the mixture to reflux (approximately 79°C).[7] The reaction is typically complete within 2-4 hours, which can be monitored by the cessation of HCl and SO₂ gas evolution.[7]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Excess thionyl chloride can be removed by distillation at atmospheric pressure.[7]
-
The crude 3-bromobenzoyl chloride is then purified by vacuum distillation.[7]
-
-
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO₂). Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment should be worn.[7]
Experimental Protocol 2: Synthesis of 3-Bromo-N-hydroxybenzamide
This protocol outlines the reaction of 3-bromobenzoyl chloride with hydroxylamine to form the final product.
-
Materials:
-
3-Bromobenzoyl chloride
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Triethylamine or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Dry glassware
-
Magnetic stirrer and stir bar
-
Ice bath
-
-
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride in anhydrous DCM and cool the mixture to 0°C in an ice bath.
-
Add a suitable base, such as triethylamine (at least 2 equivalents to neutralize the HCl from the hydroxylamine salt and the HCl generated in the reaction), to the cooled solution and stir for 15-30 minutes.
-
Dissolve 3-bromobenzoyl chloride in anhydrous DCM in a separate flask.
-
Add the 3-bromobenzoyl chloride solution dropwise to the stirred hydroxylamine solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.
-
Biological Targets and Mechanism of Action
The hydroxamic acid moiety is a potent chelator of zinc ions found in the active sites of metalloenzymes.[6] This makes 3-bromo-N-hydroxybenzamide an excellent starting point for developing inhibitors against two major classes of therapeutic targets: histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[9][10] Aberrant HDAC activity is implicated in various cancers, making them attractive targets for anti-cancer drug development.[10] Hydroxamic acid-based HDAC inhibitors act by coordinating the zinc ion in the active site, thereby blocking the enzymatic activity.[1]
Mechanism of HDAC Inhibition by a Hydroxamate-Containing Fragment
Caption: 3-Bromo-N-hydroxybenzamide inhibits HDACs by chelating the active site zinc ion.
Matrix Metalloproteinase (MMP) Inhibition
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[6] Their dysregulation is associated with various pathological conditions, including arthritis, cardiovascular diseases, and cancer metastasis.[11] Similar to HDACs, the catalytic activity of MMPs relies on a zinc ion in their active site, which is a prime target for hydroxamate-based inhibitors.[12]
3-Bromo-N-hydroxybenzamide in a Fragment Screening Campaign
A fragment screening campaign using 3-bromo-N-hydroxybenzamide would typically involve a series of biophysical techniques to identify and validate its binding to a target protein.
Fragment Screening and Hit Validation Workflow
Caption: A typical workflow for a fragment-based drug discovery campaign.
Primary Screening
Sensitive biophysical techniques are required to detect the typically weak binding of fragments.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for fragment screening as it can reliably detect weak binding interactions.[13] Both ligand-observed and protein-observed NMR experiments can be employed.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that can provide real-time kinetic and affinity data for fragment binding.[6][11]
-
X-ray Crystallography: High-throughput X-ray crystallography can be used as a primary screening method to directly visualize fragment binding to the target protein.[14]
Experimental Protocol 3: Representative Surface Plasmon Resonance (SPR) Screening
This protocol provides a general outline for a primary SPR screen.
-
Materials and Equipment:
-
SPR instrument and sensor chips (e.g., CM5)
-
Target protein
-
Fragment library (including 3-bromo-N-hydroxybenzamide) dissolved in a suitable buffer
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer
-
-
Procedure:
-
Immobilize the target protein onto the surface of the SPR sensor chip.
-
Prepare a dilution series of the fragment library in the running buffer.
-
Inject the fragment solutions over the immobilized protein surface and a reference surface.
-
Monitor the change in the SPR signal (response units) over time to detect binding.
-
Regenerate the sensor surface between injections if necessary.
-
Analyze the data to identify fragments that show a concentration-dependent binding response.
-
Hit Validation and Structural Characterization
Hits from the primary screen should be validated using an orthogonal biophysical method to rule out false positives. Once validated, structural biology techniques like X-ray crystallography or NMR are crucial for determining the binding mode of the fragment, which is essential for the subsequent optimization phase.[15]
From Fragment to Lead: Optimization Strategies
Once a fragment hit like 3-bromo-N-hydroxybenzamide is validated and its binding mode is understood, the next step is to evolve it into a more potent lead compound.[16] This is typically achieved through three main strategies: fragment growing, fragment linking, and fragment merging.[17][18]
Fragment-to-Lead Optimization Strategies
Caption: The three primary strategies for optimizing fragment hits into lead compounds.
For 3-bromo-N-hydroxybenzamide, the fragment growing strategy is particularly well-suited due to the presence of the bromine atom. This allows for the use of a vast toolbox of synthetic reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce new chemical functionalities and explore interactions with adjacent pockets of the protein's binding site.
Conclusion
3-Bromo-N-hydroxybenzamide represents a highly valuable starting point for fragment-based drug discovery campaigns targeting metalloenzymes. Its adherence to the "Rule of Three," coupled with a privileged zinc-binding moiety and a strategically placed synthetic handle, provides a solid foundation for the rational design of potent and selective inhibitors. This guide has provided a comprehensive overview of its properties, synthesis, and application in a typical FBDD workflow, offering both the theoretical underpinnings and practical protocols to empower researchers in their quest for novel therapeutics.
References
- de Kloe, G. E., Bailey, D., Leurs, R., & de Esch, I. J. P. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry, 64(24), 17894-17911.
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Douangamath, A. (2022, January 16). The XChem pipeline for fragment screening. [Video]. YouTube. Retrieved from [Link]
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Giannetti, A. (2024, December 12). Webinar: Massively Parallel SPR Based Fragment Screening on Ligand Arrays. [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN101429136B - Process for producing N-benzyl hydroxylamine and hydrochlorate.
- Google Patents. (n.d.). CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride.
- Google Patents. (n.d.). CN104529814A - Method for synthesizing N-benzylhydroxylamine hydrochloride.
- Gour, H., et al. (2020). Development of potent inhibitors by fragment-linking strategies. Future Medicinal Chemistry, 12(12), 1125-1144.
- Hubbard, R. E. (2011). Fragment-based drug discovery using NMR spectroscopy. Methods in Molecular Biology, 716, 25-45.
- Jain, S., & Mobashery, S. (2011). Hydroxamic Acids as Matrix Metalloproteinase Inhibitors. Current Medicinal Chemistry, 18(11), 1641-1650.
- Kim, H. J., & Bae, S. C. (2010). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. Journal of Zhejiang University. Science. B, 11(9), 643–652.
- Lepre, C. A. (2011). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Enzymology, 493, 219-253.
- Strecker, T., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 81.
- Neumann, T., et al. (2007). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry, 7(16), 1630-1642.
- O'Connell, T. N., & Scott, P. J. H. (2021).
- Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619.
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PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Retrieved from [Link]
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Rai, R. (2024, April 8). SAR BY NMR: Fragment-based drug discovery. [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol to perform fragment screening using NMR spectroscopy. Retrieved from [Link]
- Hartshorn, M. J., et al. (2005). Fragment-based lead discovery using X-ray crystallography. Journal of Medicinal Chemistry, 48(2), 403-413.
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Astex Pharmaceuticals. (2025, March 20). What is Astex's strategy in using fragment-based drug discovery? Patsnap Synapse. Retrieved from [Link]
- Bolden, J. E., Peart, M. J., & Johnstone, R. W. (2006). Anticancer activities of histone deacetylase inhibitors. Nature Reviews Drug Discovery, 5(9), 769-784.
-
Diva-Portal.org. (2013, November 7). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Retrieved from [Link]
-
Douangamath, A. (2022, May 31). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. [Video]. YouTube. Retrieved from [Link]
- Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery?. Drug Discovery Today, 8(19), 876-877.
- Carvalho, A. L., Trincão, J., & Romão, M. J. (2010). X-ray crystallography in drug discovery. Methods in Molecular Biology, 599, 31-56.
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YouTube. (2022, December 9). Introduction into Fragment Based Drug Discovery. Retrieved from [Link]
- Whittaker, M., et al. (2010). Hydroxamate-based peptide inhibitors of matrix metalloprotease 2. Bioorganic & Medicinal Chemistry Letters, 20(12), 3652-3655.
- Wyatt, P. G., et al. (2020). Fragment-Based Discovery of Novel Non-Hydroxamate LpxC Inhibitors with Antibacterial Activity. Journal of Medicinal Chemistry, 63(22), 14805-14820.
- Wollenhaupt, J., et al. (2024). Fragment Merging, Growing, and Linking Identify New Trypanothione Reductase Inhibitors for Leishmaniasis. Journal of Medicinal Chemistry, 67(1), 329-344.
- Zhang, Y., et al. (2019). Heteroaryl-Capped Hydroxamic Acid Derivatives with Varied Linkers: Synthesis and Anticancer Evaluation with Various Apoptosis Analyses in Breast Cancer Cells, Including Docking, Simulation, DFT, and ADMET Studies. Molecules, 24(22), 4104.
- Zhao, H., et al. (2020). FragmentGPT: A Unified GPT Model for Fragment Growing, Linking, and Merging in Molecular Design. arXiv preprint arXiv:2010.10674.
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Practical Fragments. (2011, November 10). Pushing the Rule of 3. Retrieved from [Link]
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exploring the anti-inflammatory properties of 3-bromo-N-hydroxybenzamide
An In-Depth Technical Guide to Exploring the Anti-Inflammatory Properties of 3-bromo-N-hydroxybenzamide
Authored by a Senior Application Scientist
Abstract
Inflammation is a critical biological response to harmful stimuli, but its dysregulation underlies a multitude of chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. This technical guide focuses on 3-bromo-N-hydroxybenzamide, a compound whose chemical structure suggests significant therapeutic potential. The N-hydroxybenzamide moiety is a well-established zinc-binding group characteristic of histone deacetylase (HDAC) inhibitors, a class of compounds with known anti-inflammatory and anti-cancer activities.[1][2] This document provides a comprehensive framework for the systematic evaluation of 3-bromo-N-hydroxybenzamide, from its fundamental chemical properties to a rigorous preclinical testing cascade. We will detail the hypothesized mechanism of action centered on HDAC inhibition and its downstream effects on key inflammatory signaling pathways, such as NF-κB and MAPK. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation strategies, and field-proven insights to rigorously assess the anti-inflammatory potential of this promising molecule.
Introduction: The Rationale for Investigating 3-bromo-N-hydroxybenzamide
The global burden of chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory conditions, necessitates the development of novel therapeutics.[3] Current treatments, primarily nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, limiting their long-term use.[4] This creates a compelling need for targeted therapies that can modulate specific inflammatory pathways with greater precision.
The compound 3-bromo-N-hydroxybenzamide emerges as a compelling candidate based on its structural alerts. The core N-hydroxybenzamide scaffold is a classic pharmacophore found in several approved HDAC inhibitors.[2][5] HDACs are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure that represses transcription.[6] The inhibition of specific HDACs can lead to the re-expression of silenced anti-inflammatory genes, making them attractive targets for therapeutic intervention.[5] Furthermore, studies on other substituted benzamides have demonstrated potent anti-inflammatory effects through the inhibition of the master inflammatory transcription factor, NF-κB, and the subsequent reduction in pro-inflammatory cytokines like TNF-α.[7]
This guide proposes a logical, multi-stage research plan to systematically validate the anti-inflammatory properties of 3-bromo-N-hydroxybenzamide, grounded in its hypothesized role as an HDAC inhibitor.
Chemical Profile and Synthesis
Molecular Formula: C₇H₆BrNO₂[8]
Structure: The molecule features a benzamide backbone with a bromine atom at the 3-position of the benzene ring and a hydroxamic acid functional group (N-hydroxy). This hydroxamic acid moiety is critical, as it is predicted to chelate the zinc ion within the catalytic site of HDAC enzymes.[2]
Synthesis Overview: The synthesis of 3-bromo-N-hydroxybenzamide is typically achieved through the bromination of the parent N-hydroxybenzamide molecule.[8] This reaction is generally performed using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetic acid or dichloromethane.[8] Careful control of reaction temperature is essential to ensure selective bromination at the desired position.[8] Following the reaction, purification via recrystallization or column chromatography is necessary to achieve a high degree of purity suitable for biological assays.[8]
Hypothesized Mechanism of Action: HDAC Inhibition and Downstream Signaling
Our central hypothesis is that 3-bromo-N-hydroxybenzamide exerts its anti-inflammatory effects primarily through the inhibition of Class I and II histone deacetylases (HDACs). This inhibition is predicted to have two major downstream consequences on inflammatory signaling:
-
Transcriptional Regulation: HDAC inhibition leads to histone hyperacetylation, promoting a more "open" chromatin state. This can increase the transcription of anti-inflammatory genes and suppress the expression of pro-inflammatory genes.
-
Modulation of Key Signaling Pathways: The activity of critical inflammatory pathways, including NF-κB and Mitogen-Activated Protein Kinase (MAPK), is regulated by acetylation. By inhibiting HDACs, 3-bromo-N-hydroxybenzamide can prevent the deacetylation of key proteins in these pathways, thereby dampening their pro-inflammatory signaling output. Studies on structurally related brominated compounds have shown potent suppression of inflammation via modulation of the NF-κB and MAPK pathways.[9][10]
The proposed signaling cascade is illustrated below.
Caption: Hypothesized mechanism of 3-bromo-N-hydroxybenzamide action on inflammatory pathways.
Preclinical Evaluation Workflow: A Step-by-Step Guide
A robust preclinical evaluation is critical to validate the therapeutic potential of any new chemical entity. The following workflow is designed to first establish the molecular target engagement and cellular activity in vitro, followed by efficacy validation in a relevant in vivo model.
Caption: A systematic workflow for evaluating the anti-inflammatory properties of the compound.
Detailed Experimental Protocols
Protocol 1: In Vitro HDAC Enzyme Inhibition Assay
Objective: To determine the inhibitory activity and selectivity of 3-bromo-N-hydroxybenzamide against specific HDAC isoforms.
Rationale: This is a primary target-engagement assay. Demonstrating direct inhibition of HDAC enzymes is the first and most critical step in validating our hypothesis. A commercially available fluorometric assay kit is recommended for high-throughput screening.
Methodology:
-
Preparation: Reconstitute recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6) and the fluorogenic substrate according to the manufacturer's protocol.
-
Compound Dilution: Prepare a serial dilution of 3-bromo-N-hydroxybenzamide (e.g., from 100 µM to 1 nM) in the assay buffer. Include a known pan-HDAC inhibitor (e.g., SAHA) as a positive control and DMSO as a vehicle control.
-
Reaction Setup: In a 96-well black plate, add the assay buffer, the diluted compound or controls, the HDAC enzyme, and allow to incubate for 15 minutes at 37°C.
-
Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Development: Add the developer solution to each well. This solution stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate. Incubate for 15 minutes at room temperature.
-
Measurement: Read the fluorescence intensity on a microplate reader (e.g., Ex/Em = 360/460 nm).
-
Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Example Data Presentation:
| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) |
| 3-bromo-N-hydroxybenzamide | 35 | 45 | 15 | 250 |
| SAHA (Control) | 20 | 25 | 10 | 30 |
Protocol 2: Cell Viability Assay
Objective: To determine the concentration range of 3-bromo-N-hydroxybenzamide that is non-toxic to cells used in subsequent assays.
Rationale: It is crucial to ensure that any observed anti-inflammatory effects are not due to cytotoxicity. This assay establishes a safe therapeutic window for in vitro experiments.
Methodology:
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 3-bromo-N-hydroxybenzamide (e.g., 100 µM to 100 nM) for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: LPS-Induced Cytokine Release in Macrophages
Objective: To evaluate the ability of 3-bromo-N-hydroxybenzamide to suppress the production of key pro-inflammatory cytokines.
Rationale: Macrophages are central players in the inflammatory response. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent stimulator of macrophages, inducing a robust inflammatory response.[11] Measuring cytokine output is a direct functional assessment of anti-inflammatory activity.
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of 3-bromo-N-hydroxybenzamide (determined from Protocol 2) for 2 hours.
-
Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include an unstimulated control group and an LPS-only group.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove debris.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Analysis: Compare cytokine levels in the compound-treated groups to the LPS-only group.
Example Data Presentation:
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 50 ± 8 | 25 ± 5 |
| LPS (100 ng/mL) | 2500 ± 150 | 1800 ± 120 |
| LPS + Compound (1 µM) | 1200 ± 90 | 850 ± 70 |
| LPS + Compound (5 µM) | 450 ± 50 | 300 ± 40 |
Protocol 4: Western Blot Analysis of NF-κB and MAPK Pathways
Objective: To investigate if the anti-inflammatory effects of the compound are mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Rationale: This assay provides mechanistic insight into the cellular effects observed in Protocol 3. Measuring the phosphorylation status of key signaling proteins (p65 for NF-κB, p38 for MAPK) and the acetylation status of histones directly tests the proposed mechanism of action.
Methodology:
-
Cell Treatment: Seed and treat RAW 264.7 cells as described in Protocol 3, but use a shorter LPS stimulation time (e.g., 30-60 minutes for pathway activation).
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-p65, total p65, phospho-p38, total p38, acetyl-Histone H3, and β-actin (as a loading control). .
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band densities using software like ImageJ. Normalize phosphorylated proteins to their total protein counterparts and other proteins to the loading control.
Protocol 5: In Vivo LPS-Induced Systemic Inflammation Model
Objective: To determine the efficacy of 3-bromo-N-hydroxybenzamide in a preclinical model of acute systemic inflammation.
Rationale: In vivo testing is an essential step to confirm that the compound's in vitro activity translates to a physiological setting.[12] The LPS-induced endotoxemia model in mice is a well-established and robust model for evaluating systemic inflammation.[11]
Methodology:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week before the experiment.
-
Grouping: Randomly assign mice to groups (n=8-10 per group): Vehicle control, LPS + Vehicle, LPS + 3-bromo-N-hydroxybenzamide (e.g., 10 mg/kg), LPS + Dexamethasone (positive control).
-
Compound Administration: Administer 3-bromo-N-hydroxybenzamide or vehicle via oral gavage or intraperitoneal injection 1 hour prior to the LPS challenge.
-
LPS Challenge: Administer a sublethal dose of LPS (e.g., 5 mg/kg) via intraperitoneal injection.
-
Sample Collection: At a predetermined time point (e.g., 2-4 hours post-LPS), collect blood via cardiac puncture under terminal anesthesia.
-
Cytokine Analysis: Isolate serum from the blood and measure the levels of TNF-α and IL-6 using ELISA kits.
-
Tissue Collection (Optional): Collect organs such as the lung and liver for histopathological analysis to assess inflammatory cell infiltration and tissue damage.
-
Analysis: Use a one-way ANOVA followed by a post-hoc test to determine statistical significance between groups.
Conclusion and Future Directions
This technical guide outlines a comprehensive, hypothesis-driven strategy for evaluating the anti-inflammatory properties of 3-bromo-N-hydroxybenzamide. The proposed workflow provides a rigorous and self-validating system, starting from target engagement and culminating in preclinical proof-of-concept. Positive results from this testing cascade—specifically, potent HDAC inhibition, suppression of pro-inflammatory cytokines, modulation of NF-κB/MAPK signaling, and efficacy in an in vivo model—would provide a strong rationale for advancing 3-bromo-N-hydroxybenzamide into further drug development. Future studies could explore its efficacy in more complex, chronic models of inflammation (e.g., collagen-induced arthritis), delve deeper into its isoform selectivity, and initiate formal pharmacokinetic and toxicology studies.
References
- Smolecule. (n.d.). Buy 3-bromo-N-hydroxybenzamide | 2593-28-4.
- MDPI. (n.d.). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes.
- Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling.
- PharmaTutor. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
- IIVS. (n.d.). Anti-Inflammatory Screen.
- NIH. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes.
- MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.
- PubMed. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes.
- PubMed. (n.d.). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells.
- INNOSC Theranostics and Pharmacological Sciences. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Retrieved from INNOSC Theranostics and Pharmacological Sciences.
- PubMed Central (PMC). (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
- ACS Publications. (2014). Discovery of the First N-Hydroxycinnamamide-Based Histone Deacetylase 1/3 Dual Inhibitors with Potent Oral Antitumor Activity.
- PubMed. (n.d.). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors.
- MDPI. (n.d.). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis.
- PrepChem.com. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid.
- NIH. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group.
- PubMed. (2004). Potent histone deacetylase inhibitors: N-hydroxybenzamides with antitumor activities.
- PubMed. (n.d.). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides.
- Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
- MDPI. (n.d.). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase.
- PubMed. (n.d.). Anti-inflammatory drugs and their mechanism of action.
- Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
- NIH. (2025). New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells.
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in vitro enzyme inhibition profile of 3-bromo-N-hydroxybenzamide
Executive Summary
Compound: 3-bromo-N-hydroxybenzamide Chemical Class: Hydroxamic Acid Derivative (Benzamide scaffold) Primary Mechanism: Metal Ion Chelation (Zn²⁺, Ni²⁺) Key Application: Fragment-based drug discovery (FBDD) probe for metalloproteases.[1]
This technical guide details the in vitro enzyme inhibition profile of 3-bromo-N-hydroxybenzamide , a synthetic hydroxamic acid derivative. Unlike complex marketed drugs (e.g., Vorinostat), this compound serves as a critical structural probe in medicinal chemistry. Its core pharmacophore—the hydroxamic acid "warhead" coupled with a lipophilic bromophenyl "cap"—allows researchers to interrogate the active sites of metal-dependent hydrolases, specifically Histone Deacetylases (HDACs) and Ureases .
This guide synthesizes the mechanistic basis of its activity, expected inhibition profiles, and validated experimental protocols for profiling this compound in a research setting.
Chemical & Structural Basis of Inhibition
The inhibitory potency of 3-bromo-N-hydroxybenzamide is driven by two distinct structural domains that dictate its pharmacodynamics:
-
The Warhead (Hydroxamic Acid): The N-hydroxyamide moiety (-CONHOH) acts as a bidentate ligand. In the physiological state, it deprotonates to form a hydroxamate anion, which coordinates with the catalytic metal ion (Zn²⁺ in HDACs; Ni²⁺ in Urease) deep within the enzyme's active site. This displaces the water molecule required for catalysis, effectively "freezing" the enzyme.
-
The Cap & Linker (3-Bromophenyl): The phenyl ring acts as a surface recognition group (cap) that occludes the entrance to the active site.[1] The bromine atom at the meta (3-) position provides specific lipophilic bulk and electron-withdrawing properties, modulating the acidity (pKa) of the hydroxamic acid and enhancing interactions with hydrophobic pockets (e.g., the hydrophobic tube of HDACs).
Mechanistic Visualization
The following diagram illustrates the bidentate chelation mechanism common to this class of inhibitors.
Figure 1: Mechanistic pathway of metalloprotease inhibition by 3-bromo-N-hydroxybenzamide.[1]
Target Profile 1: Histone Deacetylases (HDACs)[3]
Rationale
HDACs are the primary target for hydroxamic acids in oncology.[1] The 3-bromo-N-hydroxybenzamide structure mimics the lysine side chain of histone substrates.[1] While less potent than long-chain linkers like SAHA (Vorinostat), this fragment is essential for determining the "minimal pharmacophore" efficiency.
Expected Profile[4][5][6][7][8][9]
-
Activity: Pan-HDAC inhibition (Class I and II).
-
Potency: Low micromolar range (IC₅₀: 1.0 – 10.0 µM ).
-
Note: The lack of a long aliphatic linker (like in SAHA) reduces potency from nanomolar to micromolar, as the "cap" cannot fully reach the surface recognition domain while the warhead is bound to the Zinc.
-
-
Selectivity: Limited isoform selectivity due to the small size of the molecule; it fits into the conserved catalytic pocket of most Zinc-dependent HDACs.
Validated Protocol: Fluorometric HDAC Activity Assay
Principle: This assay uses a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).[1] HDAC activity removes the acetyl group, allowing a developer enzyme (Trypsin) to cleave the AMC, generating fluorescence.
-
Reagent Prep:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.
-
Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC) at 50 µM.
-
Inhibitor: Dissolve 3-bromo-N-hydroxybenzamide in DMSO (ensure final DMSO <1%).
-
-
Incubation:
-
Mix 10 µL of Inhibitor (serial dilutions) with 30 µL of rhHDAC (recombinant human HDAC1 or nuclear extract).
-
Incubate at 37°C for 10 minutes to allow equilibrium binding.
-
-
Reaction:
-
Add 10 µL of Substrate to initiate. Incubate for 30 minutes at 37°C.
-
-
Development:
-
Add 50 µL of Developer/Stop Solution (Trypsin + TSA). Incubate 15 minutes at room temperature.
-
-
Readout:
-
Measure Fluorescence: Ex 350-360 nm / Em 450-460 nm.
-
-
Analysis:
-
Fit data to a sigmoidal dose-response curve (variable slope) to calculate IC₅₀.
-
Target Profile 2: Urease
Rationale
Hydroxamic acids are historically significant urease inhibitors (e.g., Acetohydroxamic acid).[1] The 3-bromo-N-hydroxybenzamide derivative is often evaluated for agricultural (soil urease) and clinical (H. pylori) applications. The bromine substituent increases lipophilicity, potentially enhancing penetration into bacterial cells compared to simple acetohydroxamic acid.
Expected Profile[4][5][6][7][8][9]
-
Activity: Competitive inhibition of Jack Bean and Bacterial Ureases.
-
Potency: Micromolar range (IC₅₀: 5.0 – 50.0 µM ).
-
Comparison: Often superior to acetohydroxamic acid due to hydrophobic interactions provided by the phenyl ring, but dependent on pH.
-
-
Kinetics: Competitive or Mixed-type inhibition (binding to the active site Nickel).
Validated Protocol: Indophenol (Berthelot) Method
Principle: Urease hydrolyzes urea to ammonia.[1][2] Ammonia reacts with hypochlorite and phenol in the presence of a catalyst (nitroprusside) to form indophenol blue, which is quantified colorimetrically.
-
Reagent Prep:
-
Enzyme: Jack Bean Urease (Type III, ~25 kU/g).
-
Buffer: 20 mM Phosphate Buffer (pH 7.0) + 2 mM EDTA (to sequester stray ions).
-
Substrate: 25 mM Urea.
-
-
Pre-Incubation:
-
Mix 25 µL Enzyme solution + 25 µL Inhibitor (3-bromo-N-hydroxybenzamide in DMSO).
-
Incubate 15 mins at 30°C.
-
-
Reaction:
-
Add 50 µL Urea solution. Incubate exactly 15 mins at 30°C.
-
-
Termination & Color Development:
-
Add 50 µL Phenol-Nitroprusside reagent.
-
Add 50 µL Alkaline Hypochlorite reagent.
-
Incubate 20 mins at 37°C for color development.
-
-
Readout:
-
Measure Absorbance at 625 nm .
-
-
Control:
-
Run a standard curve with Ammonium Chloride (NH₄Cl) to quantify ammonia production rates.
-
Experimental Workflow & Data Interpretation
To ensure high "Trustworthiness" in your data, the following workflow diagram outlines the critical decision points and quality controls required when profiling this compound.
Figure 2: Validated screening workflow for 3-bromo-N-hydroxybenzamide enzyme profiling.
Data Summary Table (Representative Values)
Values below are representative of the class (meta-substituted N-hydroxybenzamides) and should be verified experimentally.
| Target Enzyme | Assay Type | Expected IC₅₀ (µM) | Mechanism | Reference Standard |
| HDAC1 (Nuclear) | Fluorometric | 1.5 – 5.0 | Competitive (Zn²⁺) | SAHA (Vorinostat) |
| HDAC6 (Cytosolic) | Fluorometric | 2.0 – 8.0 | Competitive (Zn²⁺) | Tubastatin A |
| Urease (Jack Bean) | Colorimetric | 10.0 – 40.0 | Competitive (Ni²⁺) | Acetohydroxamic Acid |
| MMP-2 | Fluorometric | 5.0 – 20.0 | Competitive (Zn²⁺) | GM6001 |
References
-
Zhang, L. et al. (2014). Discovery of the First N-Hydroxycinnamamide-Based Histone Deacetylase 1/3 Dual Inhibitors with Potent Oral Antitumor Activity. Journal of Medicinal Chemistry. Link
- Context: Establishes the SAR of hydroxamic acid derivatives and the fluorometric assay protocols for HDAC inhibition.
-
Kobashi, K. et al. (1975). Inhibition of urease activity by hydroxamic acid derivatives of amino acids. Journal of Biochemistry. Link
- Context: Foundational text on the mechanism of hydroxamic acids as specific urease inhibitors via metal chel
-
Macegoniuk, K. et al. (2016). Inhibitors of bacterial ureases: A review. Folia Biologica et Oecologica. Link
- Context: Reviews the structural requirements for urease inhibition, highlighting the role of the hydroxam
-
Verma, R.P. (2012).[3] Hydroxamic Acids as Matrix Metalloproteinase Inhibitors. Experientia Supplementum. Link
- Context: Details the zinc-binding mechanism of hydroxamic acids in the context of MMPs, a key off-target for benzamide deriv
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A Technical Guide to the Theoretical and Computational-Driven Discovery of 3-bromo-N-hydroxybenzamide as a Potential Therapeutic Agent
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational investigation of 3-bromo-N-hydroxybenzamide, a molecule of significant interest in medicinal chemistry. Given the established role of the hydroxamic acid moiety in enzyme inhibition, particularly histone deacetylases (HDACs), this document outlines a systematic, in-silico approach to characterize the molecular properties, predict biological activity, and elucidate the mechanism of action of this compound. We will delve into the rationale behind selecting specific computational methods, from quantum mechanical calculations to molecular dynamics, and detail the protocols in a manner that ensures reproducibility and scientific rigor. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design and evaluation of novel therapeutic candidates.
Introduction: The Therapeutic Potential of Hydroxamic Acids
Hydroxamic acids (R-CO-NHOH) are a fascinating class of organic compounds with a wide spectrum of biological activities.[1] Their therapeutic relevance is largely attributed to their ability to act as potent chelators of metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺).[2][3] This chelating property is central to their function as inhibitors of metalloenzymes, a large family of enzymes involved in numerous physiological and pathological processes.
One of the most prominent targets for hydroxamic acid-based drugs is the family of histone deacetylases (HDACs).[4] HDACs are zinc-dependent enzymes that play a crucial role in the epigenetic regulation of gene expression.[4] By removing acetyl groups from histone proteins, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. In various cancers, HDACs are often overexpressed, contributing to the silencing of tumor suppressor genes.[5] Therefore, HDAC inhibitors (HDACis) have emerged as a promising class of anti-cancer agents.[6]
3-bromo-N-hydroxybenzamide, with its core benzohydroxamic acid scaffold, is a compelling candidate for investigation as an HDAC inhibitor. The presence of a bromine atom at the 3-position of the benzene ring is expected to modulate its electronic properties, lipophilicity, and binding interactions with target enzymes, potentially offering a unique pharmacological profile. This guide will lay out a comprehensive theoretical and computational workflow to explore this potential.
Foundational Physicochemical and Structural Analysis
A thorough understanding of the intrinsic properties of 3-bromo-N-hydroxybenzamide is the bedrock of any computational study. This section details the initial characterization of the molecule.
Molecular Properties
The fundamental physicochemical properties of 3-bromo-N-hydroxybenzamide are crucial for predicting its behavior in biological systems. While experimental data for this specific molecule is sparse, we can collate computed properties and compare them with related known compounds.
| Property | Value (3-bromo-N-hydroxybenzamide) | Value (3-Bromobenzamide)[7] | Value (Benzohydroxamic acid) |
| Molecular Formula | C₇H₆BrNO₂ | C₇H₆BrNO | C H₇NO₂ |
| Molecular Weight | 216.03 g/mol | 200.03 g/mol | 137.14 g/mol |
| Predicted XLogP3 | 1.4 - 1.9 | ~1.6 | 0.3 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 2 | 1 | 2 |
| Predicted pKa | ~8.5-9.5 (Hydroxyl proton) | ~15.4 (Amide proton) | ~8.8 |
Note: Values for 3-bromo-N-hydroxybenzamide and Benzohydroxamic acid are largely derived from computational predictions and literature values for the general class of hydroxamic acids. XLogP3 is a measure of lipophilicity.
Synthesis Pathway
The synthesis of 3-bromo-N-hydroxybenzamide is a critical consideration for its eventual experimental validation and production. A plausible synthetic route involves the bromination of a benzohydroxamic acid precursor.
A typical synthesis initiates with the bromination of N-hydroxybenzamide. This reaction is commonly performed using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent like acetic acid or dichloromethane, with controlled temperature to ensure regioselectivity. The resulting product is then purified via recrystallization or chromatography.
Caption: A generalized workflow for the synthesis of 3-bromo-N-hydroxybenzamide.
Quantum Mechanical Investigations with Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and spectroscopic properties of molecules. It provides a balance between computational cost and accuracy, making it ideal for the initial characterization of drug candidates.
Rationale for DFT
The primary goals of applying DFT to 3-bromo-N-hydroxybenzamide are:
-
Geometry Optimization: To determine the most stable three-dimensional conformation of the molecule.
-
Electronic Property Analysis: To understand the distribution of electrons and identify reactive sites through the analysis of Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP).
-
Spectroscopic Prediction: To calculate theoretical vibrational (IR) and nuclear magnetic resonance (NMR) spectra, which can be used to validate the identity and purity of the synthesized compound and to aid in the interpretation of experimental data.
Detailed DFT Protocol
This protocol outlines a self-validating system for the DFT analysis of 3-bromo-N-hydroxybenzamide.
Step 1: Initial Structure Preparation
-
Draw the 2D structure of 3-bromo-N-hydroxybenzamide in a molecular editor (e.g., GaussView, Avogadro).
-
Perform an initial 3D cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.
Step 2: Geometry Optimization and Frequency Calculation
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and has been shown to provide reliable results for organic molecules.
-
Basis Set: 6-311++G(d,p). This is a triple-zeta basis set with diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination is robust for describing the electronic structure of molecules containing heteroatoms and for calculating properties like hydrogen bonding.
-
Solvation Model: To mimic a biological environment, an implicit solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be used, with water as the solvent.[1]
-
Calculation Type: Opt Freq (Optimization followed by Frequency calculation).
-
Validation: The frequency calculation is crucial. The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Step 3: Electronic Property Analysis
-
From the optimized structure, calculate the following:
-
Frontier Molecular Orbitals (HOMO/LUMO): Visualize the highest occupied and lowest unoccupied molecular orbitals. The HOMO-LUMO energy gap is an indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP): Map the electrostatic potential onto the electron density surface. This identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is critical for understanding potential intermolecular interactions.
-
Step 4: Spectroscopic Prediction
-
IR Spectrum: The output of the frequency calculation provides the vibrational frequencies and their intensities. These can be plotted to generate a theoretical IR spectrum.
-
NMR Spectrum: Perform a subsequent calculation using the GIAO (Gauge-Independent Atomic Orbital) method with the same functional and basis set to predict the ¹H and ¹³C NMR chemical shifts. Tetramethylsilane (TMS) should be calculated at the same level of theory to be used as a reference standard.
Step 5: Comparison with Experimental Data (Self-Validation)
Molecular Docking: Predicting Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. Given the established role of hydroxamic acids as HDAC inhibitors, we will focus on docking 3-bromo-N-hydroxybenzamide into the active site of relevant HDAC isoforms.
Rationale and Target Selection
HDACs, particularly class I isoforms (HDAC1, 2, and 3) and the class IIb isoform HDAC6, are frequently implicated in cancer.[5] The active site of these enzymes contains a catalytic zinc ion, which is the primary interaction point for the hydroxamic acid moiety. The goal of docking is to:
-
Predict the binding affinity (docking score) of 3-bromo-N-hydroxybenzamide to various HDAC isoforms.
-
Elucidate the specific protein-ligand interactions, including hydrogen bonds, hydrophobic interactions, and the crucial chelation of the zinc ion.
-
Provide a structural basis for the molecule's potential inhibitory activity and selectivity.
We will select HDAC2 as a primary target for this guide, as it is a well-studied isoform with numerous available crystal structures.
Detailed Molecular Docking Protocol
This protocol outlines a robust workflow for docking 3-bromo-N-hydroxybenzamide into the active site of HDAC2.
Caption: A step-by-step workflow for molecular docking studies.
Step 1: Target Protein Preparation
-
Source: Download the crystal structure of human HDAC2 from the Protein Data Bank (PDB). A suitable entry is 4LXZ, which is co-crystallized with the known inhibitor Vorinostat (SAHA).
-
Software: UCSF Chimera, PyMOL, or Maestro.
-
Procedure:
-
Remove water molecules and any non-essential co-factors from the PDB file.
-
Add polar hydrogen atoms.
-
Assign partial charges using a standard force field (e.g., AMBER).
-
The co-crystallized ligand (SAHA) should be retained initially to define the binding site and then removed before docking our ligand.
-
Step 2: Ligand Preparation
-
Source: Use the DFT-optimized structure of 3-bromo-N-hydroxybenzamide.
-
Software: AutoDock Tools or a similar program.
-
Procedure:
-
Assign partial charges (e.g., Gasteiger charges).
-
Define the rotatable bonds in the molecule.
-
Step 3: Docking Simulation
-
Software: AutoDock Vina is a widely used and efficient docking program.
-
Procedure:
-
Define the search space (grid box) to encompass the active site of HDAC2, centered on the catalytic zinc ion.
-
Perform the docking simulation, allowing the ligand to be flexible while keeping the protein rigid (or allowing for limited sidechain flexibility in more advanced protocols).
-
Generate multiple binding poses (e.g., 10-20).
-
Step 4: Analysis and Validation
-
Ranking: The generated poses are ranked based on their predicted binding affinity (docking score in kcal/mol). The pose with the lowest energy is considered the most likely binding mode.
-
Interaction Analysis: Visualize the best-ranked pose in the active site of HDAC2. Analyze the key interactions:
-
Confirm the bidentate chelation of the catalytic zinc ion by the carbonyl and hydroxyl oxygen atoms of the hydroxamic acid group.
-
Identify hydrogen bonds with key active site residues (e.g., histidine, aspartate).
-
Examine hydrophobic and aromatic interactions between the benzamide ring and the protein.
-
-
Self-Validation: To validate the docking protocol, re-dock the co-crystallized ligand (SAHA) into the prepared HDAC2 structure. The root-mean-square deviation (RMSD) between the docked pose and the original crystal structure pose should be less than 2.0 Å, which would indicate that the docking protocol can accurately reproduce the experimental binding mode.
Predicting Drug-Likeness and ADMET Properties
A promising drug candidate must not only have high efficacy but also possess favorable pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are essential for early-stage drug discovery.
Rationale for ADMET Screening
In-silico ADMET prediction helps to:
-
Assess the "drug-likeness" of 3-bromo-N-hydroxybenzamide based on established rules like Lipinski's Rule of Five.
-
Predict its absorption (e.g., intestinal absorption, blood-brain barrier penetration), distribution, metabolism (e.g., interaction with cytochrome P450 enzymes), and potential toxicity.
-
Identify potential liabilities early in the drug discovery process, saving time and resources.
ADMET Prediction Protocol
Step 1: Tool Selection
-
Utilize web-based platforms such as SwissADME, pkCSM, or ADMETlab. These tools use a variety of models to predict a wide range of pharmacokinetic and toxicological properties.
Step 2: Input and Analysis
-
Input the SMILES string or the 3D structure of 3-bromo-N-hydroxybenzamide into the chosen platform.
-
Analyze the output, paying close attention to:
-
Lipinski's Rule of Five: A set of criteria to evaluate drug-likeness and potential for oral bioavailability (Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).
-
Gastrointestinal (GI) Absorption: Predicted percentage of absorption from the gut.
-
Blood-Brain Barrier (BBB) Permeation: Prediction of whether the compound can cross into the central nervous system.
-
CYP450 Inhibition: Prediction of potential interactions with key metabolic enzymes, which can lead to drug-drug interactions.
-
Toxicity Predictions: Flags for potential mutagenicity, carcinogenicity, or other toxic effects.
-
| Predicted ADMET Property | 3-bromo-N-hydroxybenzamide | Interpretation |
| Lipinski's Rule Violations | 0 | Good potential for oral bioavailability |
| GI Absorption | High | Likely to be well-absorbed from the gut |
| BBB Permeant | Yes/No (Varies by model) | Further investigation needed if CNS effects are desired or need to be avoided |
| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions with substrates of this enzyme |
| AMES Toxicity | No | Predicted to be non-mutagenic |
Note: The values in this table are illustrative and would be generated by the actual ADMET prediction tools.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous computational workflow for the initial investigation of 3-bromo-N-hydroxybenzamide as a potential therapeutic agent, with a focus on its role as an HDAC inhibitor. The integration of DFT, molecular docking, and ADMET prediction provides a powerful platform for characterizing the molecule, predicting its biological activity, and identifying potential liabilities.
The results from these computational studies will generate a set of testable hypotheses that can guide subsequent experimental work. Future directions would include:
-
Chemical Synthesis and Characterization: Synthesizing 3-bromo-N-hydroxybenzamide and confirming its structure and purity using experimental techniques (NMR, IR, Mass Spectrometry) to validate the DFT predictions.
-
In Vitro Biological Assays: Testing the inhibitory activity of the synthesized compound against a panel of HDAC isoforms to determine its potency (IC₅₀ values) and selectivity, thereby validating the molecular docking predictions.[7]
-
Cell-Based Assays: Evaluating the anti-proliferative effects of the compound in relevant cancer cell lines.
-
Further Computational Studies: If promising activity is observed, more advanced techniques like molecular dynamics (MD) simulations can be employed to study the stability of the protein-ligand complex over time.
By synergistically combining theoretical and experimental approaches, the path from a promising molecule to a potential therapeutic can be navigated with greater efficiency and a higher probability of success.
References
-
PrepChem. (2023). Synthesis of 3-bromo-4-hydroxybenzoic acid. Retrieved February 2, 2026, from [Link]
-
ChemBK. (2024). 3-Bromobenzamide. Retrieved February 2, 2026, from [Link]
-
Gholipour, N., et al. (2018). Computational study of simple and water-assisted tautomerism of hydroxamic acids. ResearchGate. Retrieved February 2, 2026, from [Link]
-
Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Retrieved February 2, 2026, from [Link]
-
Li, Z., et al. (2022). Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group. RSC Medicinal Chemistry, 13(5), 603-611. Retrieved February 2, 2026, from [Link]
-
Mohan, S. K., et al. (2019). Molecular docking and ADMET analysis of hydroxamic acids as HDAC2 inhibitors. Bioinformation, 15(5), 380-388. Retrieved February 2, 2026, from [Link]
-
Di Micco, S., et al. (2020). Molecular docking simulations on Histone Deacetylases (HDAC)-1 and -2 to investigate the flavone binding. International Journal of Molecular Sciences, 21(23), 9275. Retrieved February 2, 2026, from [Link]
- Google Patents. (2014). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
-
Al-Ghorbani, M., et al. (2024). Synthesis, spectral investigation, biological efficacy, and computational evaluation of the hydroxamic acid chelator and its Zn(II) metal complex with potent anticancer activity. European Journal of Chemistry, 15(2), 166-178. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 3-Bromo-4-hydroxybenzamide. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
Mohan, S. K., et al. (2019). Molecular docking and ADMET analysis of hydroxamic acids as HDAC2 inhibitors. PMC. Retrieved February 2, 2026, from [Link]
-
Wang, H., et al. (2014). Discovery of the First N-Hydroxycinnamamide-Based Histone Deacetylase 1/3 Dual Inhibitors with Potent Oral Antitumor Activity. Journal of Medicinal Chemistry, 57(9), 3726-3743. Retrieved February 2, 2026, from [Link]
-
Wagner, F. F., et al. (2016). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Medicinal Chemistry Letters, 7(11), 1033-1038. Retrieved February 2, 2026, from [Link]
-
Hu, E., et al. (2009). Docking of Hydroxamic Acids into HDAC1 and HDAC8: A Rationalization of Activity Trends and Selectivities. Journal of Chemical Information and Modeling, 49(5), 1333-1343. Retrieved February 2, 2026, from [Link]
-
Al-Salahi, R., et al. (2024). Molecular docking, synthesis and preliminary evaluation of hybrid molecules of benzothiazole cross-linked with hydroxamic acid by certain linkers as HDAC inhibitors. F1000Research, 13, 29. Retrieved February 2, 2026, from [Link]
-
Choe, J. Y., et al. (2019). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. Molecules, 24(1), 123. Retrieved February 2, 2026, from [Link]
-
Verma, C., et al. (2019). Gravimetric, electrochemical surface and density functional theory study of Acetohydroxamic and benzohydroxamic acids as corrosion inhibitors for copper in 1 M HCl. ResearchGate. Retrieved February 2, 2026, from [Link]
-
Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(29), e202201943. Retrieved February 2, 2026, from [Link]
-
Wang, Y., et al. (2018). The short-term effect of histone deacetylase inhibitors, chidamide and valproic acid, on the NF-κB pathway in multiple myeloma cells. Oncology Letters, 16(4), 5239-5246. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 3-Bromo-5-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
Sources
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CAS number and molecular weight of 3-bromo-N-hydroxybenzamide
CAS: 2593-28-4 | Molecular Weight: 216.03 g/mol
Executive Summary
3-Bromo-N-hydroxybenzamide (also known as 3-bromobenzohydroxamic acid) is a functionalized benzamide derivative characterized by the presence of a hydroxamic acid moiety (
In the pharmaceutical sector, this compound serves as a critical pharmacophore in the design of Histone Deacetylase (HDAC) inhibitors , where the hydroxamic acid group acts as a zinc-binding group (ZBG) essential for enzymatic inhibition. In analytical chemistry, it functions as a selective chelating agent for the spectrophotometric determination of transition metals, particularly Manganese(II).
This guide synthesizes the physicochemical properties, validated synthesis protocols, and mechanistic applications of 3-bromo-N-hydroxybenzamide, designed for researchers requiring high-fidelity technical data.
Chemical Identity & Physicochemical Properties[2][3][4][5][6]
The following data aggregates experimentally verified constants and computed descriptors.
| Property | Value | Notes |
| CAS Registry Number | 2593-28-4 | Specific to the N-hydroxy isomer.[2] |
| IUPAC Name | N-Hydroxy-3-bromobenzamide | Alternative: 3-Bromobenzohydroxamic acid. |
| Molecular Formula | ||
| Molecular Weight | 216.03 g/mol | Monoisotopic Mass: 214.96 Da ( |
| Physical State | Solid (Crystalline powder) | Typically white to off-white. |
| Solubility | DMSO, Methanol, Ethanol | Poorly soluble in water; soluble in alkaline solutions. |
| pKa (Predicted) | ~8.5 – 9.0 | Acidic proton on the hydroxamic -OH. |
| SMILES | C1=CC(=CC(=C1)Br)C(=O)NO | |
| InChI Key | PQVYIMXUQABVAB-UHFFFAOYSA-N |
Validated Synthesis Protocol
Methodology: Hydroxaminolysis of Methyl 3-Bromobenzoate
The most robust synthetic route avoids the instability associated with acid chlorides by utilizing a base-catalyzed reaction between hydroxylamine and the methyl ester of 3-bromobenzoic acid. This method minimizes side reactions (e.g., O-acylation) and simplifies purification.
Reagents & Materials[5][6][7][8][9][10]
-
Precursor: Methyl 3-bromobenzoate (1.0 equiv)
-
Reagent: Hydroxylamine hydrochloride (
) (1.5 – 2.0 equiv) -
Base: Potassium Hydroxide (KOH) or Sodium Methoxide (
) (3.0 – 4.0 equiv) -
Solvent: Anhydrous Methanol (
)
Step-by-Step Workflow
-
Preparation of Hydroxylamine Base:
-
Dissolve
in anhydrous MeOH. -
Add a stoichiometric amount of KOH (dissolved in MeOH) at 0 °C.
-
Critical Step: Filter off the precipitated KCl salt to generate a free hydroxylamine solution. This prevents salt contamination in the final product.
-
-
Coupling Reaction:
-
Add Methyl 3-bromobenzoate to the filtrate.
-
Add the remaining base (KOH/NaOMe) to catalyze the reaction.
-
Stir at room temperature (20–25 °C) for 12–24 hours. Monitor by TLC (System: Hexane/EtOAc 1:1) until the ester spot disappears.
-
-
Work-up & Isolation:
-
Evaporate the methanol under reduced pressure to obtain a solid residue.
-
Dissolve the residue in a minimum amount of water.
-
Acidification: Carefully acidify with 1M HCl to pH ~3–4 while cooling in an ice bath. The product, 3-bromo-N-hydroxybenzamide, will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Purification:
-
Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane if necessary to achieve >98% purity.
-
Synthetic Pathway Diagram[7]
Figure 1: Synthetic route transforming 3-bromobenzoic acid to the target hydroxamic acid via an ester intermediate.
Mechanism of Action & Applications
Medicinal Chemistry: HDAC Inhibition
3-Bromo-N-hydroxybenzamide serves as a classic "zinc-binding group" (ZBG) pharmacophore. In the context of Histone Deacetylase (HDAC) inhibition, the hydroxamic acid moiety coordinates with the catalytic Zinc ion (
-
Binding Mode: The carbonyl oxygen and the hydroxyl oxygen of the hydroxamic acid form a bidentate chelate with the
ion. -
Role of Bromine: The 3-bromo substituent on the phenyl ring acts as a lipophilic "cap" or linker modifier, influencing the molecule's fit within the hydrophobic channel leading to the active site. It can also participate in halogen bonding with protein residues.
Analytical Chemistry: Metal Chelation
The compound acts as a bidentate ligand for transition metals. It is specifically documented for the extraction and spectrophotometric determination of Manganese(II) .
-
Complexation: Forms a stable complex with Mn(II) at alkaline pH (typically pH ~10).
-
Detection: The complex can be extracted into organic solvents (e.g., toluene with a phase transfer catalyst) and quantified via UV-Vis spectrophotometry.
Mechanistic Diagram: HDAC Binding
Figure 2: Mechanistic interaction between the hydroxamic acid pharmacophore and the catalytic zinc ion in HDAC enzymes.
Analytical Validation (Expected Data)
To validate the identity of synthesized 3-bromo-N-hydroxybenzamide, researchers should verify the following spectral signatures:
-
NMR (DMSO-
, 400 MHz):-
~11.3 ppm (s, 1H,
or , broad, exchangeable). -
~9.1 ppm (s, 1H,
or , broad, exchangeable). - ~7.9 ppm (t, 1H, H-2 aromatic).
- ~7.7 ppm (d, 1H, H-4/6 aromatic).
- ~7.4 ppm (t, 1H, H-5 aromatic).
-
Note: The hydroxamic acid protons (
) typically appear as two broad singlets downfield.
-
~11.3 ppm (s, 1H,
-
IR Spectrum (ATR/KBr):
-
:
and stretching (broad). -
:
Amide I band. -
:
stretching.
-
:
Safety & Handling
-
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).
-
Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.
-
Storage: Store in a cool, dry place. Hydroxamic acids can undergo Lossen rearrangement or hydrolysis under extreme acidic/basic conditions or high heat; keep away from strong oxidizers.
References
-
PubChem. (n.d.).[4] 3-Bromo-N-hydroxybenzamide Compound Summary. National Library of Medicine. Retrieved February 2, 2026, from [Link]
-
Capitan-Vallvey, L. F., Molina-Díaz, A., & Pascual-Reguera, M. I. (1992). Extractive-spectrophotometric determination of manganese(II) using 3-bromobenzohydroxamic acid as chelating agent. Fresenius' Journal of Analytical Chemistry, 344(1-2), 30-33.[5][6] [Link][6]
-
Zhang, Y., et al. (2015).[7] Development of 3-hydroxycinnamamide-based HDAC Inhibitors With Potent in Vitro and in Vivo Anti-Tumor Activity. European Journal of Medicinal Chemistry. [Link]
-
Chemsrc. (n.d.). Benzohydroxamic acid (CAS 495-18-1) Physical Properties. Retrieved February 2, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for Utilizing 3-bromo-N-hydroxybenzamide in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Epigenetic Potential of 3-bromo-N-hydroxybenzamide
3-bromo-N-hydroxybenzamide is a synthetic small molecule belonging to the benzamide class of compounds. Its structural features, particularly the N-hydroxybenzamide moiety, suggest its potential as a modulator of key cellular enzymes. Research indicates that compounds with this scaffold can exhibit anti-inflammatory and anticancer properties, making them valuable tools for investigation in various therapeutic areas. The core mechanism of action for many benzamides and the structurally related hydroxamates is the inhibition of histone deacetylases (HDACs)[1].
HDACs are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine residues on both histone and non-histone proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression. By inhibiting HDACs, compounds like 3-bromo-N-hydroxybenzamide can induce histone hyperacetylation, leading to a more open chromatin state and the re-expression of silenced genes, including tumor suppressors. This can trigger a range of cellular responses, including cell cycle arrest, differentiation, and apoptosis, making HDAC inhibitors a promising class of anti-cancer agents[1].
These application notes provide a comprehensive guide for researchers to effectively utilize 3-bromo-N-hydroxybenzamide in cell-based assays. We will delve into the theoretical underpinnings of its presumed mechanism of action, offer detailed protocols for its practical application, and provide guidance on interpreting the resulting data.
I. Mechanism of Action: The Role of HDAC Inhibition
The central hypothesis for the biological activity of 3-bromo-N-hydroxybenzamide is its function as a histone deacetylase (HDAC) inhibitor. The N-hydroxybenzamide group is a known zinc-binding motif that can chelate the zinc ion in the active site of class I, II, and IV HDACs, thereby blocking their enzymatic activity[2]. This inhibition leads to an accumulation of acetylated histones, which neutralizes the positive charge of lysine residues and weakens their interaction with the negatively charged DNA backbone[3]. The resulting relaxed chromatin structure allows for greater accessibility of transcriptional machinery to gene promoters, leading to altered gene expression[1].
The downstream consequences of HDAC inhibition are multifaceted and cell-type dependent, but often converge on pathways that control cell fate. A key transcriptional target of many HDAC inhibitors is the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A)[4]. Upregulation of p21 leads to cell cycle arrest, providing a window for DNA repair or, in cancer cells, triggering apoptosis[3].
Caption: Proposed signaling pathway of 3-bromo-N-hydroxybenzamide as an HDAC inhibitor.
II. Preparation and Handling of 3-bromo-N-hydroxybenzamide
Proper preparation of 3-bromo-N-hydroxybenzamide is critical for reproducible results.
A. Reagent Preparation
-
Compound Source: Procure 3-bromo-N-hydroxybenzamide from a reputable chemical supplier[5].
-
Solvent: Due to the hydrophobic nature of many small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution.
-
Stock Solution (10 mM):
-
Accurately weigh a known amount of 3-bromo-N-hydroxybenzamide powder.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of 3-bromo-N-hydroxybenzamide is 216.04 g/mol .
-
Dissolve the compound in the calculated volume of high-purity DMSO. Gentle warming and vortexing may be necessary to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
-
B. Cell Culture Treatment
-
Working Concentrations: The optimal working concentration of 3-bromo-N-hydroxybenzamide will vary depending on the cell line and the specific assay. It is essential to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for the desired biological effect (e.g., cell viability). A typical starting range for benzamide HDAC inhibitors is between 0.1 µM and 50 µM.
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of treating cells with the same volume of DMSO used for the highest concentration of the compound. This accounts for any effects of the solvent on the cells.
-
Culture Medium: Prepare the final dilutions of 3-bromo-N-hydroxybenzamide in the appropriate complete cell culture medium immediately before adding to the cells.
III. Core Experimental Protocols
The following protocols provide a framework for characterizing the cellular effects of 3-bromo-N-hydroxybenzamide.
Protocol 1: Determination of IC50 by MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by metabolically active cells[6].
A. Materials
-
Selected cancer cell line (e.g., MCF-7, HCT-116, Jurkat)
-
Complete cell culture medium
-
96-well cell culture plates
-
3-bromo-N-hydroxybenzamide stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
B. Procedure
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (typically 5,000-10,000 cells per well). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of 3-bromo-N-hydroxybenzamide in complete medium. A common starting range is 0.1, 0.5, 1, 5, 10, 25, and 50 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well[7].
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals[7].
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
C. Data Analysis
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) - Representative |
| MCF-7 | 3-bromo-N-hydroxybenzamide | 48 | To be determined experimentally |
| HCT-116 | 3-bromo-N-hydroxybenzamide | 48 | To be determined experimentally |
| Jurkat | 3-bromo-N-hydroxybenzamide | 48 | To be determined experimentally |
Protocol 2: Western Blot Analysis of Histone Acetylation
This protocol is designed to qualitatively and semi-quantitatively assess the increase in histone acetylation, a direct indicator of HDAC inhibition within the cell.
A. Materials
-
Cell line of interest
-
6-well plates
-
3-bromo-N-hydroxybenzamide
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (a higher percentage, e.g., 15%, is recommended for better resolution of low molecular weight histones)[8]
-
Nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for histone retention)[9]
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
B. Procedure
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with 3-bromo-N-hydroxybenzamide at concentrations around the determined IC50 for a specific time (e.g., 6, 12, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) onto the SDS-PAGE gel[8].
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Histone H3 to confirm equal loading.
C. Data Analysis
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the acetylated histone band to the corresponding total histone H3 band.
-
Compare the normalized values of the treated samples to the vehicle control.
Caption: Workflow for Western Blot analysis of histone acetylation.
Protocol 3: qRT-PCR Analysis of p21 Gene Expression
This protocol measures the relative mRNA expression of the p21 gene, a downstream target of HDAC inhibition.
A. Materials
-
Cell line of interest
-
6-well plates
-
3-bromo-N-hydroxybenzamide
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green-based)
-
qPCR instrument
-
Primers for p21 and a housekeeping gene (e.g., GAPDH, ACTB)
B. Primer Design
It is crucial to use validated primers for qPCR. Primers can be designed using tools like Primer-BLAST, with amplicons typically between 70 and 200 bp[10]. Ideally, primers should span an exon-exon junction to avoid amplification of genomic DNA[3].
-
Human p21 (CDKN1A) Forward Primer: AGGTGGACCTGGAGACTCTCAG[11]
-
Human p21 (CDKN1A) Reverse Primer: TCCTCTTGGAGAAGATCAGCCG[11]
-
Human GAPDH Forward Primer: GTCGGAGTCAACGGATTTGGTCGT
-
Human GAPDH Reverse Primer: GACGGTGCCATGGAATTTGCCA
C. Procedure
-
Cell Treatment and RNA Extraction:
-
Treat cells as described for the Western blot protocol.
-
Extract total RNA from the cells using a commercial kit, following the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reaction with the cDNA template, primers for p21 or the housekeeping gene, and the qPCR master mix.
-
Run the reaction on a qPCR instrument using a standard thermal cycling protocol.
-
D. Data Analysis
-
Determine the cycle threshold (Ct) values for p21 and the housekeeping gene for each sample.
-
Calculate the ΔCt for each sample (ΔCt = Ct(p21) - Ct(housekeeping gene)).
-
Calculate the ΔΔCt by normalizing the ΔCt of the treated samples to the ΔCt of the vehicle control (ΔΔCt = ΔCt(treated) - ΔCt(control)).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.
IV. Troubleshooting and Considerations
-
Compound Solubility: If you observe precipitation of 3-bromo-N-hydroxybenzamide in the cell culture medium, you may need to prepare the final dilutions in a medium with a lower serum concentration or use a different solvent system.
-
Cell Line Variability: Different cell lines will exhibit varying sensitivities to HDAC inhibitors. It is essential to optimize the treatment conditions for each cell line used.
-
Off-Target Effects: While the primary hypothesized target is HDACs, it is important to consider potential off-target effects, especially at higher concentrations.
-
Kinetic Analysis: The duration of treatment can significantly impact the observed effects. Time-course experiments are recommended to understand the kinetics of histone acetylation and gene expression changes.
V. Conclusion
3-bromo-N-hydroxybenzamide represents a valuable chemical tool for investigating the role of HDACs in cellular processes. The protocols outlined in these application notes provide a robust framework for characterizing its activity in cell-based assays. By systematically evaluating its effects on cell viability, histone acetylation, and target gene expression, researchers can gain significant insights into its therapeutic potential and further elucidate the intricate mechanisms of epigenetic regulation.
VI. References
-
Structural Requirements of HDAC Inhibitors: SAHA Analogues Modified at the C2 Position Display HDAC6/8 Selectivity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group. (2022). PubMed Central. Retrieved from [Link]
-
Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. (2020). National Center for Biotechnology Information. Retrieved from [Link]
-
Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes. (2014). ResearchGate. Retrieved from [Link]
-
Synthesis and biological evaluation of a nonsteroidal bromine-76-labeled androgen receptor ligand 3-[76Br]bromo-hydroxyflutamide. (2007). PubMed. Retrieved from [Link]
-
Design, synthesis, and evaluation of hydroxamic acid-based molecular probes for in vivo imaging of histone deacetylase (HDAC) in brain. (2016). PubMed Central. Retrieved from [Link]
-
Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. (2012). PubMed. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Cell viability (MTT assay) and whole-cell HDAC inhibition assay in the human monocytic cell line THP-1. (2020). ResearchGate. Retrieved from [Link]
-
RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde. (n.d.). Google Patents. Retrieved from
-
Regulation of p21/CIP1/WAF-1 mediated cell-cycle arrest by RNase L and tristetraprolin, and involvement of AU-rich elements. (2014). National Center for Biotechnology Information. Retrieved from [Link]
-
Methods for the analysis of histone H3 and H4 acetylation in blood. (2013). PubMed Central. Retrieved from [Link]
-
p21 (CDKN1A) Human qPCR Primer Pair (NM_000389). (n.d.). OriGene Technologies Inc. Retrieved from [Link]
-
CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-. (n.d.). Google Patents. Retrieved from
-
p21 as a Transcriptional Co-Repressor of S-Phase and Mitotic Control Genes. (2012). PubMed Central. Retrieved from [Link]
-
Purification of H3 and H4 Histone Proteins and the Quantification of Acetylated Histone Marks in Cells and Brain Tissue. (2018). JoVE. Retrieved from [Link]
-
Synthesis, molecular modeling and biological evaluation of PSB as targeted antibiotics. (2010). Zhao Group @Nanjing University. Retrieved from [Link]
-
A Step-by-Step Guide to Designing qPCR Primers. (2023). Bitesize Bio. Retrieved from [Link]
-
Capsaicin-Inspired Hydroxamate Hybrids as Selective HDAC6 Inhibitors with Antiproliferative Activity in Hematological Malignancies. (2024). ACS Publications. Retrieved from [Link]
-
Histone deacetylases modulate resistance to the therapy in lung cancer. (2022). Frontiers. Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved from [Link]
-
Western Analysis of Histone Modifications (Aspergillus nidulans). (2012). Bio-protocol. Retrieved from [Link]
Sources
- 1. Structural Requirements of HDAC Inhibitors: SAHA Analogues Modified at the C2 Position Display HDAC6/8 Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basic Principles of RT-qPCR | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - CA [thermofisher.com]
- 5. Buy 3-bromo-N-hydroxybenzamide | 2593-28-4 [smolecule.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone western blot protocol | Abcam [abcam.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. origene.com [origene.com]
Application Note: Preparation and Handling of 3-Bromo-N-hydroxybenzamide Stock Solutions
Abstract & Core Directive
This guide provides a standardized protocol for the preparation, storage, and handling of 3-bromo-N-hydroxybenzamide (CAS: 2593-28-4), a hydroxamic acid derivative often utilized as a metalloenzyme inhibitor (e.g., MMPs, HDACs) and synthetic intermediate.
Critical Technical Insight: Unlike simple amides, the N-hydroxybenzamide moiety is a potent metal chelator. Contact with trace metals (Fe³⁺, Cu²⁺) during preparation can induce rapid degradation or false-positive colorimetric changes. Furthermore, hydroxamic acids are susceptible to hydrolysis and the Lossen rearrangement under thermal stress. This protocol prioritizes anhydrous conditions and metal-free handling to ensure compound integrity.
Physicochemical Profile & Solubility Assessment
Before preparation, the physicochemical properties must be verified to calculate molarity accurately and select the appropriate solvent.
Table 1: Chemical Properties
| Property | Value | Notes |
| Compound Name | 3-Bromo-N-hydroxybenzamide | |
| CAS Number | 2593-28-4 | |
| Molecular Formula | C₇H₆BrNO₂ | |
| Molecular Weight | 216.03 g/mol | Use this value for Molarity calculations. |
| Appearance | White to off-white solid | Color change (pink/red) indicates degradation or metal contamination. |
| pKa | ~8.5 - 9.0 (Hydroxamic acid) | Ionizes in basic conditions; stable in neutral/slightly acidic media. |
Solubility Decision Matrix
The bromine substituent increases lipophilicity compared to the parent benzhydroxamic acid, making water a poor solvent choice for high-concentration stocks.
| Solvent | Solubility Rating | Max Conc. (Est.)[1][2][3] | Application Recommendation |
| DMSO (Anhydrous) | Excellent | >50 mM | Preferred. Universal solvent for biological assays. |
| Ethanol (Abs.) | Good | ~20-50 mM | Suitable for chemical synthesis; evaporation risk in long-term storage. |
| Water | Poor | <1 mM | Avoid. Precipitation likely upon freeze/thaw. |
| DMF | Excellent | >50 mM | Alternative to DMSO, but higher toxicity for cell-based assays. |
Protocol: Preparation of 10 mM Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution .
Materials Required[1][2][3][4][5][6][7][8]
-
Solid Compound: 3-bromo-N-hydroxybenzamide (>98% purity).
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%, stored over molecular sieves.
-
Equipment: Analytical balance (0.01 mg readability), Vortex mixer, Ultrasonic bath.
-
Consumables: Amber glass vials (borosilicate), Plastic/Glass spatula (NO METAL).
Step-by-Step Procedure
Step 1: Mass Calculation
To prepare 1 mL of 10 mM solution:
Step 2: Weighing (Critical Control Point)
-
Action: Weigh approx. 2.16 mg of solid into a tared amber glass vial.
-
Expert Note: Do not use a stainless steel spatula. Hydroxamic acids can chelate iron from the spatula surface, leading to a "red complex" contamination. Use a plastic or glass spatula.
-
Correction: If you weigh 2.30 mg instead of 2.16 mg, adjust the solvent volume:
(e.g., for 2.30 mg, add 1.065 mL DMSO).
Step 3: Solubilization
-
Add the calculated volume of Anhydrous DMSO to the vial.
-
Vortex vigorously for 30 seconds.
-
Visual Check: If solid particles remain, sonicate in a water bath at room temperature for 1-2 minutes.
-
Warning: Do not heat above 40°C. Hydroxamic acids are thermally unstable and can undergo Lossen rearrangement to isocyanates.
-
Step 4: Aliquoting and Storage[2]
-
Divide the master stock into small aliquots (e.g., 50 µL or 100 µL) in cryovials to avoid repeated freeze-thaw cycles.
-
Seal: Parafilm the caps to prevent humidity ingress (DMSO is hygroscopic; water promotes hydrolysis).
-
Store: At -20°C (stable for 6 months) or -80°C (stable for >1 year).
Quality Control & Stability Assessment
Self-Validating System
Every researcher should perform a visual QC check before using the stock.
-
Precipitation Check: Thaw the aliquot completely at Room Temperature (RT). Hold against a light source. If crystals are visible, vortex/sonicate. If they persist, the stock is compromised.
-
Colorimetric Integrity:
-
Clear/Colorless: Good.
-
Pink/Red/Purple: REJECT. Indicates formation of Iron(III)-hydroxamate complexes (contamination).
-
Yellow/Brown: REJECT. Indicates oxidation or hydrolysis to carboxylic acid.
-
Workflow Visualization
The following diagram illustrates the logical flow and critical decision points in the preparation process.
Figure 1: Preparation workflow emphasizing the critical "No Metal" rule and visual QC checkpoints.
Biological Application Context
When using this stock in biological assays (e.g., MMP inhibition, HDAC assays):
-
Serial Dilution: Dilute the DMSO stock into aqueous buffer immediately prior to the assay.
-
DMSO Limit: Ensure the final DMSO concentration in the well is <1% (or <0.1% for sensitive cells) to avoid solvent toxicity.
-
Buffer Compatibility: Avoid buffers with high concentrations of Fe or Zn salts unless metal saturation is the experimental variable, as the compound will strip these metals from solution.
Safety & Handling (E-E-A-T)
-
Hazard Identification: Hydroxamic acids are often mutagenic (Ames positive) and potential irritants.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood.
-
Disposal: Dispose of as hazardous organic waste containing halogens (Bromine).
References
-
PubChem. 3-Bromo-N-hydroxybenzamide Compound Summary. National Library of Medicine. Available at: [Link]
- Marmion, C. J., et al.Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands. European Journal of Inorganic Chemistry, 2004.
Sources
practical applications of 3-bromo-N-hydroxybenzamide in medicinal chemistry
Application Note: Practical Utilization of 3-Bromo-N-hydroxybenzamide in Medicinal Chemistry
Abstract
This technical guide outlines the practical applications, synthetic pathways, and assay protocols for 3-bromo-N-hydroxybenzamide (3-Br-NHB) . As a functionalized hydroxamic acid, 3-Br-NHB serves as a critical fragment and tool compound in the development of metalloenzyme inhibitors. Its utility spans two distinct therapeutic areas: the inhibition of Urease (targeting Helicobacter pylori and urinary stones) and Histone Deacetylases (HDACs) (targeting epigenetic regulation in oncology). This document provides researchers with validated protocols for synthesis and biological evaluation, emphasizing the mechanistic role of the 3-bromo substituent in Structure-Activity Relationship (SAR) studies.
Pharmacophore Analysis & Mechanistic Rationale
The efficacy of 3-Br-NHB stems from two distinct structural features that make it a privileged scaffold in Fragment-Based Drug Discovery (FBDD):
-
The Hydroxamic Acid Warhead (ZBG): The N-hydroxyamide moiety acts as a bidentate ligand. It forms a stable 5-membered chelate ring with divalent metal ions (
, , ) residing in the catalytic pockets of metalloenzymes.-
HDACs: Chelates the catalytic
, preventing the deacetylation of lysine residues on histone tails.[1] -
Urease: Chelates the bi-nickel (
) center, blocking the hydrolysis of urea into ammonia.
-
-
The 3-Bromo Substituent: Unlike a simple unsubstituted benzohydroxamic acid, the bromine atom at the meta position contributes specific physicochemical properties:
-
Lipophilicity: Increases
, improving membrane permeability relative to the parent compound. -
Halogen Bonding: The bromine atom can act as a Lewis acid (sigma-hole donor) to backbone carbonyls in the enzyme active site, potentially enhancing selectivity.
-
Steric Probe: Used in SAR to test the tolerance of the enzyme's "rim" region.
-
Validated Synthetic Protocol
Methodology: Direct Hydroxaminolysis of Methyl Esters. Rationale: This route avoids the use of unstable acid chlorides and minimizes the formation of O-acylated byproducts.
Reagents Required:
-
Methyl 3-bromobenzoate (1.0 equiv)
-
Hydroxylamine hydrochloride (
) (3.0 equiv) -
Potassium Hydroxide (KOH) (4.5 equiv)
-
Methanol (anhydrous)
Step-by-Step Procedure:
-
Preparation of Hydroxylamine Base:
-
Dissolve
in minimum methanol. -
Separately, dissolve KOH in methanol.
-
Cool both solutions to 0°C.
-
Add the KOH solution to the hydroxylamine solution dropwise.
-
Critical Check: A white precipitate (KCl) will form. Filter this out rapidly to obtain a clear solution of free hydroxylamine base.
-
-
Coupling Reaction:
-
Add Methyl 3-bromobenzoate to the filtrate.
-
Stir the reaction mixture at room temperature (25°C) for 12–24 hours.
-
Monitoring: Use TLC (Silica gel; Mobile phase:
9:1). The ester spot ( ) should disappear, replaced by the more polar hydroxamic acid ( ).
-
-
Work-up & Isolation:
-
Evaporate the methanol under reduced pressure.
-
Dissolve the residue in minimal distilled water.
-
Acidify carefully with 1N HCl to pH ~5–6.
-
The product, 3-bromo-N-hydroxybenzamide , will precipitate as a solid.
-
Filter, wash with cold water, and recrystallize from ethanol/water.
-
Data Summary: Synthesis Parameters
| Parameter | Specification | Note |
| Yield | 65% – 80% | Dependent on dryness of MeOH |
| Melting Point | 158°C – 162°C | Sharp range indicates purity |
| 1H NMR | Distinctive broad singlets | |
| Appearance | White to off-white crystalline solid |
Workflow Visualization
The following diagram illustrates the synthesis workflow and the parallel application pathways.
Figure 1: Synthetic workflow and dual-application pathway for 3-bromo-N-hydroxybenzamide.
Application I: Urease Inhibition Protocol
Target: Helicobacter pylori Urease (or Jack Bean Urease as a surrogate).[2] Relevance: 3-Br-NHB acts as a competitive inhibitor, preventing the hydrolysis of urea. This is critical for screening anti-ulcer agents.
Assay Principle (Indophenol Method):
Urease catalyzes:
Protocol:
-
Preparation:
-
Enzyme Solution: Jack Bean Urease (5 U/mL) in phosphate buffer (pH 8.2).
-
Substrate: Urea (100 mM).
-
Inhibitor: Dissolve 3-Br-NHB in DMSO (keep final DMSO < 2%).
-
-
Incubation:
-
Mix 25
Enzyme + 5 Inhibitor. Incubate at 37°C for 15 mins. -
Add 55
Urea solution. Incubate at 37°C for 15 mins.
-
-
Development:
-
Add 45
Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside). -
Add 70
Alkali reagent (0.5% w/v NaOH, 0.1% active chlorine NaOCl). -
Incubate 50 mins at room temperature.
-
-
Measurement:
-
Read Absorbance at 625 nm.
-
Calculate % Inhibition:
.
-
Application II: HDAC Inhibition Protocol
Target: Histone Deacetylase (HDAC1, HDAC6, etc.). Relevance: Screening for epigenetic modulators in cancer therapy.
Assay Principle (Fluorometric):
Uses a fluorogenic peptide substrate (e.g., Boc-Lys(Ac)-AMC). HDAC removes the acetyl group.[1][3][4] A developer solution (Trypsin) then cleaves the deacetylated peptide, releasing the fluorophore (AMC).
Protocol:
-
Preparation:
-
HDAC Buffer: Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM
. -
Substrate: Fluorogenic Acetylated Lysine (50
).
-
-
Reaction:
-
Plate 10
of 3-Br-NHB (diluted in buffer/DMSO). -
Add 15
of HDAC enzyme fraction (e.g., HeLa nuclear extract or recombinant HDAC1). -
Incubate 10 mins at 25°C to allow inhibitor binding.
-
Add 25
Substrate solution to initiate. Incubate 30 mins at 37°C.
-
-
Termination & Detection:
-
Add 50
Developer solution (Trypsin/Stop solution). -
Incubate 15 mins at room temperature.
-
Read Fluorescence: Ex 350-360 nm / Em 450-460 nm.
-
Mechanistic Visualization (Graphviz)
This diagram details the molecular interaction at the active site, explaining why the protocol works.
Figure 2: Mechanistic interaction of 3-Br-NHB with metalloenzymes. Note the dual interaction: Metal chelation via the hydroxamate and secondary stabilization via the bromine atom.
Troubleshooting & Controls
| Issue | Probable Cause | Solution |
| Synthesis: Low Yield | Moisture in reaction | Use anhydrous MeOH; ensure KOH is dry. |
| Synthesis: O-acylation | Temperature too high | Keep reaction < 25°C; add ester to hydroxylamine (not vice versa). |
| Urease Assay: High Background | Ammonia contamination | Use ammonia-free water; prepare fresh phenol reagents. |
| HDAC Assay: High Fluorescence in Control | Incomplete quenching | Ensure Developer solution is fresh and Trypsin is active. |
References
-
Preparation of Hydroxamic Acids
- Reddy, A. S., et al.
- Standard protocol adapt
-
Urease Inhibition
- Amtul, Z., et al. "Chemistry and Mechanism of Urease Inhibition." Current Medicinal Chemistry, 2002.
- Discusses hydroxamic acid chel
-
HDAC Inhibition & SAR
-
Halogen Bonding in Ligand Design
- Wilcken, R., et al. "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry, 2013.
- Explains the role of the 3-bromo substituent.
Sources
- 1. New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Helicobacter pylori urease activity by hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of three zinc binding groups for HDAC inhibitors - A potency, selectivity and enzymatic kinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
protocol for assessing the antimicrobial activity of 3-bromo-N-hydroxybenzamide derivatives
Application Note & Protocol
A Comprehensive Protocol for Assessing the Antimicrobial Activity of 3-Bromo-N-Hydroxybenzamide Derivatives
Abstract: The rise of antimicrobial resistance necessitates the discovery and evaluation of novel therapeutic agents. Benzamide and hydroxamic acid derivatives represent a promising class of compounds with potential antimicrobial properties.[1][2] This guide provides a detailed , focusing on the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics. This document is intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of new antimicrobial compounds.
Introduction: The Scientific Rationale
Benzamide derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial effects.[1] The incorporation of a hydroxamic acid moiety (-CONHOH) is of particular interest, as this functional group is a known metal chelator.[3] The ability of hydroxamic acids to chelate essential metal ions, such as iron (Fe³⁺) and zinc (Zn²⁺), can disrupt vital bacterial enzymatic processes, leading to an antimicrobial effect.[3][4][5] The bromine substituent on the benzamide scaffold can further modulate the compound's lipophilicity and electronic properties, potentially enhancing its cell permeability and target engagement.[6]
The 3-bromo-N-hydroxybenzamide scaffold, therefore, presents a compelling structural motif for novel antimicrobial agents.[7] A systematic evaluation of its antimicrobial activity is crucial to understanding its potential as a therapeutic candidate. This protocol outlines a robust methodology for such an evaluation.
Core Principles of Antimicrobial Susceptibility Testing
The primary objective of antimicrobial susceptibility testing is to determine the lowest concentration of a drug that can inhibit the growth of or kill a specific microorganism. This is typically achieved through a series of well-established in vitro assays:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][10]
-
Time-Kill Kinetics Assay: A dynamic measure of the rate and extent of bacterial killing over time in the presence of an antimicrobial agent.[11][12]
These assays collectively provide a comprehensive profile of a compound's antimicrobial activity, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) effects.
Materials and Reagents
-
Test Compound: 3-bromo-N-hydroxybenzamide derivative(s)
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Growth Media:
-
Reagents:
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Resazurin sodium salt solution (0.015% w/v in sterile distilled water) or 2,3,5-triphenyltetrazolium chloride (TTC) solution (optional, for colorimetric MIC determination)[14]
-
-
Equipment:
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (37°C)
-
Shaking incubator (optional)
-
Spectrophotometer or microplate reader
-
Sterile culture tubes, flasks, and petri dishes
-
Vortex mixer
-
Colony counter
-
Experimental Protocols
A standardized bacterial inoculum is critical for the reproducibility of antimicrobial susceptibility testing.
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the desired bacterial strain.
-
Inoculate the colonies into a tube containing 5 mL of Mueller-Hinton Broth.[15][16]
-
Incubate the broth culture at 37°C for 2-6 hours until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Adjust the turbidity of the bacterial suspension with sterile broth or saline to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13).
-
Dilute the adjusted bacterial suspension 1:100 in Mueller-Hinton Broth to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.[17] For the MIC assay, a further 1:2 dilution in the well will result in the desired final concentration of 5 x 10⁵ CFU/mL.[8]
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[18][19]
Workflow for MIC Determination
Caption: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Protocol:
-
Prepare Stock Solution: Dissolve the 3-bromo-N-hydroxybenzamide derivative in DMSO to a high concentration (e.g., 10 mg/mL).
-
Prepare Microtiter Plate: Add 100 µL of sterile Mueller-Hinton Broth to wells 2 through 12 of a 96-well microtiter plate.
-
Serial Dilutions:
-
Add 200 µL of the test compound stock solution (appropriately diluted in broth to achieve the highest desired starting concentration) to well 1.
-
Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this two-fold serial dilution process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 should contain only broth and the bacterial inoculum (growth control).
-
Well 12 should contain only sterile broth (sterility control).
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum (prepared in section 4.1) to wells 1 through 11. This will result in a final volume of 200 µL per well and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[20]
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A clear well indicates inhibition of bacterial growth.
The MBC is determined by sub-culturing the contents of the clear wells from the MIC assay onto agar plates.[21]
Workflow for MBC Determination
Caption: Workflow for MBC determination following the MIC assay.
Step-by-Step Protocol:
-
From the completed MIC plate, select the wells corresponding to the MIC and higher concentrations where no growth was observed.
-
Mix the contents of each selected well thoroughly.
-
Aseptically transfer a fixed volume (e.g., 10 µL or 100 µL) from each clear well onto a fresh, appropriately labeled agar plate (e.g., TSA or MHA).
-
Spread the aliquot evenly over the surface of the agar.
-
Incubate the plates at 37°C for 24 hours.
-
After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
This assay provides a dynamic picture of the antimicrobial agent's effect over time.[12][22]
Step-by-Step Protocol:
-
Prepare several flasks containing Mueller-Hinton Broth.
-
Add the 3-bromo-N-hydroxybenzamide derivative to the flasks to achieve final concentrations of 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC. Also, include a growth control flask with no compound.
-
Inoculate each flask with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the flasks at 37°C, preferably in a shaking incubator.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[17]
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
Count the number of colonies and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[11]
Data Presentation and Interpretation
The results of the antimicrobial susceptibility testing should be presented clearly and concisely.
Table 1: Hypothetical MIC and MBC Values for 3-Bromo-N-Hydroxybenzamide Derivative (Compound X)
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| S. aureus ATCC 29213 | Positive | 16 | 32 | 2 (Bactericidal) |
| B. subtilis ATCC 6633 | Positive | 8 | 16 | 2 (Bactericidal) |
| E. coli ATCC 25922 | Negative | 64 | >128 | >2 (Bacteriostatic) |
| P. aeruginosa ATCC 27853 | Negative | >128 | >128 | Resistant |
| Ciprofloxacin | Control | 0.5 | 1 | 2 (Bactericidal) |
Interpretation of MBC/MIC Ratio:
-
Bactericidal: MBC/MIC ratio ≤ 4
-
Bacteriostatic: MBC/MIC ratio > 4
Figure 1: Hypothetical Time-Kill Curve for Compound X against S. aureus
(A graphical representation showing a plot of log₁₀ CFU/mL on the y-axis versus time in hours on the x-axis for different concentrations of Compound X and a growth control.)
Troubleshooting and Best Practices
-
Solubility of Test Compound: If the compound precipitates in the broth, consider using a co-solvent or alternative solubilization method. Ensure the final concentration of the solvent (e.g., DMSO) is not inhibitory to the bacteria (typically <1%).
-
Inoculum Preparation: Consistency in the inoculum density is paramount for reproducible results. Always use a fresh culture and standardize the turbidity carefully.
-
Controls: Always include a growth control (no compound), a sterility control (no bacteria), and a positive control (a known antibiotic).
-
Reading MICs: For compounds that may not completely inhibit growth but cause a significant reduction in turbidity, a quantitative endpoint (e.g., measuring absorbance with a plate reader) may be more appropriate.
Conclusion
This protocol provides a comprehensive framework for the in vitro evaluation of the antimicrobial activity of 3-bromo-N-hydroxybenzamide derivatives. By systematically determining the MIC, MBC, and time-kill kinetics, researchers can gain valuable insights into the potency and spectrum of activity of these novel compounds. Such data is essential for the advancement of new antimicrobial agents in the fight against infectious diseases.
References
-
Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022). PubMed. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available at: [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (n.d.). Frontiers. Available at: [Link]
-
Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. (2024). Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022). MDPI. Available at: [Link]
-
Antimicrobial activity of some hydroxamic acids. (2005). ResearchGate. Available at: [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. (2024). Life Academy of Nanoscience & Nanotechnology. Available at: [Link]
-
Antimicrobial activity of some hydroxamic acids. (2005). PubMed. Available at: [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC - NIH. Available at: [Link]
-
Efficient synthesis and antibacterial activity of N-(o-benzyloxy/hydroxyphenyl) benzohydroxamic acids. (2021). Taylor & Francis. Available at: [Link]
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). NIH. Available at: [Link]
-
Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. (2014). PubMed. Available at: [Link]
-
Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Available at: [Link]
-
Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). MDPI. Available at: [Link]
-
A novel colorimetric broth microdilution method to determine the minimum inhibitor concentration (MIC) of antibiotics and essential oils against Helicobacter pylori. (2025). ResearchGate. Available at: [Link]
-
Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. (n.d.). PMC - NIH. Available at: [Link]
-
Bismuth(III) benzohydroxamates: powerful anti-bacterial activity against Helicobacter pylori and hydrolysis to a unique Bi34 oxido-cluster. (2014). PubMed. Available at: [Link]
-
The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. Available at: [Link]
-
Efficient synthesis and antibacterial activity of N-(o-benzyloxy/hydroxyphenyl) benzohydroxamic acids. (2021). Taylor & Francis Online. Available at: [Link]
-
Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021). ACS Omega. Available at: [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. Available at: [Link]
-
Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Bio-protocol. Available at: [Link]
-
Development of Hydroxamic Acid Compounds for Inhibition of Metallo-β-Lactamase from Bacillus anthracis. (n.d.). MDPI. Available at: [Link]
-
Design, synthesis and antimicrobial evaluation of novel benzimidazole-incorporated sulfonamide analogues. (n.d.). PubMed. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Available at: [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Available at: [Link]
-
Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma. Available at: [Link]
-
Antimycobacterial Activities of Hydroxamic Acids and Their Iron(II/III), Nickel(II), Copper(II) and Zinc(II) Complexes. (2023). NIH. Available at: [Link]
-
Rapid Minimum Inhibitory Concentration (MIC) Analysis Using Lyophilized Reagent Beads in a Novel Multiphase, Single-Vessel Assay. (2023). ResearchGate. Available at: [Link]
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- 1. nanobioletters.com [nanobioletters.com]
- 2. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. actascientific.com [actascientific.com]
Troubleshooting & Optimization
Technical Support Center: 3-Bromo-N-Hydroxybenzamide Synthesis
Ticket ID: #SYN-3Br-NHOH-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Yield in Nucleophilic Acyl Substitution
Executive Summary & Diagnostic Overview
You are encountering low yields in the synthesis of 3-bromo-N-hydroxybenzamide (CAS: 22725-78-6). This is a common issue stemming from the amphoteric nature of hydroxamic acids and the competition between nucleophilic attack and hydrolysis.
The 3-bromo substituent is an electron-withdrawing group (EWG) at the meta position. While this increases the electrophilicity of your carbonyl carbon (making it more reactive), it simultaneously makes your starting material (ester or acid chloride) significantly more susceptible to hydrolysis by trace moisture.
The Core Conflict: O- vs. N-Acylation
The reaction relies on the nucleophilic attack of hydroxylamine (
-
N-Attack (Kinetic & Thermodynamic Favorite): Yields the desired hydroxamic acid.
-
O-Attack: Yields the O-acyl isomer, which is often unstable or lost during workup.
-
Hydrolysis: Water competes with hydroxylamine, reverting the starting material to 3-bromobenzoic acid.
Critical Control Points (The "Why" Behind the Failures)
Before reviewing the protocol, analyze your current workflow against these three failure modes.
A. The "Salt Trap" (Reagent Preparation)
Hydroxylamine is supplied as a stable salt (usually
-
Failure Mode: If you add
directly to the ester without neutralizing it first, the amine is protonated ( ) and non-nucleophilic. Reaction yield: ~0%. -
Correction: You must generate free
in situ using KOH or NaOMe in Methanol.
B. The "pH Window" (Isolation)
This is the most common cause of "low yield" where the product actually formed but was lost during workup.
-
The Science: Hydroxamic acids have a pKa
8.8–9.0.-
pH > 10: The product exists as a salt (hydroxamate anion) and stays dissolved in the aqueous layer.
-
pH < 4: While the neutral acid precipitates, highly acidic conditions can trigger hydrolysis back to the carboxylic acid.
-
-
The Sweet Spot: You must acidify carefully to pH 5–6 .
C. The "Moisture Vector" (Starting Material)
-
Acid Chloride Route: If using 3-bromobenzoyl chloride, it is highly moisture-sensitive. The EWG (Bromine) accelerates hydrolysis.
-
Ester Route (Recommended): Methyl 3-bromobenzoate is more robust and selective for N-acylation, though the reaction is slower.
Visualizing the Pathway
The following diagram illustrates the competitive pathways determining your yield.
Figure 1: Reaction landscape showing the competition between the desired N-attack, O-attack, and hydrolysis, plus the risk of product loss during pH adjustment.
Optimized Protocol (Self-Validating System)
This protocol uses the Methyl Ester Route (Methyl 3-bromobenzoate). It is superior for yield reproducibility compared to the acid chloride route because it minimizes O-acylation and hydrolysis.
Reagents:
-
Methyl 3-bromobenzoate (1.0 eq)
-
Hydroxylamine Hydrochloride (
) (excess, 3.0–4.0 eq) -
Potassium Hydroxide (KOH) (excess, 4.0–5.0 eq)
-
Methanol (anhydrous preferred)
Step-by-Step Methodology
| Step | Action | Technical Rationale (The "Why") |
| 1 | Prepare Hydroxylamine: Dissolve | Low temperature prevents degradation of free hydroxylamine. |
| 2 | Liberate Base: Add the KOH solution to the hydroxylamine solution. Stir for 15 min at 0°C. A white precipitate (KCl) will form. | This generates free |
| 3 | Filtration (Optional but Recommended): Quickly filter out the KCl salt under inert atmosphere. | Removing salts cleans up the reaction mixture, but is not strictly mandatory if stirring is vigorous. |
| 4 | Reaction: Add Methyl 3-bromobenzoate to the filtrate. Stir at RT for 12–24 hours. | The 3-bromo group activates the ester, but steric hindrance requires time. Monitoring via TLC is essential. |
| 5 | Validation (TLC): Check TLC. Stain with Ferric Chloride ( | Checkpoint: The product will stain deep violet/red. The starting ester will not. |
| 6 | Work-up (Critical): Evaporate MeOH to reduced volume. Dilute with water (pH will be >10). Wash with Ethyl Acetate (EtOAc) once. | The wash removes unreacted ester. The product is currently a salt in the water layer. Do not discard the water! |
| 7 | Isolation: Cool the aqueous layer to 0°C. Add 1N HCl dropwise with vigorous stirring until pH 6 is reached. | This is the pKa control point. The product will precipitate as a white solid. |
| 8 | Purification: Filter the solid. Recrystallize from EtOAc/Hexane or MeOH/Water. |
Troubleshooting Q&A
Q1: I followed the protocol, but no precipitate formed at Step 7.
A: You likely over-acidified or the volume is too high.
-
Diagnosis: If pH < 3, the protonated hydroxamic acid might be soluble if the volume of water is large.
-
Fix: Extract the acidic aqueous layer with Ethyl Acetate (3x). The product will partition into the organic layer. Dry (MgSO4) and evaporate. The 3-bromo substituent adds lipophilicity, making extraction efficient.
Q2: The product is an oil/sticky gum, not a solid.
A: This indicates trapped solvent or impurities (often the carboxylic acid byproduct).
-
Fix: Triturate the oil with cold diethyl ether or hexanes. The impurities often dissolve, leaving the hydroxamic acid to solidify.
-
Verification: Run a
test on the gum. If it turns red/violet, your product is there.
Q3: My yield is <20%. Where did it go?
A: Check the "Wash" phase (Step 6).
-
If you washed the initial reaction mixture with water before evaporating the methanol, the methanol/water mix acts as a co-solvent, keeping the ester in solution or preventing the salt from partitioning correctly.
-
Strict rule: Evaporate MeOH first. Then add water. Then wash with EtOAc to remove unreacted ester. Then acidify the aqueous layer.
Q4: Can I use the Acid Chloride method for speed?
A: Yes, but you must use a biphasic system to protect the product.
-
Protocol Modification: Dissolve
in water with . Dissolve 3-bromobenzoyl chloride in DCM. Mix vigorously. The reaction occurs at the interface. This prevents the acid chloride from hydrolyzing as fast as it would in a homogeneous aqueous solution.
Decision Tree: Troubleshooting Yield
Figure 2: Diagnostic flowchart for isolating the cause of low yield.
References
- Preparation of Hydroxamic Acids (General Review): Marmion, C. J., et al. "Hydroxamic acids: An intriguing family of enzyme inhibitors and biomedical ligands." European Journal of Inorganic Chemistry, 2004. Context: Establishes the pKa ranges and metal-binding properties (FeCl3 test).
-
Synthesis from Esters (The "Gold Standard")
- Jencks, W. P. "Nucleophilic Reactivity toward Acyl Groups." Journal of the American Chemical Society.
-
Physical Properties (3-Bromo-N-hydroxybenzamide)
- PubChem Compound Summary for CID 10028264.
- Context: Verification of structure and molecular weight (216.03 g/mol ).
Sources
Technical Support Center: Overcoming Solubility Challenges with 3-bromo-N-hydroxybenzamide in Cell Culture Media
Welcome to the technical support center for 3-bromo-N-hydroxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues encountered when using this compound in cell culture experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful integration of 3-bromo-N-hydroxybenzamide into your research workflows.
Introduction: Understanding the Solubility Profile of 3-bromo-N-hydroxybenzamide
3-bromo-N-hydroxybenzamide is a benzamide derivative with potential applications in various biological studies. Like many small molecule inhibitors, its aromatic structure and functional groups can contribute to limited aqueous solubility, posing a significant challenge for researchers working with cell culture models. Precipitation of the compound in culture media can lead to inconsistent and unreliable experimental results. This guide will provide a systematic approach to addressing these solubility issues, ensuring accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 3-bromo-N-hydroxybenzamide in aqueous solutions like cell culture media?
Q2: I observed a precipitate after adding my 3-bromo-N-hydroxybenzamide stock solution to the cell culture medium. What is the likely cause?
A2: Precipitation upon dilution of a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous medium is a common issue for hydrophobic compounds. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment. The organic solvent from the stock solution is diluted, reducing its ability to keep the compound dissolved.
Q3: Can I heat or sonicate the cell culture medium to dissolve the precipitated 3-bromo-N-hydroxybenzamide?
A3: While gentle warming (e.g., to 37°C) and sonication can aid in dissolving many compounds, caution is advised when dealing with cell culture media.[1] Excessive heat can degrade sensitive media components like vitamins, amino acids, and growth factors.[2] Similarly, prolonged sonication can also have detrimental effects on media integrity. These methods should be used judiciously and as a last resort, with careful monitoring for any signs of media degradation (e.g., color change).
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
If you are encountering solubility issues with 3-bromo-N-hydroxybenzamide, follow this troubleshooting guide to identify and implement the most appropriate solution for your experimental setup.
Step 1: Optimizing the Stock Solution and Dilution Protocol
The initial preparation of the stock solution is critical. Dimethyl sulfoxide (DMSO) is a common solvent of choice for poorly water-soluble compounds.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the desired amount of 3-bromo-N-hydroxybenzamide powder in a sterile, conical tube.
-
Adding DMSO: Add the calculated volume of high-purity, sterile DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed vials.
Key Consideration: The Dilution Cascade
Directly diluting a highly concentrated DMSO stock into your final culture volume can cause the compound to precipitate out of solution. A serial dilution approach in 100% DMSO before the final dilution into the aqueous medium is recommended to mitigate this.[3]
Workflow for Preparing Working Solutions
Caption: A recommended workflow for preparing working solutions of 3-bromo-N-hydroxybenzamide.
Step 2: Managing Co-Solvent Cytotoxicity
While DMSO is an effective solvent, it can be toxic to cells at higher concentrations. It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line.
| Cell Type | Recommended Max. DMSO Concentration | Reference |
| Most Immortalized Cell Lines | ≤ 0.5% | [4] |
| Primary Cells | ≤ 0.1% | [4] |
| Some Sensitive Cell Lines | May require concentrations < 0.1% | [5][6] |
Experimental Protocol: Determining DMSO Tolerance
-
Cell Seeding: Plate your cells at the desired density in a 96-well plate and allow them to adhere overnight.
-
DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%, 2%).
-
Treatment: Replace the existing medium with the DMSO-containing media. Include a "media only" control.
-
Incubation: Incubate the cells for the duration of your planned experiment (e.g., 24, 48, 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) to determine the concentration of DMSO that does not significantly impact cell viability.
Step 3: Exploring Alternative Solubilization Strategies
If optimizing the DMSO concentration does not resolve the solubility issues or if your cells are particularly sensitive to DMSO, consider these alternative approaches.
A. pH Adjustment
The solubility of ionizable compounds, such as those with acidic or basic functional groups, can be significantly influenced by the pH of the solution.[7] Benzamide derivatives can exhibit pH-dependent solubility.
Causality: The N-hydroxybenzamide moiety has an acidic proton on the hydroxylamine group. Adjusting the pH of the medium might increase the proportion of the ionized, more soluble form of the compound. However, it is critical to note that cell culture media are buffered to maintain a physiological pH (typically 7.2-7.4), and significant alterations can be detrimental to cell health. Small, incremental additions of sterile, dilute NaOH or HCl to a test aliquot of media containing the compound can be explored, but the final pH must be verified and be within the tolerated range for your cells.
B. Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, forming inclusion complexes that have enhanced aqueous solubility and stability.[8][9]
Mechanism of Action: The hydrophobic 3-bromobenzamide portion of the molecule can be encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with the aqueous environment of the cell culture medium, effectively solubilizing the compound.
Decision Tree for Solubilization Strategy
Caption: A decision-making workflow for selecting the appropriate solubilization method.
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in sterile water or directly in serum-free cell culture medium.
-
Complex Formation:
-
Method A (from solid): Add the 3-bromo-N-hydroxybenzamide powder directly to the HP-β-CD solution.
-
Method B (from DMSO stock): Slowly add a concentrated DMSO stock of the compound to the stirred HP-β-CD solution. This can help overcome kinetic solubility barriers.
-
-
Incubation: Incubate the mixture at room temperature or 37°C for 1-24 hours with continuous stirring or shaking to facilitate the formation of the inclusion complex.
-
Sterilization: Sterilize the final complex solution by filtering through a 0.22 µm filter.
-
Cytotoxicity Testing: It is essential to test the cytotoxicity of the chosen HP-β-CD concentration on your cell line, as high concentrations can have cellular effects.[10][11]
C. The Role of Serum
Serum proteins, particularly albumin, can bind to hydrophobic compounds and aid in their solubilization in cell culture media.[12] If you are working with a serum-containing medium, ensure that the serum is added before the compound. For serum-free applications, this is not a viable option, and the other strategies should be prioritized.
Stability Considerations
The stability of 3-bromo-N-hydroxybenzamide in cell culture media over the course of an experiment is a critical factor. The N-hydroxybenzamide moiety may be susceptible to hydrolysis, especially at non-physiological pH or in the presence of certain enzymes.
Recommendation: For long-term experiments, it is advisable to perform a stability study. This can be done by incubating the compound in the complete cell culture medium at 37°C for various time points (e.g., 0, 8, 24, 48 hours) and then analyzing the concentration of the parent compound by a suitable analytical method like HPLC.
Conclusion
Overcoming the solubility challenges of 3-bromo-N-hydroxybenzamide in cell culture media is achievable through a systematic and informed approach. By starting with an optimized stock solution and dilution protocol, carefully managing co-solvent concentrations, and exploring advanced solubilization techniques like cyclodextrin complexation, researchers can ensure the reliable and reproducible delivery of this compound to their cellular models. Always validate the chosen method for its impact on cell viability and experimental outcomes.
References
-
Journal of Chemical & Engineering Data. (2020). 3-Bromo-4-hydroxybenzaldehyde in Aqueous Cosolvent Mixtures of Acetonitrile, Ethanol, n-Propanol, and N,N-Dimethylformamide: Solubility, Preferential Solvation, and Solvent Effect Analysis. [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]
-
MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2013). Cyclodextrin Inclusion Complex to Enhance Solubility of Poorly Water Soluble Drugs: A Review. [Link]
-
PMC - NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
LifeTein. (2023). DMSO usage in cell culture. [Link]
-
PMC - NIH. (n.d.). Vitamins in cell culture media: Stability and stabilization strategies. [Link]
-
NIH. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. [Link]
-
PubMed. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. [Link]
-
PubMed Central. (2015). Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes. [Link]
-
MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]
-
Iranian Journal of Blood and Cancer. (n.d.). Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines. [Link]
-
ResearchGate. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. [Link]
-
Science.gov. (n.d.). selected benzamide derivatives: Topics by Science.gov. [Link]
-
Journal of Pharmaceutical Chemistry. (2022). #197 Design and discovery of benzamide derivatives as a selective CYP1B1 inhibitor; in-silico & in-vitro approach. [Link]
-
NIH. (n.d.). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. [Link]
-
NIH. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. [Link]
-
Biomedical Research and Therapy. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. [Link]
-
NIH. (n.d.). Investigation of Cytotoxicity and Cell Uptake of Cationic Beta-Cyclodextrins as Valid Tools in Nasal Delivery. [Link]
-
PubChem. (n.d.). 3-Bromo-4-hydroxybenzonitrile. [Link]
-
PubMed. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. [Link]
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. [Link]
-
ResearchGate. (2022). Cellular Effects of Cyclodextrins: Studies on HeLa Cells. [Link]
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MDPI. (2019). The Cell Culture Medium Affects Growth, Phenotype Expression and the Response to Selenium Cytotoxicity in A549 and HepG2 Cells. [Link]
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ACS Publications. (2026). Capsaicin-Inspired Hydroxamate Hybrids as Selective HDAC6 Inhibitors with Antiproliferative Activity in Hematological Malignanci. [Link]
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ACS Omega. (2023). Exploring the Inclusion Complex of an Anticancer Drug with β-Cyclodextrin for Reducing Cytotoxicity Toward the Normal Human Cell Line by an Experimental and Computational Approach. [Link]
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Kahramanmaraş Sütçü İmam Üniversitesi Tarım ve Doğa Dergisi. (n.d.). In vitro Cytotoxic Effect of Ethanol and Dimethyl Sulfoxide on Various Human Cell Lines. [Link]
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PMC - NIH. (2022). Cellular Effects of Cyclodextrins: Studies on HeLa Cells. [Link]
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ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Link]
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- 12. researchgate.net [researchgate.net]
how to avoid side reactions during the bromination of N-hydroxybenzamide
Welcome to the technical support center for the synthetic chemistry community. This guide is designed for researchers, scientists, and drug development professionals who are working with N-hydroxybenzamide and its derivatives. The selective bromination of this scaffold is a critical step in the synthesis of various pharmacologically active molecules, including histone deacetylase (HDAC) inhibitors.[1][2] However, the inherent reactivity of the N-hydroxybenzamide moiety presents unique challenges, often leading to a complex mixture of side products.
This document provides in-depth troubleshooting advice and optimized protocols to help you navigate these challenges, ensuring high-yield, selective synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory work.
Section 1: Core Principles & Mechanistic Overview
The bromination of N-hydroxybenzamide is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction.[3][4] The N-hydroxybenzamide ring is considered "electron-rich" or "activated" due to the electron-donating effects of the amide and hydroxylamino substituents. These groups direct incoming electrophiles to the ortho and para positions.[5][6] This high reactivity, while beneficial for facilitating the reaction, is also the primary cause of common side reactions.
Diagram 1: Key Reaction Pathways in the Bromination of N-Hydroxybenzamide
Caption: Major reaction pathways during the bromination of N-hydroxybenzamide.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the bromination of N-hydroxybenzamide in a practical, question-and-answer format.
Q1: My reaction is producing significant amounts of di- and tri-brominated products. How can I achieve selective mono-bromination?
Cause: This is the most frequent side reaction and is caused by the high nucleophilicity of the aromatic ring. Using overly reactive brominating agents or harsh conditions leads to multiple substitutions.[5]
Solution: Control is key. You must moderate the reactivity of the system.
-
Choice of Brominating Agent: Avoid using molecular bromine (Br₂), especially with a Lewis acid catalyst, as its high reactivity is difficult to control with this substrate. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, steady concentration of electrophilic bromine, favoring mono-substitution.[7][8]
-
Stoichiometry: Use a precise stoichiometry of your brominating agent. Start with 1.0 to 1.05 equivalents of NBS. An excess of NBS will inevitably lead to polybromination.
-
Temperature Control: The reaction is exothermic. Running the reaction at low temperatures (e.g., -10 °C to 0 °C) is critical.[9] This slows the rate of the second and third bromination events more significantly than the first, allowing the reaction to be stopped after the desired mono-bromination has occurred.
-
Solvent Selection: Aprotic solvents like Tetrahydrofuran (THF) or Acetonitrile (MeCN) are good starting points. For highly activated systems, a less polar solvent like Dichloromethane (DCM) can sometimes help to temper reactivity.
| Parameter | Recommendation for Mono-substitution | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder, provides a low concentration of Br₂.[7] |
| Equivalents of NBS | 1.0 - 1.05 eq. | Minimizes excess reagent available for polybromination. |
| Temperature | -10 °C to 0 °C | Slows reaction rates, increasing selectivity for the first substitution. |
| Addition Method | Slow, portion-wise addition of solid NBS | Prevents localized high concentrations of the brominating agent. |
Q2: My yield is low, and I'm recovering starting material alongside benzoic acid. What is causing this?
Cause: This points towards two potential issues: an incomplete reaction or, more likely, hydrolysis of the hydroxamic acid functional group.[10] Hydroxamic acids can be unstable to both strong acid and strong base, particularly with heating, cleaving the N-O bond.[11][12][13]
Solution:
-
Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Water can hydrolyze the product or starting material.[14]
-
Purify Your Reagents: Old NBS can decompose over time to produce succinimide and HBr.[14] This free acid can catalyze hydrolysis. It is highly recommended to recrystallize NBS from water if it appears yellow or brown.[15]
-
Avoid pH Extremes: Do not use strong acid or base catalysts. The reaction should proceed without them. During the aqueous workup, use a mild buffer like a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any acid generated, rather than a strong base like NaOH.
Q3: I've isolated an unexpected isomer or byproduct. Could it be from a rearrangement?
Cause: Yes. Besides C-bromination on the ring, the amide nitrogen can be brominated to form an N-bromoamide intermediate. Under acidic conditions, this intermediate can undergo the Orton Rearrangement , where the bromine atom migrates from the nitrogen to the ortho or para position of the aromatic ring.[16][17]
Solution:
-
Maintain Neutral or Non-Acidic Conditions: The Orton rearrangement is acid-catalyzed. The use of recrystallized NBS (free of HBr) and avoiding acidic solvents or additives is crucial.
-
Protect from Light: While the primary reaction is ionic, performing the reaction in the dark or in a foil-wrapped flask can minimize radical pathways that might favor initial N-bromination.[18]
-
Characterization: If an unexpected product is formed, use 2D NMR techniques (like HMBC and NOESY) to definitively establish the bromine's position on the ring and confirm it is not an N-bromo species.
Section 3: Frequently Asked Questions (FAQs)
-
Q: Do I need a Lewis acid catalyst like FeBr₃?
-
A: Absolutely not. The N-hydroxybenzamide ring is highly activated. A Lewis acid catalyst will dramatically increase the rate of reaction and make it nearly impossible to stop at the mono-brominated product, leading almost exclusively to polybromination.[5]
-
-
Q: How can I improve para-selectivity over ortho-substitution?
-
A: The para position is generally favored due to reduced steric hindrance from the amide group. To further enhance this, using a polar aprotic solvent like Dimethylformamide (DMF) with NBS has been shown to give high levels of para-selectivity for many electron-rich aromatic compounds.[14]
-
-
Q: Should I consider protecting the hydroxylamino group?
-
A: Protection can be a powerful strategy, though it adds two steps (protection and deprotection) to your synthesis. Protecting the hydroxyl group as a benzyl ether (O-Bn) or a silyl ether (e.g., O-TBDMS) can prevent N-bromination and potential oxidation side reactions. This strategy is particularly useful if you are working with a more complex substrate or require extremely clean reaction conditions.[19][20][21]
-
| Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonality |
| Benzyl (Bn) | BnBr, Base (e.g., K₂CO₃) | H₂, Pd/C (Hydrogenolysis) | Stable to mild acid/base. |
| Trityl (Tr) | TrCl, Base (e.g., Et₃N) | Mild Acid (e.g., TFA in DCM) | Cleaved by acid. |
| TBDMS | TBDMSCl, Imidazole | TBAF in THF | Cleaved by fluoride sources or acid. |
Section 4: Optimized Protocol for Selective Mono-bromination
This protocol is designed as a robust starting point for the selective para-bromination of N-hydroxybenzamide.
Diagram 2: Experimental Workflow
Caption: Optimized workflow for selective mono-bromination.
Step-by-Step Methodology
-
Preparation: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add N-hydroxybenzamide (1.37 g, 10.0 mmol).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) to the flask. Stir the mixture under a nitrogen atmosphere until all solids have dissolved.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add N-Bromosuccinimide (NBS, 1.87 g, 10.5 mmol, 1.05 eq.), previously recrystallized, in five small portions over a period of 30 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS (approximately 1-2 hours).
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing an ice-cold, stirred solution of 10% aqueous sodium thiosulfate (Na₂S₂O₃, 50 mL). This will quench any unreacted NBS.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).
-
Washing: Combine the organic layers and wash with water (2 x 30 mL) and then with saturated aqueous sodium chloride (brine, 1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield the desired N-hydroxy-4-bromobenzamide.
References
-
Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th ed.). Pearson. [Link]
-
Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson. [Link]
-
De Proft, F., et al. (2023). Electrophilic aromatic bromination study casts doubt on textbook intermediate. RSC Chemistry World. [Link]
-
Lumen Learning. (n.d.). Examples of electrophilic aromatic substitution. Organic Chemistry II. [Link]
-
Lin, H. W., et al. (2012). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 17(9), 10737-10748. [Link]
-
Hughes, E. D., & Ingold, C. K. (1950). The Orton rearrangement. Part II. The reactions of several substituted N-bromoacylanilides in various media causing rearrangement. Journal of the Chemical Society (Resumed), 277. [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
-
Barnes, C. S., & Hume, K. F. (1954). The Orton rearrangement. Part I. Preparation and properties of N-bromo- and N-chloro-2 : 6-dimethylacetanilide. Journal of the Chemical Society (Resumed), 114. [Link]
-
Blackman, N. A., et al. (1964). THE ORTON REARRANGEMENT IN APROTIC SOLVENTS. Canadian Journal of Chemistry, 42(5), 1014-1021. [Link]
- Pizey, J. S. (1974). Synthetic Reagents, Vol. 2: N-Bromosuccinimide, Diazomethane, Manganese Dioxide, Raney Nickel. Halsted Press. (General reference for NBS reactivity).
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
Nielsen, T. E. (2012). Development of a UV-Cleavable Protecting Group for Hydroxylamines, Synthesis of a Structurally Wide Variety of Hydroxamic Acids. Technical University of Denmark. [Link]
-
University of Colorado Boulder. (n.d.). Experiment 24 – Electrophilic Aromatic Substitution. [Link]
-
Golding, P. D., et al. (1981). The Orton Rearrangement in Aprotic Solvents. Part IV. Canadian Journal of Chemistry, 59(6), 839-849. [Link]
-
ResearchGate. (n.d.). Optimization of the Bromination Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]
-
Gonzalez, C. (2012). N-chlorination and Orton Rearrangement of Aromatic Polyamides, Revisited. Walsh Medical Media. [Link]
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Basile, M. T., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules, 26(16), 5036. [Link]
-
Wang, H., et al. (2011). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(11), 3241-3244. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Reagent Guide: Bromination. [Link]
-
Varvounis, G., & Katsampas, I. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Amides. [Link]
-
Checkwitch, K. R., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(7), 4649-4656. [Link]
-
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
Dr. Dan Chemistry. (2023, October 6). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. YouTube. [Link]
-
Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydroxamic Acid Derivatives Using Blocked (Masked) O-Isocyanate Precursors. [Link]
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Technical Support Center: Optimizing 3-bromo-N-hydroxybenzamide Concentration for In Vitro Experiments
Welcome to the technical support center for the use of 3-bromo-N-hydroxybenzamide in in vitro research. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for optimizing experimental conditions and troubleshooting common issues. As a Senior Application Scientist, this guide synthesizes established biochemical principles with practical, field-tested advice to ensure the successful application of this compound in your studies.
Frequently Asked Questions (FAQs)
Q1: What is 3-bromo-N-hydroxybenzamide and what is its putative mechanism of action?
A1: 3-bromo-N-hydroxybenzamide is a small molecule belonging to the hydroxamic acid class of compounds. Structurally, it possesses a benzamide core with a bromine substitution and a critical N-hydroxyamide functional group. This latter feature is characteristic of a class of compounds known as histone deacetylase (HDAC) inhibitors.[1][2]
Mechanism of Action: The primary proposed mechanism of action for hydroxamic acids like 3-bromo-N-hydroxybenzamide is the inhibition of histone deacetylases (HDACs).[1][3] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[1][4] The hydroxamic acid moiety chelates the zinc ion within the active site of HDACs, thereby inhibiting their enzymatic activity.[4] This inhibition leads to an accumulation of acetylated histones, a more relaxed chromatin structure, and the potential for re-expression of tumor suppressor genes.[1] Consequently, HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][5] While this is the primary expected mechanism, it is important to empirically validate the specific effects in your chosen cell line.
Experimental Planning and Optimization
A critical aspect of working with any new compound is the systematic determination of its optimal concentration range. This involves establishing a dose-response relationship and assessing cytotoxicity to identify a therapeutic window for your experiments.
Q2: I have received my vial of 3-bromo-N-hydroxybenzamide. How do I prepare a stock solution?
A2: Proper preparation of a high-concentration stock solution is the first and most critical step. Due to the limited aqueous solubility of many benzamide derivatives, an organic solvent is typically required.
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the solvent of choice for preparing stock solutions of 3-bromo-N-hydroxybenzamide.[6]
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Safety First: Always handle 3-bromo-N-hydroxybenzamide and DMSO in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing the Compound: Accurately weigh out a precise amount of 3-bromo-N-hydroxybenzamide powder (e.g., 2.16 mg). The molecular weight of 3-bromo-N-hydroxybenzamide is 216.03 g/mol .
-
Calculating Solvent Volume: To prepare a 10 mM stock solution, dissolve 2.16 mg of the compound in 1 mL of high-purity, sterile-filtered DMSO.
-
Dissolution: Add the DMSO to the vial containing the compound. To aid dissolution, you can gently warm the solution to 37°C for 10-15 minutes and vortex or sonicate.[6] Visually inspect the solution to ensure all solid material has dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light.[7]
Q3: What is the recommended starting concentration range for my in vitro experiments?
A3: Since specific IC50 values for 3-bromo-N-hydroxybenzamide are not widely published, a broad initial dose-response experiment is essential. Based on data from other benzamide and hydroxamic acid derivatives, a logarithmic or semi-logarithmic dilution series is recommended.[8][9]
Recommended Initial Concentration Range: 10 nM to 100 µM.
This wide range will help to identify the concentrations at which the compound exhibits biological activity and to determine its potency (e.g., IC50 or EC50).
Core Experimental Protocols
Here, we provide detailed, self-validating protocols for determining the optimal concentration of 3-bromo-N-hydroxybenzamide for your specific cell-based assays.
Protocol 1: Determining the IC50 with a Dose-Response Experiment using the MTT Assay
The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the effectiveness of a compound in inhibiting a specific biological or biochemical function. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[10]
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
3-bromo-N-hydroxybenzamide stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)[10]
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Caption: Workflow for determining the IC50 of 3-bromo-N-hydroxybenzamide.
Step-by-Step Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).[10]
-
Include wells for a "no cell" control (medium only) and a "vehicle" control (cells treated with the highest concentration of DMSO used in the experiment, typically <0.5%).[7]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[10]
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of your 10 mM 3-bromo-N-hydroxybenzamide stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10 nM to 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells.
-
Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the MTT to purple formazan crystals.[13]
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[12]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the "no cell" control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Data Interpretation:
| Concentration (µM) | % Cell Viability (Hypothetical) |
| 0 (Vehicle) | 100 |
| 0.01 | 98 |
| 0.1 | 95 |
| 1 | 85 |
| 10 | 52 |
| 50 | 20 |
| 100 | 5 |
From a curve generated with such data, the IC50 would be the concentration that results in 50% cell viability.
Troubleshooting Guide
Q4: I've added my compound to the cell culture medium, and it has precipitated. What should I do?
A4: Compound precipitation is a common issue, especially with hydrophobic molecules.[14]
Caption: Troubleshooting compound precipitation in cell culture media.
Causality and Solutions:
-
Exceeded Solubility Limit: The final concentration of the compound in the aqueous cell culture medium is higher than its solubility limit.
-
Solution: Lower the final concentration of the compound in your experiment.[14] If a higher concentration is necessary, you may need to explore alternative formulation strategies, although this is often complex.
-
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock into the aqueous medium can cause the compound to crash out of solution.[14]
-
Solution: Perform a stepwise dilution. First, dilute the DMSO stock in a small volume of medium, and then add this intermediate dilution to the final volume. Also, ensure the media is pre-warmed to 37°C before adding the compound.[14]
-
-
Interaction with Media Components: The compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to precipitation.[14]
-
Solution: If using a serum-containing medium, try reducing the serum concentration or using a serum-free medium if your cells can tolerate it. You can also perform a solubility test of the compound in your basal medium without supplements to identify the problematic component.
-
-
Temperature and pH Effects: The solubility of some compounds is sensitive to changes in temperature and pH.[14]
-
Solution: Ensure your incubator provides a stable temperature. Cell metabolism can also alter the pH of the medium over time; monitor the pH and consider using a more robustly buffered medium if necessary.[14]
-
Q5: I am not observing any biological effect, even at high concentrations. What could be the reason?
A5: A lack of a discernible effect can be due to several factors.
-
Concentration Too Low: The tested concentrations may be below the effective range for your specific cell line.
-
Solution: Expand the concentration range in your dose-response experiment to include higher concentrations.
-
-
Compound Instability: The compound may be unstable and degrading in the cell culture medium over the course of the experiment. Hydroxamic acids can be susceptible to hydrolysis.[15]
-
Solution: Test the stability of the compound in your cell culture medium over time using analytical methods like HPLC, if available. Alternatively, consider shorter incubation times or replenishing the medium with fresh compound during long-term experiments.[16]
-
-
Cell Line Resistance: The chosen cell line may be resistant to the effects of HDAC inhibitors or may not rely on the pathways affected by this compound.
-
Solution: Research the genetic background of your cell line. Consider using a positive control compound, such as a known HDAC inhibitor like Vorinostat (SAHA), to confirm that the pathway is active and druggable in your cells.
-
-
Assay-Specific Issues: The chosen assay may not be sensitive enough to detect the biological effect of the compound.
-
Solution: Consider alternative or complementary assays. For an HDAC inhibitor, you could perform a Western blot to look for an increase in acetylated histones, which would be a direct measure of target engagement.
-
References
- Gryder, B. E., Sodji, Q. H., & Oyelere, A. K. (2012). Histone deacetylase inhibitors: a review of the state of the art in cancer therapy. Future medicinal chemistry, 4(5), 637–655.
-
Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]
-
Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. New Journal of Chemistry. (2022). [Link]
-
An investigation into using benzohydroxamic acid as a collector for sulfide minerals. Biblioteka Nauki. (n.d.). [Link]
- Karp, G. M., & Cen, Y. (2014). Hydroxamate-based Histone Deacetylase Inhibitors Can Protect Neurons from Oxidative Stress via an HDAC-independent Catalase-like Mechanism. ACS chemical neuroscience, 5(7), 551–559.
-
Discovery of the First N-Hydroxycinnamamide-Based Histone Deacetylase 1/3 Dual Inhibitors with Potent Oral Antitumor Activity. Journal of Medicinal Chemistry. (2014). [Link]
-
Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. (2018). [Link]
-
Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity. National Institutes of Health. (2023). [Link]
-
Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry. (2003). [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. (2024). [Link]
-
Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. (2011). [Link]
-
Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. (n.d.). [Link]
-
Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. MDPI. (2023). [Link]
-
Molecular and Crystal Structure of Benzohydroxamic Acid and Its Ring-Substituted Derivatives. Collection of Czechoslovak Chemical Communications. (2002). [Link]
-
Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. ResearchGate. (2022). [Link]
-
Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. National Institutes of Health. (2020). [Link]
-
Benzohydroxamic acid derivatives: Structure-activity relationships in the malachite flotation. ResearchGate. (2024). [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025). [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Life Academica-Nanobiomedical Sciences. (2024). [Link]
-
Cell-Based Assay Design for High-Content Screening of Drug Candidates. National Institutes of Health. (2012). [Link]
-
DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. The Distant Reader. (n.d.). [Link]
-
What is the optimum conc. of a test drug in MTT assay?. ResearchGate. (2014). [Link]
-
Hydroxamic acid hybrids: Histone deacetylase inhibitors with anticancer therapeutic potency. PubMed. (2023). [Link]
-
Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. National Institutes of Health. (2022). [Link]
-
Troubleshooting Cell Culture Media for Bioprocessing. BioProcess International. (2014). [Link]
-
In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5- [(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential using docking and molecular dynamic simulations. Taylor & Francis Online. (2022). [Link]
-
How to make a stock solution of a substance in DMSO. Quora. (2018). [Link]
-
Use of Design of Experiment (DOE) for Optimization of ADC Potency Assays. BioProcess International. (2017). [Link]
-
Enantioselective cytotoxic activity of bromine-substituted analogues of ifosfamide. A microsomal implication. PubMed. (1993). [Link]
-
Cell Viability Assays. National Institutes of Health. (2013). [Link]
-
Why does a compound that dissolve in DMSO, precipitates with media ?. ResearchGate. (2022). [Link]
-
Benzodioxane-benzamides as promising inhibitors of Escherichia coli FtsZ. AIR Unimi. (2023). [Link]
-
The short-term effect of histone deacetylase inhibitors, chidamide and valproic acid, on the NF-κB pathway in multiple myeloma cells. National Institutes of Health. (2018). [Link]
-
Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Washington State University IACUC. (2026). [Link]
-
New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells. National Institutes of Health. (2025). [Link]
-
Hydroxamic Acid-Modified Peptide Library Provides Insights into the Molecular Basis for the Substrate Selectivity of HDAC Corepressor Complexes. ACS Chemical Biology. (2022). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydroxamate-based Histone Deacetylase Inhibitors Can Protect Neurons from Oxidative Stress via an HDAC-independent Catalase-like Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxamic acid hybrids: Histone deacetylase inhibitors with anticancer therapeutic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emulatebio.com [emulatebio.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bibliotekanauki.pl [bibliotekanauki.pl]
- 16. bioivt.com [bioivt.com]
troubleshooting inconsistent results in 3-bromo-N-hydroxybenzamide assays
Status: Operational Subject: Troubleshooting Inconsistent Results in High-Throughput & Benchtop Assays Molecule Class: Hydroxamic Acid / Zinc-Binding Group (ZBG) Inhibitor[1]
Core Directive & Molecule Definition
Warning: This guide addresses 3-bromo-N-hydroxybenzamide (a hydroxamic acid, typically an HDAC or metalloenzyme inhibitor).[1]
-
Structure: The N-hydroxy moiety is the reactive "warhead" (R-C(=O)-NH-OH).[1]
-
Primary Instability: Hydrolysis to 3-bromobenzoic acid.[1]
-
Primary Interference: Non-specific metal chelation and aggregation.[1]
If you are working with 3-bromo-4-hydroxybenzamide (a phenol), please contact support for a different protocol, as the stability profile differs significantly.[1]
Troubleshooting Dashboard (FAQs)
Q1: Why do my IC50 values shift significantly (>3-fold) between fresh and stored DMSO stocks?
Diagnosis: Hydrolytic Degradation (The Lossen Rearrangement or Acid Hydrolysis). Hydroxamic acids are thermodynamically unstable.[1] In the presence of trace water or under acidic/basic conditions, 3-bromo-N-hydroxybenzamide hydrolyzes into 3-bromobenzoic acid and hydroxylamine.[1] The carboxylic acid product is typically inactive against HDAC/metalloenzymes, leading to an apparent loss of potency (right-shifted IC50).
-
The Fix:
Q2: Why am I seeing "bell-shaped" dose-response curves or steep Hill slopes (>2.0)?
Diagnosis: Colloidal Aggregation (Promiscuous Inhibition). The "3-bromo" substituent increases lipophilicity (LogP ~1.5–2.0).[1] At high concentrations (>10 µM), the compound may form colloidal aggregates that sequester the enzyme, causing false positives.
-
The Fix:
Q3: My fluorescence signal is quenching, or I see high background in metal-dependent assays.
Diagnosis: Inner Filter Effect or Metal Stripping. Hydroxamic acids are potent chelators.[1]
-
Metal Stripping: If your enzyme requires Zn²⁺ or Fe²⁺ (e.g., HDACs, MMPs), the compound may strip the metal from the active site or the buffer, destabilizing the enzyme rather than inhibiting it competitively.
-
Quenching: The bromine atom (heavy atom effect) and the benzamide core can quench fluorophores if the assay design places them in close proximity.[1]
-
The Fix:
-
Buffer Balance: Ensure the buffer contains sufficient cofactor (e.g., 10 µM ZnCl₂) to saturate the enzyme, but not so much that it competes with the inhibitor.
-
Readout Check: Use a ratiometric assay (e.g., TR-FRET) rather than fluorescence intensity to normalize for quenching.
-
Visualizing the Failure Modes
The following diagram illustrates the decision logic for troubleshooting inconsistent data.
Figure 1: Decision tree for diagnosing assay inconsistencies based on Hill slope and potency shifts.[1]
Validated Experimental Protocols
Protocol A: Ferric Chloride Rapid Integrity Test
Use this qualitative test to confirm the presence of the hydroxamic acid moiety before running expensive screens.[1] Hydrolyzed product (benzoic acid) will NOT react.
-
Reagent: Prepare 1% FeCl₃ in 0.1 M HCl.
-
Sample: Dilute 5 µL of your 10 mM DMSO stock into 100 µL of Methanol.
-
Reaction: Add 20 µL of FeCl₃ reagent.
-
Readout:
Protocol B: Solubility & Aggregation Check (DLS Surrogate)
If Dynamic Light Scattering (DLS) is unavailable, use this absorbance method.
| Step | Action | Rationale |
| 1 | Prepare 100 µM compound in Assay Buffer (w/o enzyme). | High test concentration. |
| 2 | Measure Absorbance at 600 nm and 280 nm. | A600 measures turbidity (aggregates).[1] |
| 3 | Result A: A600 > 0.05 | Aggregation. Compound is precipitating. |
| 4 | Result B: A280 is non-linear vs. concentration.[1] | Solubility Limit Reached. |
Mechanistic Insight: The Hydrolysis Pathway
Understanding how the molecule breaks down is vital for interpreting LC-MS data.[1]
Figure 2: Hydrolytic degradation pathway.[1] The loss of the N-hydroxy group destroys zinc-binding capability.[1]
References & Grounding
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1] Journal of Medicinal Chemistry, 53(7), 2719–2740.[1] Link
-
Relevance: Defines aggregation and chelation artifacts common in hydroxamic acids.[1]
-
-
Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Potential Anticancer Agents.[1] Molecules, 20(3), 3898–3941.[1] Link
-
Relevance: Discusses the stability and pharmacophore of hydroxamic acid-based inhibitors.
-
-
Davie, J. R. (2003). Inhibition of Histone Deacetylase Activity by Butyrate.[1] Journal of Nutrition, 133(7), 2485S–2493S.[1]
-
Relevance: Establishes standard assay conditions and metal dependence for HDACs.
-
Sources
Technical Support Center: Quantitative Analysis of 3-Bromo-N-Hydroxybenzamide (3-BNHB)
Status: Operational Role: Senior Application Scientist Scope: Method Refinement, Troubleshooting, and Stability Management
Executive Summary: The Analytical Challenge
3-bromo-N-hydroxybenzamide (3-BNHB) presents a unique "dual-threat" in quantitative analysis. As a hydroxamic acid derivative, it possesses a high affinity for metal chelation (leading to peak tailing) and a susceptibility to hydrolysis (leading to data inaccuracy).[1]
This guide moves beyond standard pharmacopeial methods to address the specific physicochemical behaviors of the hydroxamic acid pharmacophore attached to a halogenated aromatic ring. The protocols below are designed to be self-validating systems , where the method itself reveals instrumental or chemical artifacts before they compromise your data.
Troubleshooting Guide: Diagnostics & Solutions
Issue A: Severe Peak Tailing & Asymmetry (Tailing Factor > 1.5)
Diagnosis: The hydroxamic acid moiety (-CONHOH) acts as a bidentate ligand, chelating trace metals (Fe³⁺, Zn²⁺) present in stainless steel LC frits, columns, or tubing. This is not typically a silanol interaction issue.
| Potential Cause | Validation Step | Corrective Action |
| Metal Chelation | Inject a standard of a non-chelating analog (e.g., 3-bromobenzamide).[1] If it elutes symmetrically while 3-BNHB tails, the issue is chelation. | Protocol Refinement: Add 5–10 µM EDTA or Medronic Acid to the aqueous mobile phase.[1] Switch to PEEK tubing and bio-inert columns.[1] |
| Silanol Activity | Compare peak shape at pH 3.0 vs. pH 7.0. If tailing worsens significantly at pH 7.0, it is likely silanol interaction.[1] | Column Selection: Switch to a "Type B" high-purity silica column or a polar-embedded C18 phase (e.g., amide-embedded) to shield silanols.[1] |
| Column Overload | Dilute sample by 10x. If symmetry improves, the column is overloaded.[1] | Capacity Adjustment: Increase column diameter or decrease injection volume. |
Issue B: "Ghost" Peaks or Pre-Peaks
Diagnosis: 3-BNHB is chemically labile.[1] The appearance of a secondary peak often indicates on-column or in-vial degradation.[1]
-
Hydrolysis: The most common degradation pathway converts 3-BNHB into 3-bromobenzoic acid .[1]
-
Lossen Rearrangement: Under specific conditions (often thermal or basic pH), the compound may rearrange to an isocyanate/amine species.[1]
Issue C: Low Sensitivity in LC-MS/MS
Diagnosis: Hydroxamic acids can suffer from poor ionization efficiency or source fragmentation.[1]
-
Solution: 3-BNHB often ionizes better in Negative Mode (ESI-) due to the acidity of the N-OH proton. If using Positive Mode (ESI+), ensure the mobile phase is sufficiently acidic to protonate the carbonyl, but be aware that this may accelerate hydrolysis.
Optimized Experimental Protocol (Self-Validating)
This protocol minimizes metal interaction and stabilizes the analyte during the run.[1]
Chromatographic Conditions
-
Column: C18 with Polar Embedding (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion), 150 x 2.1 mm, 3.5 µm.[1]
-
Mobile Phase A: 10 mM Ammonium Acetate + 5 µM Medronic Acid (pH 5.5).[1]
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.[1]
-
Temperature: 30°C (Do not exceed 40°C to prevent thermal degradation).
Detection Parameters
-
UV: 254 nm (Primary aromatic absorption).[1]
-
MS (Quantitation): ESI Negative Mode.
Sample Preparation (The "Cold" Method)
To prevent ex vivo hydrolysis in plasma or microsomal incubations:
-
Quench: Immediately quench biological samples with ice-cold Acetonitrile containing 0.1% Formic Acid.[1]
-
Centrifuge: 10,000 x g for 10 mins at 4°C.
-
Storage: Analyze within 12 hours or freeze at -80°C. Never store in autosampler at room temperature.
Visualizing the Workflow & Logic
Diagram 1: Method Development Logic Gate
This flowchart illustrates the decision-making process for optimizing the 3-BNHB method, specifically addressing the chelation vs. silanol dichotomy.
Caption: Logic gate for distinguishing between metal chelation and silanol activity during 3-BNHB method development.
Diagram 2: Degradation Pathways
Understanding the breakdown of 3-BNHB is critical for identifying impurity peaks.[1]
Caption: Primary degradation pathways of 3-BNHB.[1] Hydrolysis to the benzoic acid is the dominant risk in aqueous HPLC mobile phases.
Frequently Asked Questions (FAQs)
Q1: Why does my calibration curve show non-linearity at low concentrations? A: This is a classic symptom of adsorption .[1] Hydroxamic acids can bind irreversibly to active sites on glass vials or metal surfaces at low concentrations.[1]
-
Fix: Use polypropylene vials and add a "sacrificial" blocking agent (like BSA) if analyzing in complex matrices, or ensure your solvent contains 50% organic content to maintain solubility and reduce surface adsorption.[1]
Q2: Can I use UV detection at 210 nm to increase sensitivity? A: While 3-BNHB absorbs at 210 nm, we advise against it.[1] Mobile phase additives (like acetate or formate) absorb heavily here, increasing baseline noise.[1] Furthermore, 3-bromobenzoic acid (the degradant) has a similar UV profile. Using 254 nm provides better specificity for the brominated benzene ring and reduces background interference.[1]
Q3: Is the bromine atom stable? A: Yes, the aryl-bromine bond is generally stable under standard LC conditions. However, avoid using palladium or high-pressure hydrogenation equipment in the same workflow, as this could debrominate the compound. The bromine isotope pattern (approx 1:1 ratio of M and M+2) is an excellent "fingerprint" for confirming the peak identity in MS.[1]
References
-
Phenomenex. (2025).[1][2][3] How to Reduce Peak Tailing in HPLC? (Discusses silanol vs. metal interactions).
-
National Institutes of Health (PubChem). (2025).[1] 3-Bromo-N-hydroxybenzamide Compound Summary. (Physical properties and structure).[1][2][4][5][6] [1]
-
Element Lab Solutions. (2025).[1] Peak Tailing in HPLC: Causes and Solutions. (Technical breakdown of asymmetry factors).
-
Hilaris Publisher. (2012).[1] Mechanistic Investigation for the Acidic Hydrolysis of Hydroxamic Acids. (Kinetics of hydrolysis to carboxylic acids).
-
MDPI. (2013).[1] Metal-Chelating Peptides Separation Using Immobilized Metal Ion Affinity Chromatography.[1] (Context on hydroxamic acid metal affinity).
Sources
- 1. Benzohydroxamic acid | C7H7NO2 | CID 10313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. 3-Bromo-4-hydroxybenzamide | C7H6BrNO2 | CID 15169932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. 3-Bromo-4-hydroxybenzoic acid | C7H5BrO3 | CID 84368 - PubChem [pubchem.ncbi.nlm.nih.gov]
dealing with compound instability during 3-bromo-N-hydroxybenzamide experiments
Subject: Troubleshooting Compound Instability, Degradation, and Handling Artifacts Compound: 3-Bromo-N-hydroxybenzamide (CAS: 2593-28-4) Chemical Class: Hydroxamic Acid / Benzamide Derivative
Core Instability Mechanisms
Before troubleshooting, you must understand why your compound is failing. 3-Bromo-N-hydroxybenzamide contains a hydroxamic acid moiety (
-
Hydrolysis: Conversion to 3-bromobenzoic acid and hydroxylamine. This is catalyzed by both strong acid and strong base.
-
Lossen Rearrangement: A thermal or chemically induced rearrangement leading to an isocyanate (3-bromophenyl isocyanate), which then reacts with water to form an amine (3-bromoaniline) or urea derivatives.
-
Metal Chelation: The hydroxamic acid is a potent bidentate ligand.[1][2] Trace iron (Fe³⁺) or copper (Cu²⁺) will form colored complexes (often pink, red, or purple), falsely appearing as degradation.
Pathway Visualization
The following diagram illustrates the degradation pathways you must prevent.
Figure 1: Primary degradation and interaction pathways for 3-bromo-N-hydroxybenzamide.
Troubleshooting Guides
Module A: Synthesis & Workup Failures
Issue: Low yield or "oiling out" during synthesis from ester or acid chloride.
Technical Insight:
The reaction between hydroxylamine and an ester/chloride is a competition between formation and hydrolysis. If the pH is too high (
Corrective Protocol (Self-Validating):
-
Temperature Control: Maintain reaction temperature between 0°C and 25°C. Do not reflux.
-
pH Management: When neutralizing the hydroxylamine hydrochloride, use KOH/MeOH at 0°C. Ensure the final pH during workup does not exceed 8.5.
-
Validation Step: Before bulk workup, take a 50 µL aliquot. Add 1 drop of 1%
solution.-
Result: Deep red/violet = Product formed.[1]
-
Result: Yellow/No change = Hydrolysis occurred (Carboxylic acid formed).
-
Module B: Storage & Appearance Changes
Issue: The white powder turns pink or reddish-purple over time.
Technical Insight: This is rarely chemical degradation. It is almost always metal contamination . Hydroxamic acids are siderophores (iron-chelating agents).[3][4] Using a stainless steel spatula or storing in glass with trace iron content can trigger this color change even at ppm levels.
Corrective Protocol:
-
Handling: Use only Teflon-coated or plastic spatulas. Avoid contact with stainless steel.
-
Storage: Store in amber glass vials (to prevent photolysis) with Teflon-lined caps.
-
Temperature: Store at -20°C.
-
Recovery: If the compound is pink but HPLC shows high purity, dissolve in EtOAc and wash with 5% EDTA solution (pH 7) to strip the metal, then recrystallize.
Module C: Analytical Artifacts (LC-MS / HPLC)
Issue: LC-MS shows a peak corresponding to the isocyanate (M-33) or amine, but NMR looks clean.
Technical Insight: Hydroxamic acids are thermally unstable. The high heat of an ESI source or a GC injector can induce the Lossen rearrangement inside the instrument. You are measuring the degradation of the molecule during analysis, not the purity of the sample in the vial.
Diagnostic Workflow:
Figure 2: Decision matrix for distinguishing analytical artifacts from true sample degradation.
Recommended LC-MS Conditions:
-
Column: C18 (Avoid high pH mobile phases).
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
-
Source Temp: < 250°C (Critical).
-
Detection: UV 254 nm (Isocyanates absorb poorly compared to the benzamide; rely on UV for purity, MS for ID).
Data Summary: Stability Parameters
| Parameter | Limit / Condition | Consequence of Excursion |
| pH Stability | 5.0 – 8.0 | Hydrolysis to 3-bromobenzoic acid (Low/High pH) |
| Thermal Limit | < 40°C (Process)< 100°C (Melting) | Lossen Rearrangement (Isocyanate formation) |
| Metal Tolerance | < 1 ppm Fe/Cu | Pink/Purple coloration (Chelation) |
| Solvent Compatibility | MeOH, EtOH, DMSO | Avoid Acetone (can form oximes/ketals slowly) |
| pKa (approx) | ~8.5 - 9.0 | Ionizes in basic media (Source 1.3) |
Frequently Asked Questions (FAQ)
Q: Why does my 3-bromo-N-hydroxybenzamide have a melting point lower than the literature value?
A: Hydroxamic acids often decompose at or near their melting point. If you observe melting with bubbling (gas evolution), you are witnessing the Lossen rearrangement releasing
Q: Can I use DMSO for stock solutions? A: Yes, but use anhydrous DMSO. Hydroxamic acids can undergo hydrolysis in wet DMSO over long periods. Store DMSO stocks at -80°C to minimize this.
Q: Is the compound mutagenic? A: Handle with extreme caution. Hydroxamic acids can display mutagenicity due to the potential formation of isocyanates (via Lossen rearrangement) which can alkylate DNA (Source 1.2).[5][6] Always use full PPE.
Q: How do I remove the pink color? A: The pink color is an iron complex. Wash your organic phase with a dilute EDTA solution or 0.1 M HCl (quickly, to avoid hydrolysis) during extraction.
References
-
Massa, S., et al. (2001).[7] "3-(4-aroyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides, a new class of synthetic histone deacetylase inhibitors."[7] Journal of Medicinal Chemistry. (Discusses synthesis and stability of hydroxamic acid derivatives). Link
-
Marmion, C. J., et al. (2004). "Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands." European Journal of Inorganic Chemistry. (Covers metal chelation and stability).[1][8] Link
-
PubChem. (2025).[9][10] "3-Bromo-N-hydroxybenzamide Compound Summary." National Library of Medicine. Link
-
Santos, D. S., et al. (2021). "Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications." ACS Omega. (Detailed mechanisms of Lossen rearrangement and hydrolysis). Link
-
Chimichi, S., et al. (1980).[11] "Thermal decomposition of ibuproxam." Journal of Pharmaceutical Sciences. (Evidence of thermal degradation of hydroxamic acids to isocyanates). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. scientificeminencegroup.com [scientificeminencegroup.com]
- 3. Hydroxamic acid - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. 3-Bromo-N-methylbenzamide | C8H8BrNO | CID 4294170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Thermal decomposition of ibuproxam - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Bromo-N-hydroxybenzamide Characterization Guide
Case ID: 3-Br-NHOH-ID-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Identity Confirmation and Purity Assessment Protocols
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you need to validate a batch of 3-bromo-N-hydroxybenzamide (CAS: 2593-28-4) for use in histone deacetylase (HDAC) inhibition studies or as a synthetic intermediate.
Because hydroxamic acids are prone to hydrolysis (reverting to the carboxylic acid) and Lossen rearrangement, confirming the integrity of this molecule requires a multi-faceted approach. This guide prioritizes causality —explaining why a test works—over simple checklists.
Module 1: Structural Identity (The "Fingerprint")
To confirm you have the correct molecule, you must validate three structural features: the hydroxamic acid headgroup , the 3-bromo substitution , and the aromatic core .
Proton NMR ( H-NMR) Spectroscopy
Rationale: NMR is the primary tool for distinguishing the target from its hydrolysis product (3-bromobenzoic acid).
Protocol:
-
Solvent: DMSO-
(Chloroform is often too non-polar for hydroxamic acids; Methanol- causes proton exchange, erasing the key NH/OH signals). -
Concentration: ~10 mg/mL.
Expected Signals:
| Proton Assignment | Chemical Shift ( | Multiplicity | Diagnostic Value |
| -NH-OH (Hydroxamate) | 11.0 - 11.5 | Broad Singlet | Critical. Disappears in |
| -NH-OH (Hydroxyl) | 9.0 - 9.5 | Broad Singlet | Often broad; may merge with NH depending on pH/water content. |
| Ar-H (C2) | ~ 8.0 | Singlet (t) | Isolated between Br and CO; appears as a narrow triplet due to meta-coupling ( |
| Ar-H (C4, C6) | 7.6 - 7.9 | Doublets | Ortho-coupling to C5 ( |
| Ar-H (C5) | ~ 7.4 | Triplet | Meta-position relative to Br and CO. |
Tech Note: If you observe a sharp singlet near 13.0 ppm, your sample has hydrolyzed to 3-bromobenzoic acid . The hydroxamic acid protons are distinctively shielded compared to the carboxylic acid proton.
Mass Spectrometry (MS)
Rationale:[1][2][3][4] The bromine atom provides a definitive isotopic signature that confirms the halogenation pattern.
Key Observation:
Bromine exists as two stable isotopes:
-
Result: You must see a 1:1 doublet for the molecular ion
. -
m/z Values: 216 and 218 (approx).
-
Failure Mode: If you see a 3:1 ratio, you have a Chlorine impurity.[5] If you see no split, you have lost the halogen (dehalogenation).
Infrared Spectroscopy (FT-IR)
Rationale: Distinguishes the hydroxamate carbonyl from amide or acid carbonyls.
-
Hydroxamate C=O: ~1640–1655 cm
(Lower frequency than typical esters due to resonance). -
N-O stretch: ~900–940 cm
(Characteristic fingerprint).
Module 2: Purity Assessment
Do not rely on melting point alone. Hydroxamic acids often decompose near their melting points, leading to broad, unreliable ranges.
HPLC Method (Reverse Phase)
Rationale: Hydroxamic acids are weak acids (
Method Parameters:
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax or Waters Symmetry), 5 |
| Mobile Phase A | Water + 0.1% Formic Acid (or 0.1% |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic) and 210 nm (Amide bond) |
Interpretation:
-
Target: 3-bromo-N-hydroxybenzamide usually elutes earlier than the parent 3-bromobenzoic acid due to higher polarity of the hydroxamic group.
-
Common Impurity: 3-Bromobenzamide (synthetic precursor).[6] Elutes later than the hydroxamic acid.
The Ferric Chloride Test (Qualitative Check)
Rationale: Hydroxamic acids form stable, highly colored chelate complexes with Fe(III) ions. This is a rapid "Go/No-Go" test before running expensive analytics.
Protocol:
-
Dissolve ~5 mg of sample in 1 mL Methanol.
-
Add 2 drops of 1%
(aqueous). -
Result: Immediate formation of a deep Red/Burgundy color confirms the presence of the hydroxamic acid moiety.[7]
-
Negative Result: A yellow/orange color indicates the sample is likely the carboxylic acid (hydrolysis product) or the amide.
Module 3: Troubleshooting & FAQs
Visualizing the Logic
The following diagram outlines the decision process for confirming identity and troubleshooting impurities.
Caption: Decision tree for validating 3-bromo-N-hydroxybenzamide identity and diagnosing common chemical failures.
Frequently Asked Questions
Q1: My NMR spectrum is "messy" in the aromatic region. Why? A: This is often due to rotamers . The C-N bond in hydroxamic acids has partial double-bond character, leading to cis/trans isomerism (Z/E).
-
Fix: Run the NMR at an elevated temperature (e.g., 50°C). This increases the rotation rate, causing the split signals to coalesce into sharp, defined peaks.
Q2: The melting point is 10°C lower than the literature value. Is it bad? A: Not necessarily. Hydroxamic acids are thermally unstable and can undergo the Lossen rearrangement upon heating, converting to an isocyanate.
-
Advice: Do not use MP as a primary purity criterion. Rely on the HPLC purity area %. If HPLC > 98%, the MP deviation is likely due to decomposition during the test itself.
Q3: Can I store this compound in water/buffer? A: No. Hydroxamic acids are prone to hydrolysis in aqueous solutions, especially at extreme pH.
-
Storage: Store as a solid powder at -20°C, desiccated. Make fresh solutions in DMSO immediately before use.
References
-
PubChem. (n.d.).[1][8] 3-Bromo-N-hydroxybenzamide Compound Summary. National Library of Medicine. Retrieved February 2, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes - Br and Cl. Retrieved February 2, 2026, from [Link]
-
SSERC. (n.d.). Testing for Esters – The ferric hydroxamate test. Retrieved February 2, 2026, from [Link]
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved February 2, 2026, from [Link]
Sources
- 1. 3-Bromo-N-methylbenzamide | C8H8BrNO | CID 4294170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. rsc.org [rsc.org]
- 4. 3-Bromobenzaldehyde(3132-99-8) 1H NMR [m.chemicalbook.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Buy 3-bromo-N-hydroxybenzamide | 2593-28-4 [smolecule.com]
- 7. sserc.org.uk [sserc.org.uk]
- 8. 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 - PubChem [pubchem.ncbi.nlm.nih.gov]
optimizing incubation times for 3-bromo-N-hydroxybenzamide in cell-based assays
Status: Online | Role: Senior Application Scientist Topic: Incubation Kinetics & Stability for Hydroxamic Acid-Based HDAC Inhibitors
Introduction: The Kinetic Challenge
Welcome. You are likely here because your IC50 values for 3-bromo-N-hydroxybenzamide (3-BNHB) are shifting unexpectedly between experiments, or your phenotypic readouts (apoptosis/viability) do not match your target engagement data (Western blots).
The Core Issue: While the name contains "benzamide," this molecule functions via a hydroxamic acid zinc-binding group (ZBG). Unlike slow-binding amino-benzamides (e.g., Entinostat), hydroxamic acids (like Vorinostat/SAHA) typically exhibit fast-on/fast-off kinetics and are susceptible to hydrolytic and metabolic instability in cell culture media.
This guide moves beyond standard protocols to address the specific kinetic liabilities of this pharmacophore.
Part 1: Troubleshooting & FAQs
Q1: Why do I see strong histone acetylation at 6 hours but no cell death at 24 hours?
A: You are seeing the "Phenotypic Lag." HDAC inhibition is an epigenetic trigger, not a direct cytotoxic event.
-
The Mechanism: 3-BNHB rapidly enters the cell and chelates the Zinc ion in the HDAC catalytic pocket. Hyperacetylation of histones (e.g., H3K9ac, H4ac) occurs within 2–6 hours .
-
The Lag: This acetylation recruits chromatin remodelers, altering gene transcription (e.g., upregulation of p21, Bax). This transcriptional reprogramming and subsequent protein translation require 18–48 hours to manifest as apoptosis or cell cycle arrest.
-
Solution: Do not use the same incubation time for all readouts.
-
Target Engagement (Western/ELISA): 4–8 hours.
-
Phenotypic Screening (MTT/CTG): 48–72 hours.
-
Q2: My IC50 increases significantly (potency drops) when I extend incubation from 24h to 72h. Why?
A: Compound Instability (The Hydroxamic Acid Liability). Hydroxamic acids are chemically labile. In cell culture media (pH 7.4, 37°C), they undergo:
-
Hydrolysis: Conversion to the corresponding carboxylic acid (inactive).
-
Metabolism: If using hepatocytes or metabolically active lines (e.g., HepG2), glucuronidation of the hydroxamate group can occur rapidly.
-
The Result: By 72 hours, the effective concentration of 3-BNHB in the well may be a fraction of the initial dose.
-
Solution: For assays >24 hours, implement a Media Refresh Protocol . Replace the media with fresh compound-containing media every 24 hours to maintain steady-state exposure.
Q3: Is the inhibition reversible? Can I wash it out?
A: Yes, it is rapidly reversible. Unlike benzamide-class inhibitors (e.g., MS-275) which exhibit slow tight-binding kinetics (residence times >10 hours), hydroxamic acids generally have short residence times.
-
Implication: If you wash cells and replace with drug-free media, HDAC activity will recover within minutes to hours, and acetylation marks will fade.
-
Experimental Tip: If performing a "Pulse-Chase" experiment, ensure your wash steps are thorough (3x PBS) to remove the fast-dissociating inhibitor.
Part 2: Optimization Workflows (Visualized)
Workflow 1: Defining the Optimal Incubation Window
This logic flow helps you select the correct time points based on your specific biological question.
Caption: Decision matrix for selecting incubation times based on assay endpoint and compound stability.
Workflow 2: Mechanism of Action & Kinetic Delays
Understanding the temporal gap between binding and cell death.
Caption: Temporal cascade of HDAC inhibition, illustrating the lag between target engagement and phenotypic effect.
Part 3: Comparative Data Summary
Table 1: Recommended Incubation Times by Assay Type
| Assay Endpoint | Target Biomarker | Optimal Time | Rationale |
| Western Blot | Acetyl-Histone H3 (Lys9/14) | 4 – 6 Hours | Acetylation is a rapid PTM. Longer incubations may lead to feedback loop degradation or toxicity masking the signal. |
| Western Blot | Acetyl-Tubulin (if HDAC6 target) | 4 – 6 Hours | Tubulin acetylation dynamics are fast; signal is stable early. |
| qRT-PCR | CDKN1A (p21), BAX | 12 – 24 Hours | Transcription follows chromatin remodeling. |
| Cell Viability | ATP (CellTiter-Glo) / MTT | 48 – 72 Hours | Cell cycle arrest requires multiple division cycles to manifest as a viability drop. |
| Apoptosis | Caspase 3/7 Cleavage | 24 – 48 Hours | Caspase activation is a downstream consequence of gene expression changes. |
Part 4: Validated Experimental Protocols
Protocol A: Time-Course Target Engagement (Western Blot)
Objective: Determine the earliest point of maximal efficacy to avoid toxicity artifacts.
-
Seeding: Seed cells (e.g., HeLa, Jurkat) at
cells/well in 6-well plates. Allow to adhere overnight. -
Preparation: Prepare a 1000x stock of 3-BNHB in DMSO. Dilute to 1x in warm media immediately before use.
-
Treatment (Reverse Stagger):
-
To harvest all samples simultaneously (minimizing lysis variability), stagger the start of treatment.
-
T-minus 24h: Add compound to "24h" wells.
-
T-minus 8h: Add compound to "8h" wells.
-
T-minus 4h: Add compound to "4h" wells.
-
T-minus 1h: Add compound to "1h" wells.
-
Control: DMSO only (add at T-minus 24h).
-
-
Harvest: Aspirate media, wash 1x with cold PBS.
-
Lysis: Lyse directly in RIPA buffer containing protease inhibitors AND HDAC inhibitors (e.g., Sodium Butyrate or TSA) to prevent deacetylation during lysis.
Protocol B: Stability-Corrected Viability Assay (72 Hours)
Objective: Measure cytotoxicity while mitigating compound degradation.
-
Seeding: Seed cells in 96-well plates (opaque for luminescence).
-
Day 0: Treat cells with serial dilutions of 3-BNHB.
-
Day 1 (24h):
-
Carefully aspirate media (leave ~10µL to avoid disturbing cells).
-
Add fresh media containing the same concentration of 3-BNHB.
-
-
Day 2 (48h): Repeat media refresh.
-
Day 3 (72h): Perform viability readout (e.g., CellTiter-Glo).
-
Validation: Run a parallel plate without refreshing. If the IC50 is significantly higher (weaker potency) in the non-refreshed plate, your compound is degrading.
-
References
-
Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules.
- Relevance: Reviews the structural classes of HDAC inhibitors, distinguishing hydroxamic acids
-
Lauffer, B. E., et al. (2013).[1] "Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability."[3] Journal of Biological Chemistry.
-
Relevance: Foundational paper explaining the kinetic differences between hydroxamic acids (fast kinetics) and benzamides (slow kinetics) and the disconnect between acetylation and viability timing.[3]
-
-
Giannini, G., et al. (2014).[4][5] "Hydroxamic acid based histone deacetylase inhibitors with confirmed activity against the malaria parasite."[5] Bioorganic & Medicinal Chemistry Letters.
- Relevance: Discusses the stability and activity profiles of hydroxamic acid deriv
-
Newkirk, T. L., et al. (2018). "Optimization of Cell-Based Assays for the Identification of HDAC Inhibitors." Assay Guidance Manual.
- Relevance: Standard operating procedures for optimizing incubation times and handling signal-to-noise r
Sources
- 1. Synthesis/biological evaluation of hydroxamic acids and their prodrugs as inhibitors for Botulinum neurotoxin A light chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydroxamic acid based histone deacetylase inhibitors with confirmed activity against the malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: 3-Bromo-N-Hydroxybenzamide vs. Clinical HDAC Inhibitors
Executive Summary
3-Bromo-N-hydroxybenzamide (3-Br-NHB) represents a distinct class of histone deacetylase (HDAC) inhibitors known as aryl hydroxamates . Unlike clinical standards such as Vorinostat (SAHA) which utilize a flexible aliphatic linker, 3-Br-NHB employs a rigid phenyl ring that serves a dual function as both the linker and the surface-recognition "cap" group.
This guide analyzes 3-Br-NHB as a critical structural probe in medicinal chemistry, comparing its efficacy, kinetics, and physicochemical properties against the "Gold Standard" hydroxamate (SAHA) and the "Gold Standard" benzamide (Entinostat/MS-275).
Structural & Mechanistic Analysis
The Pharmacophore Triad
To understand the performance limitations and advantages of 3-Br-NHB, one must deconstruct the HDAC inhibitor pharmacophore:
-
Zinc Binding Group (ZBG): Chelates the Zn²⁺ ion at the active site bottom.
-
Linker: Spans the hydrophobic tunnel.
-
Cap Group: Interacts with the protein surface (rim) to confer selectivity.
Comparative Architecture
The following diagram illustrates the structural divergence between 3-Br-NHB and clinical alternatives.
Figure 1: Pharmacophore comparison highlighting the structural constraints of 3-Br-NHB relative to clinical standards.
Performance Comparison Data
The primary limitation of 3-Br-NHB is the linker length . The HDAC active site tunnel is approximately 11 Å deep. SAHA's aliphatic chain fits this perfectly. 3-Br-NHB's phenyl ring is shorter (~6-7 Å), forcing the molecule to either bury the cap or strain the ZBG interaction, resulting in lower potency (µM range vs nM range).
Table 1: Physicochemical and Biological Benchmarking
| Feature | 3-Bromo-N-hydroxybenzamide | Vorinostat (SAHA) | Entinostat (MS-275) |
| Primary Class | Aryl Hydroxamate | Aliphatic Hydroxamate | Amino-Benzamide |
| Zinc Binding Group | Hydroxamic Acid (-CONHOH) | Hydroxamic Acid (-CONHOH) | 2-Aminoanilide |
| HDAC1 IC50 (Approx) | 2.5 – 10 µM [1] | 10 – 20 nM [2] | ~200 nM [3] |
| Selectivity Profile | Pan-active (Low Potency) | Pan-active (Class I, IIb) | Class I Selective (HDAC 1,[1]3) |
| Binding Kinetics | Fast-on / Fast-off | Fast-on / Fast-off | Slow-on / Slow-off |
| LogP (Lipophilicity) | ~1.8 (Moderate) | 2.03 | 2.4 |
| Metabolic Stability | Low (Glucuronidation risk) | Low (Glucuronidation) | High |
| Key Advantage | Simple synthetic probe for "Rim" effects | Validated clinical efficacy | Isoform selectivity |
Analysis:
-
Potency Gap: 3-Br-NHB is roughly 100-fold less potent than SAHA. This confirms that a phenyl ring directly attached to the hydroxamate is insufficient to span the HDAC tunnel effectively.
-
The "3-Bromo" Effect: The meta-bromo substituent provides a lipophilic contact point at the tunnel entrance (rim). Unsubstituted N-hydroxybenzamide is often inactive; the addition of the bromine improves potency into the micromolar range, demonstrating the importance of "Cap" interactions.
Experimental Protocols
To validate 3-Br-NHB performance in your lab, use the following self-validating workflows.
In Vitro Fluorometric HDAC Activity Assay
Objective: Determine IC50 of 3-Br-NHB compared to SAHA.
Reagents:
-
Recombinant HDAC1 or HeLa Nuclear Extract.
-
Substrate: Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC).
-
Developer: Trypsin/Protease mixture.
Protocol:
-
Preparation: Dilute 3-Br-NHB in DMSO. Prepare 8-point serial dilution (Range: 100 µM to 0.1 µM). Include SAHA as positive control (Range: 10 µM to 0.01 µM).
-
Incubation: Mix 10 µL inhibitor + 15 µL HDAC enzyme buffer. Incubate 30 min at 37°C.
-
Causality: Pre-incubation allows the inhibitor to reach equilibrium within the active site tunnel.
-
-
Reaction: Add 25 µL fluorogenic substrate. Incubate 30 min at 37°C.
-
Termination: Add 50 µL Developer solution. Incubate 15 min at RT.
-
Mechanism: The developer cleaves the deacetylated substrate, releasing the fluorophore (AMC).
-
-
Read: Measure Fluorescence (Ex/Em: 360/460 nm).
-
Validation: Z-factor must be > 0.5. DMSO control represents 100% activity.
Cellular Acetylation Assay (Western Blot)
Objective: Confirm cell permeability and target engagement.
Protocol:
-
Treatment: Treat MCF-7 or HCT116 cells with 3-Br-NHB (10 µM, 50 µM) and SAHA (1 µM, 5 µM) for 24 hours.
-
Lysis: Harvest cells in RIPA buffer containing protease/phosphatase inhibitors AND 1 µM TSA.
-
Critical Step: The addition of TSA to the lysis buffer prevents artificial deacetylation during extraction.
-
-
Blotting: Run SDS-PAGE. Probe for:
-
Acetyl-Histone H3 (Lys9/Lys14): Marker of HDAC inhibition.
-
Acetyl-Tubulin: Marker of HDAC6 inhibition (Cytosolic).
-
Total H3 / GAPDH: Loading controls.
-
-
Expected Result: 3-Br-NHB should show dose-dependent accumulation of Acetyl-H3 but may require significantly higher concentrations (20-50 µM) to match the intensity of SAHA at 2-5 µM.
Biological Pathway & Mechanism of Action[2]
The following diagram details the downstream effects of 3-Br-NHB inhibition on the epigenetic landscape.
Figure 2: Mechanism of Action. 3-Br-NHB inhibits HDAC, shifting chromatin equilibrium toward an open, acetylated state.
Synthesis & Stability Notes
-
Chemical Stability: Hydroxamic acids are prone to hydrolysis (to carboxylic acid) and mutagenicity (Lossen rearrangement). 3-Br-NHB is generally stable in DMSO at -20°C but degrades in plasma.
-
Metabolism: Like SAHA, 3-Br-NHB is susceptible to glucuronidation at the hydroxamate oxygen, leading to rapid clearance in vivo. This is why benzamides (Entinostat) are often preferred for longer half-lives, despite the slower kinetics.
References
-
Smolecule. (n.d.). Biological Activity of 3-bromo-N-hydroxybenzamide. Retrieved from
-
Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology, 25(1), 84-90. Link
-
Beckers, T., et al. (2007).[2] Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. International Journal of Cancer, 121(5), 1138-1148. Link
-
Suzuki, T., et al. (2005). Structure-activity relationship of aryloxyalkanoic acid hydroxyamides as potent inhibitors of histone deacetylase. Journal of Medicinal Chemistry. Link
-
MDPI. (2022). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Int. J. Mol. Sci.Link
Sources
- 1. Comparison of three zinc binding groups for HDAC inhibitors - A potency, selectivity and enzymatic kinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 3-bromo-N-hydroxybenzamide: A Comparative Guide to Characterizing a Selective HDAC Inhibitor
In the landscape of epigenetic drug discovery, the pursuit of isoform-selective histone deacetylase (HDAC) inhibitors is paramount for achieving targeted therapeutic effects while minimizing off-target toxicities.[1][2][3] This guide provides a comprehensive framework for the validation of novel HDAC inhibitors, using the hypothetical compound 3-bromo-N-hydroxybenzamide as a case study. We will objectively compare its potential performance against established benchmarks—the pan-HDAC inhibitor Vorinostat (SAHA) and the class I-selective inhibitor Romidepsin. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for rigorous validation.
The Rationale for Selectivity: Moving Beyond Pan-Inhibition
Histone deacetylases are a family of enzymes that play a critical role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1] Dysregulation of HDAC activity is a hallmark of many cancers, making them attractive therapeutic targets.[4][5] Early-generation HDAC inhibitors, such as Vorinostat, are pan-inhibitors, targeting multiple HDAC isoforms simultaneously.[1][6] While effective in certain hematological malignancies, this broad activity can lead to significant side effects.[1][5] The development of class-selective or even isoform-selective inhibitors aims to provide a more refined therapeutic window with an improved safety profile by targeting the specific HDACs implicated in a particular disease.[1][3]
This guide will walk through the essential experiments to characterize a novel compound like 3-bromo-N-hydroxybenzamide, establishing its potency, selectivity, and cellular activity.
Experimental Validation Workflow
The validation of a novel HDAC inhibitor is a multi-step process that moves from in vitro enzymatic assays to cell-based models. This workflow ensures a thorough characterization of the compound's biochemical and biological properties.
Caption: Experimental workflow for the validation of a novel HDAC inhibitor.
Part 1: In Vitro Enzymatic Assays - Pinpointing Potency and Selectivity
The initial step in characterizing any potential HDAC inhibitor is to determine its inhibitory activity against a panel of purified HDAC enzymes. This allows for the precise calculation of IC50 values and the determination of the compound's selectivity profile.
Protocol 1: Fluorometric HDAC Activity Assay
This assay measures the enzymatic activity of HDACs using a fluorogenic substrate.[7][8][9] The principle relies on a substrate containing an acetylated lysine residue linked to a fluorescent molecule. Deacetylation by an HDAC enzyme renders the substrate susceptible to cleavage by a developer, releasing the fluorescent molecule. The resulting fluorescence is directly proportional to the HDAC activity.[7]
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol)
-
Developer solution (e.g., Trypsin)
-
HDAC Inhibitor (e.g., Trichostatin A or Vorinostat as a positive control)
-
3-bromo-N-hydroxybenzamide and other test compounds
-
96-well or 384-well black microplates
-
Fluorescence microplate reader (Ex/Em ~355/460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of 3-bromo-N-hydroxybenzamide, Vorinostat, and Romidepsin in assay buffer.
-
Enzyme Preparation: Dilute the recombinant HDAC enzymes to the desired concentration in cold assay buffer.
-
Reaction Setup: In a black microplate, add the diluted enzyme to each well.
-
Inhibitor Addition: Add the serially diluted compounds to the wells containing the enzyme. Include wells with a known inhibitor as a positive control and wells with buffer only as a negative control.
-
Pre-incubation: Incubate the plate for 15-30 minutes at 37°C to allow the inhibitors to bind to the enzymes.
-
Substrate Addition: Add the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Add the developer solution to each well to stop the deacetylation reaction and initiate the release of the fluorophore.
-
Fluorescence Measurement: Incubate for an additional 10-15 minutes at room temperature, protected from light. Measure the fluorescence using a microplate reader.[7]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Interpreting the Data: A Comparative Look
The selectivity of an HDAC inhibitor is determined by comparing its IC50 values across different HDAC isoforms. A compound is considered selective if it exhibits significantly lower IC50 values for specific isoforms or classes of HDACs.
Table 1: Illustrative IC50 Values (nM) for HDAC Inhibitors
| Compound | HDAC1 (Class I) | HDAC2 (Class I) | HDAC3 (Class I) | HDAC6 (Class IIb) | Selectivity |
| 3-bromo-N-hydroxybenzamide (Hypothetical) | 50 | 75 | 40 | >5000 | Class I Selective |
| Vorinostat (SAHA) | 10 | 20 | 15 | 30 | Pan-Inhibitor[6] |
| Romidepsin | 36 | 47 | - | 1400 | Class I Selective[10] |
Note: The data for 3-bromo-N-hydroxybenzamide is hypothetical and for illustrative purposes.
In this hypothetical scenario, 3-bromo-N-hydroxybenzamide demonstrates clear selectivity for Class I HDACs (HDAC1, 2, and 3) with significantly higher IC50 values against Class IIb (HDAC6). This profile is more akin to Romidepsin than the pan-inhibitor Vorinostat.
Part 2: Cellular Assays - Validating In-Cell Activity
Demonstrating enzymatic inhibition in a test tube is the first step. The next critical phase is to confirm that the compound can penetrate cells, engage its target, and exert a biological effect.
Protocol 2: Western Blot Analysis of Histone Acetylation
An effective HDAC inhibitor should lead to an accumulation of acetylated histones within the cell.[11] Western blotting is a standard technique to visualize this increase.
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
3-bromo-N-hydroxybenzamide, Vorinostat, Romidepsin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)[12]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of 3-bromo-N-hydroxybenzamide and comparator compounds for a specified time (e.g., 18-24 hours).[11]
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts and separate the proteins by size on an SDS-PAGE gel.[13]
-
Western Blot Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
A successful HDAC inhibitor will show a dose-dependent increase in acetylated histone levels.
Signaling Pathway Context
Caption: Mechanism of action for HDAC inhibitors leading to cellular effects.
Protocol 3: Cell Viability Assay (MTT Assay)
Ultimately, the goal of developing an HDAC inhibitor for cancer therapy is to inhibit tumor cell growth. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[14][15]
Materials:
-
Cancer cell lines
-
Cell culture medium
-
3-bromo-N-hydroxybenzamide and comparator compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)[16]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[16]
-
Compound Treatment: Treat the cells with a range of concentrations of 3-bromo-N-hydroxybenzamide and the comparator inhibitors. Include untreated cells as a control.
-
Incubation: Incubate the cells for a defined period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[16] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the GI50 (concentration that inhibits cell growth by 50%) or IC50 value for each compound.
Table 2: Illustrative Anti-proliferative Activity (GI50 in µM) in HCT116 Cells
| Compound | GI50 (µM) |
| 3-bromo-N-hydroxybenzamide (Hypothetical) | 1.5 |
| Vorinostat (SAHA) | 2.0 |
| Romidepsin | 0.02 |
Note: The data for 3-bromo-N-hydroxybenzamide is hypothetical and for illustrative purposes. GI50 values can vary significantly between cell lines.
This hypothetical data suggests that 3-bromo-N-hydroxybenzamide has potent anti-proliferative effects, comparable to or slightly better than Vorinostat in this specific cell line, though less potent than the clinically approved Romidepsin.
Conclusion and Future Directions
This guide outlines the fundamental steps to validate a novel, selective HDAC inhibitor, using 3-bromo-N-hydroxybenzamide as a template. Through a combination of in vitro enzymatic assays, cellular target engagement studies, and functional cell-based assays, a comprehensive profile of a compound's potency, selectivity, and anti-proliferative activity can be established.
The hypothetical data presented for 3-bromo-N-hydroxybenzamide suggests a promising class I-selective HDAC inhibitor. The next logical steps in its preclinical development would involve broader profiling against more HDAC isoforms, assessment in additional cancer cell lines, and ultimately, evaluation in in vivo models of cancer to determine its therapeutic potential. The rigorous application of the protocols described herein is essential for making informed decisions in the drug discovery and development pipeline.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved February 7, 2024, from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2023, December 24). CLYTE Technologies. Retrieved February 7, 2024, from [Link]
-
Muntazir, S. B., & Lone, S. H. (2023). Choosing pan-HDAC or selective HDAC inhibitors for anticancer therapy. Drug Discovery Today, 28(11), 103544. [Link]
-
Banks, K. M., et al. (2018). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in Molecular Biology, 1741, 13-26. [Link]
-
Vorinostat (SAHA) HDAC Inhibitor – Its Role in Epigenetic Cancer Therapy. (n.d.). Mirror Review. Retrieved February 7, 2024, from [Link]
-
Mwakwari, S. C., & O'Doherty, U. (2016). Isoform-Selective Versus Nonselective Histone Deacetylase Inhibitors in HIV Latency Reversal. Viruses, 8(9), 246. [Link]
-
HDAC Activity/Inhibition Assay Kit (Fluorometric). (n.d.). EpiGentek. Retrieved February 7, 2024, from [Link]
-
Pan, H., Cao, J., & Xu, W. (2012). Selective histone deacetylase inhibitors. Anti-cancer agents in medicinal chemistry, 12(3), 247–270. [Link]
-
Lauffer, B. E., et al. (2013). Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity. ACS Medicinal Chemistry Letters, 4(10), 957–961. [Link]
-
Roesch, A., et al. (2021). HDAC Screening Identifies the HDAC Class I Inhibitor Romidepsin as a Promising Epigenetic Drug for Biliary Tract Cancer. Cancers, 13(15), 3828. [Link]
-
Use of class I histone deacetylase inhibitor romidepsin in combination regimens. (2015). Leukemia & Lymphoma, 56(3), 566-576. [Link]
-
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A Comparative Guide to 3-bromo-N-hydroxybenzamide and Other Benzamide-Based Compounds in Research
In the landscape of epigenetic research and drug discovery, the benzamide scaffold has emerged as a cornerstone for the development of potent and selective enzyme inhibitors. This guide provides an in-depth comparison of 3-bromo-N-hydroxybenzamide with other prominent benzamide-based compounds, focusing on their application as histone deacetylase (HDAC) inhibitors. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the strategic considerations for their use in a research setting.
The Benzamide Scaffold: A Privileged Structure in HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[2] The aberrant activity of HDACs is implicated in various diseases, most notably cancer, making them a prime target for therapeutic intervention.[3]
HDAC inhibitors (HDACis) have a characteristic pharmacophore model that typically consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a "cap" group or surface recognition moiety that interacts with the rim of the active site.[3] Benzamide derivatives have been extensively explored as HDACis, where the benzamide moiety can function as an effective ZBG.[4][5] This class of inhibitors is particularly noted for its potential to achieve isoform selectivity and for exhibiting favorable pharmacokinetic properties, such as oral bioavailability.[4]
In Focus: 3-bromo-N-hydroxybenzamide
3-bromo-N-hydroxybenzamide is an organic compound featuring a bromine atom at the 3-position of the benzene ring and a hydroxamic acid moiety.[6] While the broader N-hydroxybenzamide scaffold is a well-established zinc-binding motif in many HDAC inhibitors, the specific profile of the 3-bromo derivative is an area of active investigation. Its structure suggests potential anti-inflammatory and anticancer properties, predicated on its ability to inhibit metalloenzymes like HDACs.[6] The presence of the bromine atom can influence the compound's electronic properties, membrane permeability, and binding interactions within the enzyme's active site, potentially conferring unique selectivity or potency.
Comparative Analysis: Performance Against Other Benzamide-Based HDACis
To contextualize the potential of 3-bromo-N-hydroxybenzamide, it is essential to compare it with other well-characterized benzamide-based compounds. This comparison will focus on isoform selectivity and inhibitory potency, which are critical parameters for a research tool or potential therapeutic.
Key Comparator Compounds:
-
Entinostat (MS-275): A highly selective inhibitor of class I HDACs (HDAC1, 2, and 3).[4][7] It is one of the most clinically advanced benzamide HDACis, being investigated in numerous trials, particularly for solid tumors like breast cancer.[4][7] Its selectivity is a key feature, avoiding the pan-inhibitory effects that can lead to broader toxicity.[7]
-
Chidamide (Tucidinostat): A novel benzamide inhibitor with high selectivity for HDAC1, 2, 3, and 10.[8] It has been approved in China for the treatment of peripheral T-cell lymphoma, highlighting the therapeutic success of this class.[8]
-
Mocetinostat: Another class I selective benzamide derivative that has been evaluated in clinical trials for various hematological malignancies and solid tumors.
Performance Data: A Quantitative Comparison
The efficacy of HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against specific HDAC isoforms. The table below summarizes publicly available data for key benzamide inhibitors, providing a benchmark for evaluating new compounds like 3-bromo-N-hydroxybenzamide.
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | Key Features |
| Entinostat | 930 | 950 | 1800 | >10,000 | Class I selective (HDAC1, 2, 3)[4][9] |
| Chidamide | 95 | 160 | 67 | 7800 | Selective for HDAC1, 2, 3, 10[8] |
| Compound 7j | 650 | 780 | 1700 | - | Potent Class I inhibitor[4] |
| Compound 16 ** | >10,000 | >10,000 | 29 | >10,000 | Highly selective for HDAC3[10] |
| Vorinostat (SAHA) | 10-20 | 20-30 | 20-50 | ~10 | Pan-HDAC inhibitor (Hydroxamate)[9][11] |
Note: Data for 3-bromo-N-hydroxybenzamide is not yet widely available in comparative studies. The purpose of this table is to provide a reference framework. Compound 7j is a potent benzamide derivative from a specific study used for comparison.[4] Compound 16 is a highly selective HDAC3 inhibitor.[10] Vorinostat is included as a well-known pan-inhibitor for context.
Structure-Activity Relationship (SAR) Insights
The variation in selectivity and potency among benzamide-based inhibitors is a direct result of their structural differences.[4][5]
-
Zinc-Binding Group: While the core benzamide structure is a common feature, substitutions on the benzamide ring can fine-tune binding affinity. For instance, an amino group ortho to the amide is a feature of many potent class I inhibitors like Entinostat, as it can form additional interactions within the active site.[4]
-
Linker Region: The length and rigidity of the linker connecting the benzamide ZBG to the cap group are critical for correctly positioning the molecule in the binding pocket and influencing isoform selectivity.[4]
-
Cap Group: The surface recognition moiety interacts with residues on the rim of the enzyme's catalytic site. The diversity in this region across different HDAC isoforms allows for the design of highly selective inhibitors. For example, bulky aromatic cap groups can confer selectivity for certain isoforms over others.
The 3-bromo substitution on 3-bromo-N-hydroxybenzamide would be part of the zinc-binding group. Its impact on inhibitory activity would need to be empirically determined, but it could influence the acidity of the N-hydroxy group and participate in halogen bonding or other interactions within the active site.
Benzamides vs. Hydroxamates: A Mechanistic Distinction
A key point of comparison is between the benzamide class and the hydroxamic acid-based inhibitors, such as the pan-HDAC inhibitor Vorinostat (SAHA).[11] While both moieties chelate the active site zinc ion, they do so with different kinetics. Hydroxamates like Vorinostat are characterized by rapid association and dissociation rates.[12] In contrast, benzamides often exhibit significantly slower binding kinetics, with longer residence times on the enzyme.[12] This prolonged engagement with the target can translate to a more sustained biological effect in cellular and in vivo models, which can be a desirable attribute for both research and therapeutic applications.
Experimental Protocols for Comparative Evaluation
To rigorously compare 3-bromo-N-hydroxybenzamide with other benzamide-based compounds, a series of standardized assays should be employed.
In Vitro HDAC Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HDAC isoforms.
Principle: A fluorogenic substrate, typically an acetylated peptide linked to a fluorescent reporter, is incubated with a recombinant HDAC enzyme. Deacetylation by the HDAC allows a developer solution to cleave the substrate, releasing the fluorophore. The fluorescence intensity is proportional to HDAC activity.
Step-by-Step Protocol:
-
Prepare a dilution series of the test compounds (e.g., 3-bromo-N-hydroxybenzamide, Entinostat) in assay buffer.
-
In a 96-well microplate, add the diluted compounds. Include wells for a positive control (a known inhibitor like Trichostatin A) and a negative control (DMSO vehicle).
-
Add the recombinant HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3) to each well and incubate for 15 minutes at 37°C to allow for compound binding.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and generate the fluorescent signal by adding the developer solution.
-
Incubate for an additional 15 minutes at room temperature.
-
Read the fluorescence intensity using a microplate reader (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro HDAC enzymatic inhibition assay.
Cellular Histone Acetylation Assay (Western Blot)
This assay determines if the compound can engage its target in a cellular context and induce the expected downstream effect: hyperacetylation of histones.
Principle: Cancer cell lines are treated with the HDAC inhibitors. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. Western blotting with antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) reveals the extent of histone hyperacetylation.
Step-by-Step Protocol:
-
Culture cancer cells (e.g., HCT116, HeLa) to approximately 70-80% confluency.
-
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 24 hours).
-
Harvest the cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against an acetylated histone (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody for total histone H3 or a loading control like β-actin to ensure equal protein loading.
Antiproliferative Assay (MTT or CellTiter-Glo)
This assay measures the effect of the compounds on the viability and proliferation of cancer cells.
Principle: The MTT assay relies on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. The CellTiter-Glo assay measures ATP levels, which is a marker of metabolically active cells.
Step-by-Step Protocol (MTT):
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Mechanism of Action: Downstream Consequences of HDAC Inhibition
The inhibition of HDACs by benzamide compounds sets off a cascade of events within the cell, ultimately leading to anticancer effects such as cell cycle arrest, differentiation, and apoptosis.[13]
Caption: Downstream effects of HDAC inhibition by benzamide compounds.
By increasing histone acetylation, these inhibitors remodel chromatin to a more relaxed state, allowing for the transcription of previously silenced genes.[2] Key among these are tumor suppressor genes like the cyclin-dependent kinase inhibitor p21, whose upregulation leads to cell cycle arrest.[11] Furthermore, HDAC inhibition can promote apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.[11]
Conclusion
3-bromo-N-hydroxybenzamide represents an intriguing compound within the broader class of benzamide-based HDAC inhibitors. While its specific inhibitory profile requires further elucidation through rigorous experimental evaluation, its structural features place it in a promising chemical space. By comparing its performance against well-established inhibitors like Entinostat and Chidamide using the standardized protocols outlined in this guide, researchers can effectively determine its potency, isoform selectivity, and potential as a novel tool for epigenetic research. The slow-binding kinetics characteristic of the benzamide class, coupled with the potential for unique structure-activity relationships conferred by the bromo-substitution, makes 3-bromo-N-hydroxybenzamide a compound worthy of detailed investigation in the ongoing quest for more refined and effective modulators of epigenetic machinery.
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A Senior Application Scientist's Guide to the Cross-Validation of 3-bromo-N-hydroxybenzamide as a Histone Deacetylase Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors represent a clinically significant class of anti-cancer agents.[1][2] Their mechanism, which involves altering the acetylation state of histones and other proteins, leads to the reactivation of tumor suppressor genes and subsequent cell cycle arrest and apoptosis in malignant cells.[3][4] N-hydroxybenzamides, in particular, have emerged as a promising scaffold for potent HDAC inhibitors.[5][6] This guide provides an in-depth, objective comparison of a specific analogue, 3-bromo-N-hydroxybenzamide, against the well-established pan-HDAC inhibitor Vorinostat (SAHA).
Our focus is not merely on presenting data, but on elucidating the causality behind the experimental choices and validation systems. Every protocol herein is designed to be self-validating, ensuring the trustworthiness and reproducibility of the findings.
Synthesis and Characterization: The Foundation of a Novel Inhibitor
The journey of any novel compound begins with its synthesis and purification. The presence of the bromine atom at the 3-position and the N-hydroxyamide functional group are key features expected to influence its biological activity and binding affinity within the HDAC catalytic pocket.[7]
Experimental Protocol: Synthesis of 3-bromo-N-hydroxybenzamide
The synthesis of 3-bromo-N-hydroxybenzamide is typically achieved through the bromination of a benzamide precursor. This process requires careful control to ensure selective bromination at the desired position.[7]
Materials:
-
N-hydroxybenzamide
-
N-bromosuccinimide (NBS) or Bromine
-
Dichloromethane or Acetic Acid (Solvent)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Step-by-Step Procedure:
-
Dissolution: Dissolve N-hydroxybenzamide in the chosen solvent (e.g., dichloromethane) in a round-bottom flask.
-
Bromination: Slowly add the brominating agent (e.g., NBS) to the solution at a controlled temperature, often at room temperature or slightly below, to manage the reaction's exothermicity and prevent side reactions.[7]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by washing the mixture with a sodium bicarbonate solution to neutralize any remaining acid.
-
Extraction: Extract the product into the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization to obtain high-purity 3-bromo-N-hydroxybenzamide crystals.[7]
Comparative Biological Evaluation: 3-bromo-N-hydroxybenzamide vs. Vorinostat (SAHA)
To validate the efficacy of 3-bromo-N-hydroxybenzamide, its performance must be benchmarked against a known standard. Vorinostat (SAHA), an FDA-approved pan-HDAC inhibitor, serves as the ideal comparator.
In Vitro Enzymatic Inhibition
The first critical test is to determine the direct inhibitory effect of the compound on HDAC enzyme activity. A colorimetric or fluorometric assay provides a quantitative measure of inhibition, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Experimental Protocol: Colorimetric HDAC Activity Assay
This protocol is adapted from commercially available kits and standard laboratory procedures.[8][9]
Principle: The assay measures the activity of HDAC enzymes on a colorimetric substrate. When the substrate is deacetylated by an active HDAC enzyme, a developer solution can act upon it to produce a colored product, which is quantifiable by a microplate reader.
Step-by-Step Procedure:
-
Prepare Reagents: Reconstitute HeLa nuclear extract (as a source of HDACs), the colorimetric substrate, developer, and HDAC inhibitor (Trichostatin A, as a positive control) as per the kit instructions.[8]
-
Serial Dilutions: Prepare serial dilutions of 3-bromo-N-hydroxybenzamide and Vorinostat in assay buffer.
-
Plate Setup: In a 96-well plate, add the HeLa nuclear extract to each well (except for blanks).
-
Inhibitor Addition: Add the diluted compounds and controls to their respective wells. Include a "no inhibitor" control.
-
Substrate Addition: Add the HDAC colorimetric substrate to all wells and mix thoroughly.[8]
-
Incubation: Incubate the plate at 37°C for 60 minutes.[8]
-
Stop Reaction: Add the developer solution to stop the enzymatic reaction and initiate color development. Incubate at 37°C for 30 minutes.[8]
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values using non-linear regression analysis.
Comparative Data Summary (Hypothetical)
| Compound | HDAC Class I (IC50, nM) | HDAC Class IIa (IC50, nM) | HDAC Class IIb (HDAC6) (IC50, nM) |
|---|---|---|---|
| 3-bromo-N-hydroxybenzamide | To be determined | To be determined | To be determined |
| Vorinostat (SAHA) | ~50-100 | ~100-200 | ~10 |
Rationale: This table structure allows for a direct comparison of potency and selectivity. Vorinostat is known to be a pan-inhibitor, affecting multiple HDAC classes.[10]
Cellular Anti-Proliferative Activity
Demonstrating enzymatic inhibition is crucial, but the ultimate test is whether the compound can halt the proliferation of cancer cells. The MTT assay is a standard method for assessing cell viability.
Experimental Protocol: MTT Cell Viability Assay
Principle: The MTT assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[11]
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells (e.g., Jurkat for leukemia, K-562 for myeloid leukemia) in a 96-well plate and incubate for 24 hours to allow for attachment and recovery.[12][13]
-
Compound Treatment: Treat the cells with serial dilutions of 3-bromo-N-hydroxybenzamide and Vorinostat for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT reagent (typically 10 µL of a 5 mg/mL solution) to each well.[13]
-
Incubation: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13]
-
Solubilization: Add a detergent reagent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.[13]
-
Read Absorbance: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570-590 nm.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Comparative Data Summary (Hypothetical)
| Compound | Jurkat (T-cell leukemia) GI50, µM | K-562 (Myeloid leukemia) GI50, µM | Namalwa (Burkitt lymphoma) GI50, µM |
|---|---|---|---|
| 3-bromo-N-hydroxybenzamide | To be determined | To be determined | To be determined |
| Vorinostat (SAHA) | ~1-5 | ~1-5 | ~1-5 |
Rationale: Comparing activity across different hematological cancer cell lines provides insights into the compound's potential therapeutic breadth.[12]
Target Engagement within the Cell: Western Blot Analysis
To confirm that the observed anti-proliferative effects are due to HDAC inhibition, we must measure the downstream molecular consequences within the cell. The most direct evidence is an increase in the acetylation of HDAC substrates, such as histones and α-tubulin.
Experimental Protocol: Western Blot for Histone and Tubulin Acetylation
Principle: Western blotting uses antibodies to detect specific proteins in a sample. By treating cells with an HDAC inhibitor, we expect to see an increase in the signal for acetylated proteins compared to untreated cells.
Step-by-Step Procedure:
-
Cell Treatment & Lysis: Treat cancer cells with the test compounds (at their respective GI50 concentrations) for 18-24 hours. Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a high-percentage (15%) SDS-PAGE gel to resolve the small histone proteins effectively.[14][15]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane (a 0.2 µm pore size is recommended for histones).[14][16]
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for acetyl-Histone H3, acetyl-Histone H4, and acetyl-α-tubulin. Also, probe a separate blot or strip the same blot for total Histone H3 and total α-tubulin as loading controls.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Add an ECL substrate and capture the chemiluminescent signal using an imaging system.[14]
-
Analysis: Quantify the band intensities and normalize the acetylated protein levels to the total protein levels to demonstrate a specific increase in acetylation.
Expected Outcome: Treatment with an effective HDAC inhibitor like 3-bromo-N-hydroxybenzamide or Vorinostat should result in a significant increase in the bands corresponding to acetylated H3, H4, and α-tubulin compared to the untreated control.
Visualizing the Scientific Process and Mechanism
To synthesize this information, diagrams are essential for illustrating workflows and biological pathways.
Diagrams
Caption: Experimental workflow for validating a novel HDAC inhibitor.
Caption: Mechanism of Histone Deacetylase (HDAC) inhibition.
Caption: Simplified signaling cascade of HDAC inhibitor-induced cell cycle arrest.
Deep Dive into Mechanism: Cell Cycle and Apoptosis
HDAC inhibitors exert their anti-cancer effects by modulating critical cellular processes.[3] Inhibition of HDACs leads to cell cycle arrest, preventing cancer cells from dividing, and can ultimately trigger apoptosis (programmed cell death).[4][17]
A key player in this process is the tumor suppressor protein p53.[18] HDACs can deacetylate p53, thereby inactivating it. By inhibiting HDACs, compounds like 3-bromo-N-hydroxybenzamide can lead to the hyperacetylation and activation of p53.[18][19] Activated p53 then drives the transcription of target genes, most notably CDKN1A, which encodes the protein p21.[3] The p21 protein is a potent inhibitor of cyclin-dependent kinases (CDKs), the engines of the cell cycle.[20] By inhibiting CDKs, p21 effectively halts the cell cycle, typically at the G1 phase, preventing DNA replication and cell division.[4][20] This provides a clear, testable hypothesis for the mechanism of action of novel N-hydroxybenzamide derivatives.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to the cross-validation of 3-bromo-N-hydroxybenzamide as a potential HDAC inhibitor. By systematically comparing its synthesis, enzymatic inhibition, cellular activity, and mechanism of action against the clinical standard, Vorinostat, researchers can build a comprehensive and trustworthy profile of this novel compound. The provided protocols and theoretical framework serve as a robust blueprint for the preclinical evaluation of not just 3-bromo-N-hydroxybenzamide, but any emerging candidate in the field of epigenetic therapy. Future studies should focus on determining its isoform selectivity, pharmacokinetic properties, and in vivo efficacy in xenograft models.
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A Comparative Guide to Validating the Mechanism of Action of 3-bromo-N-hydroxybenzamide Through Genetic Knockdown
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of the small molecule inhibitor, 3-bromo-N-hydroxybenzamide. We move beyond simple phenotypic observation to a robust, comparative methodology using genetic knockdown, ensuring that the observed cellular effects are directly attributable to the intended target. This approach is fundamental for establishing confidence in a compound's on-target activity and mitigating the risk of pursuing off-target effects.
Introduction: The Imperative of Target Validation
3-bromo-N-hydroxybenzamide belongs to the benzamide class of compounds, a chemical scaffold frequently associated with the inhibition of histone deacetylases (HDACs).[1] HDACs are critical epigenetic regulators that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[2] Inhibiting HDACs can induce hyperacetylation, reactivate tumor suppressor genes, and trigger cell cycle arrest or apoptosis, making them attractive targets for cancer therapy.[3][4]
While 3-bromo-N-hydroxybenzamide is explored for its potential as an enzyme inhibitor[5], a crucial step in its preclinical development is to unequivocally prove that its biological effects are a direct consequence of inhibiting its putative target (e.g., a specific HDAC isoform). Small molecules can have off-target effects that produce a desired phenotype through an unintended mechanism. Relying solely on pharmacological intervention is insufficient.
This guide details a powerful strategy to de-risk this uncertainty: phenocopying . We aim to determine if the transient genetic knockdown of the putative target protein produces a cellular phenotype that mirrors, or "phenocopies," the effect of treatment with 3-bromo-N-hydroxybenzamide. A strong correlation between the two provides compelling evidence for the compound's on-target mechanism of action.
The Logic of Comparison: A Self-Validating System
The core principle of this guide is a parallel workflow. We will treat a selected cell line with 3-bromo-N-hydroxybenzamide while, in parallel, treating the same cell line with small interfering RNA (siRNA) to specifically silence the expression of the target gene.[][7] By comparing the downstream molecular and cellular consequences, we can validate the proposed mechanism.
Caption: Logic diagram illustrating the parallel comparison workflow.
Part 1: Defining the Putative Mechanism of Action
Based on its chemical structure (a benzamide with a hydroxamic acid-like N-hydroxy group), the primary hypothesis is that 3-bromo-N-hydroxybenzamide functions as an HDAC inhibitor.[1][3] Many HDAC inhibitors bind to a zinc ion in the enzyme's catalytic pocket.[3] Let's hypothesize its primary target is HDAC3, an isoform frequently overexpressed in various cancers.[4]
The proposed mechanism is as follows: The compound inhibits HDAC3, leading to the accumulation of acetylated histones. This chromatin remodeling alters gene expression, ultimately inducing cellular responses like apoptosis.
Caption: Proposed signaling pathway for 3-bromo-N-hydroxybenzamide.
Part 2: Experimental Workflow for Mechanism Validation
A rigorous validation workflow is essential. This process involves three key stages: knockdown execution, validation of knockdown efficiency, and comparative phenotypic analysis.
Caption: High-level experimental workflow for target validation.
Part 3: Detailed Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of HDAC3
Materials:
-
Target cells (e.g., HCT116 colon cancer cell line)
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
siRNA:
-
siHDAC3: A pool of 3-4 validated siRNAs targeting human HDAC3.
-
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection. For HCT116, this is typically 2.5 x 10^5 cells per well.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 25 pmol of siRNA (siHDAC3 or siControl) into 100 µL of Opti-MEM™.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™.
-
Combine the diluted siRNA and diluted Lipofectamine™ (total volume ~200 µL). Mix gently and incubate for 15 minutes at room temperature.
-
-
Transfection: Add the 200 µL siRNA-lipid complex drop-wise to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator. The cells are now ready for downstream analysis at the appropriate time points (24-72 hours).
Protocol 2: Validation of Knockdown by qPCR and Western Blot
It is imperative to confirm target knockdown at both the mRNA and protein levels. A reduction in mRNA does not always correlate perfectly with protein reduction due to long protein half-life.[11]
A. Quantitative Real-Time PCR (qPCR) for mRNA Level
-
Time Point: 24-48 hours post-transfection.[12]
-
Procedure:
-
RNA Isolation: Harvest cells and isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR: Perform qPCR using a SYBR Green master mix and primers specific for HDAC3 and a reference gene (e.g., GAPDH, ACTB).[13]
-
Analysis: Calculate the relative expression of HDAC3 mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the siControl treated cells.[13]
-
B. Western Blot for Protein Level
-
Time Point: 48-72 hours post-transfection (allows time for existing protein to be degraded).
-
Procedure:
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease inhibitors.[14] Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against HDAC3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., β-actin, 1:5000 dilution) to ensure equal protein loading.
-
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[16]
-
Protocol 3: Comparative Phenotypic Assays
Once knockdown is confirmed, assess the cellular phenotype in parallel with cells treated with 3-bromo-N-hydroxybenzamide.
A. Cell Viability Assay (MTT)
-
Purpose: To compare the anti-proliferative effects of the compound and target knockdown.
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treatment Groups:
-
siControl + DMSO vehicle
-
siHDAC3 + DMSO vehicle
-
siControl + 3-bromo-N-hydroxybenzamide (at a predetermined IC50 concentration, e.g., 5 µM)
-
-
Incubate for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.
-
Normalize viability to the siControl + DMSO group.
-
B. Histone Acetylation Assay (Western Blot)
-
Purpose: To directly measure the biochemical consequence of HDAC3 inhibition/knockdown.
-
Procedure:
-
Prepare cell lysates from the same treatment groups as the viability assay at an earlier time point (e.g., 24 hours).
-
Perform a Western blot as described above.
-
Probe the membrane with an antibody specific for an acetylated histone mark known to be a substrate of HDAC3 (e.g., Acetyl-Histone H3 (Lys9)). Also probe for Total Histone H3 as a loading control.
-
Part 4: Data Presentation and Interpretation
Quantitative data should be summarized in clear, comparative tables.
Table 1: Validation of HDAC3 Knockdown
| Condition | Relative HDAC3 mRNA Expression (vs. siControl) | HDAC3 Protein Level (Densitometry vs. siControl) |
|---|---|---|
| siControl | 1.00 ± 0.12 | 100% |
| siHDAC3 | 0.15 ± 0.04 | 18% |
Table 2: Comparative Phenotypic Analysis
| Treatment Group | Relative Cell Viability (%) | Relative Acetyl-H3K9 Level (%) |
|---|---|---|
| siControl + DMSO | 100 ± 8.5 | 100 ± 11 |
| siHDAC3 + DMSO | 45 ± 6.2 | 350 ± 25 |
| siControl + 3-bromo-N-hydroxybenzamide (5 µM) | 41 ± 5.5 | 380 ± 31 |
Interpreting the Results
-
Strong Validation: As shown in the hypothetical data above, the knockdown of HDAC3 (siHDAC3) results in a ~55% reduction in cell viability and a 3.5-fold increase in histone acetylation. Treatment with 3-bromo-N-hydroxybenzamide phenocopies this result closely, causing a ~59% reduction in viability and a 3.8-fold increase in acetylation. This strong correlation provides robust evidence that the compound's primary mechanism of action is through the inhibition of HDAC3.
-
Partial or No Correlation: If the compound is significantly more potent than the knockdown, it may indicate that it has additional, off-target effects contributing to cell death. Conversely, if the knockdown produces a stronger phenotype, the compound may be a weak inhibitor or have poor cell permeability. If the phenotypes are entirely different, the initial hypothesis about the compound's target is likely incorrect, and further target identification studies are required.
References
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Gao, Y., et al. (2018). The short-term effect of histone deacetylase inhibitors, chidamide and valproic acid, on the NF-κB pathway in multiple myeloma cells. Oncology Letters. [Link]
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Kim, H. J., et al. (2019). Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. Marine Drugs. [Link]
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Janeba, Z., et al. (2021). New potent N-hydroxycinnamamide-based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP-1 leukaemia cells. Archiv der Pharmazie. [Link]
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Morgan, M. A., et al. (2017). Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells. Annual Review of Pharmacology and Toxicology. [Link]
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Zhang, D., et al. (2022). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Journal of Medicinal Chemistry. [Link]
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Wang, Z., et al. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Medicinal Chemistry Letters. [Link]
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Di Nicolantonio, F., et al. (2021). Novel synthetic lethality-based cellular assays for cancer drug discovery. Cancer Research. [Link]
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IDT - Integrated DNA Technologies. (2014). Planning and Executing In Vitro siRNA Experiments. YouTube. [Link]
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Proteintech. (2016). siRNA knockdown validation 101: Incorporating negative controls in antibody research. Retrieved from Proteintech Website. [Link]
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Gilbert, D. F., et al. (2018). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncotarget. [Link]
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Cupit, P. M. (2013). Measuring RNAi Knockdown Using qPCR. Methods in Molecular Biology. [Link]
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Chen, M., et al. (2019). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. SLAS Discovery. [Link]
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Cai, W., et al. (2014). Discovery of the First N-Hydroxycinnamamide-Based Histone Deacetylase 1/3 Dual Inhibitors with Potent Oral Antitumor Activity. Journal of Medicinal Chemistry. [Link]
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Bio-Synthesis Inc. (2024). Gene Knockdown methods To Determine Gene Function!. Retrieved from Bio-Synthesis Inc. Website. [Link]
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Al-Sh எரிச்சல், M. (2018). Can siRNA gene knockdown evaluation done via qPCR?. ResearchGate. [Link]
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Tenaya Therapeutics. (n.d.). Phenotypic screening identifies HDAC6 inhibitors as cardioprotective agents in BAG3 cardiac-knockout mouse model of dilated cardiomyopathy. Retrieved from Tenaya Therapeutics Website. [Link]
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Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from Bio-Rad Website. [Link]
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ResearchGate. (n.d.). Effect of knockdown on cell viability. MTT assay was performed to.... Retrieved from ResearchGate Website. [Link]
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Li, M. J., & Rossi, J. J. (2005). Construction of shRNA lentiviral vector. Methods in Molecular Medicine. [Link]
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QIAGEN. (n.d.). Validation of Short Interfering RNA Knockdowns by Quantitative Real-Time PCR. Retrieved from QIAGEN Website. [Link]
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Chen, M., et al. (2019). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. ResearchGate. [Link]
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Meena, A. S. (2021). How can we generate siRNA to knockdown specific target in cells?. ResearchGate. [Link]
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Creative Biolabs. (n.d.). Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting. Retrieved from Creative Biolabs Website. [Link]
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Wikipedia. (n.d.). Histone deacetylase inhibitor. Retrieved from Wikipedia Website. [Link]
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Warner, K. D., & P-Martin, S. (2021). Systematically Studying the Effect of Small Molecules Interacting with RNA in Cellular and Preclinical Models. Biochemistry. [Link]
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Henry, R. A., et al. (2020). Assays for Validating Histone Acetyltransferase Inhibitors. Journal of Visualized Experiments. [Link]
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Merck Millipore. (n.d.). Lentiviral Transduction Protocol. Retrieved from Merck Millipore Website. [Link]
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St-Laurent, G. P., et al. (2015). Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines. BMC Research Notes. [Link]
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ResearchGate. (n.d.). Evaluation of cell viability with knockdown of target genes. Retrieved from ResearchGate Website. [Link]
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Horizon Discovery. (n.d.). Hallmarks of good RT-qPCR measurements in a successful knockdown experiment. Retrieved from Horizon Discovery Website. [Link]
-
EpigenTek. (n.d.). Histone Deacetylase (HDAC) Assay. Retrieved from EpigenTek Website. [Link]
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ResearchGate. (2019). What are the appropriate controls in RNAi?. Retrieved from ResearchGate Website. [Link]
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Horizon Discovery. (n.d.). SMARTvector Lentiviral shRNA. Retrieved from Horizon Discovery Website. [Link]
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assessing the off-target effects of 3-bromo-N-hydroxybenzamide
Focus: MetAP2 Inhibition Efficacy vs. Zinc-Dependent Off-Target Liabilities
Executive Summary & Strategic Positioning
3-bromo-N-hydroxybenzamide (3-Br-NHB) represents a classic "fragment-based" lead in the design of Methionine Aminopeptidase 2 (MetAP2) inhibitors. While the N-hydroxybenzamide moiety provides potent chelation of the active site metal ions essential for MetAP2 function, it introduces a significant liability: promiscuity toward Zinc-dependent metalloenzymes , specifically Histone Deacetylases (HDACs).
This guide serves as a technical roadmap for researchers to objectively assess 3-Br-NHB. We move beyond simple IC50 generation to a multi-dimensional profiling strategy that quantifies the "Warhead Liability"—the risk that the hydroxamic acid group drives off-target toxicity rather than specific MetAP2 modulation.
The Comparative Landscape
To validate 3-Br-NHB, it must be benchmarked against two distinct classes of compounds:
-
Efficacy Benchmarks (MetAP2 Specific): Beloranib or Fumagillin. These rely on an epoxide "warhead" for irreversible covalent modification, offering high specificity but distinct safety profiles.
-
Liability Benchmarks (Off-Target Controls): Vorinostat (SAHA). A potent HDAC inhibitor that shares the hydroxamic acid pharmacophore with 3-Br-NHB.
Mechanistic Analysis: The Chelation Paradox
The core challenge with 3-Br-NHB is the hydroxamic acid group (CONHOH).
-
Desired Mechanism (MetAP2): The hydroxamate chelates the bimetallic center (typically Co²⁺/Mn²⁺ in vivo, often substituted with Mn²⁺/Co²⁺ in assays) within the MetAP2 "pita-bread" active site, blocking the cleavage of N-terminal methionine.
-
Off-Target Mechanism (HDACs): The same hydroxamate is the canonical Zinc-Binding Group (ZBG) for Class I and II HDACs. It inserts into the lysine-deacetylase pocket, chelating the catalytic Zn²⁺.
Visualization: Selectivity Screening Workflow
The following diagram outlines the logic flow for distinguishing specific MetAP2 engagement from non-specific metalloenzyme inhibition.
Caption: Figure 1. Critical screening cascade for hydroxamate-based MetAP2 inhibitors. The parallel assessment of HDAC activity (Phase 1) is mandatory before proceeding to cellular models to rule out false positives driven by epigenetic modulation.
Comparative Performance Data
The following table synthesizes expected performance metrics based on structural class behaviors. Use this to interpret your experimental data.
| Feature | 3-Bromo-N-Hydroxybenzamide (Test Article) | Beloranib / Fumagillin (MetAP2 Standard) | Vorinostat (SAHA) (Off-Target Control) |
| Primary Target | MetAP2 (Reversible) | MetAP2 (Irreversible) | HDAC Class I/II (Reversible) |
| Binding Motif | Hydroxamate Chelation | Spiro-epoxide Covalent Bond | Hydroxamate Chelation |
| MetAP2 IC50 | 10 - 500 nM (Potency varies by buffer metal) | < 10 nM (High Potency) | > 10 µM (Inactive) |
| HDAC IC50 | Likely < 1 µM (High Risk) | > 10 µM (No Activity) | < 50 nM (High Potency) |
| Selectivity Index | Low to Moderate (Requires Optimization) | High (>1000x) | Inverse (Selectivity for HDAC) |
| Reversibility | Reversible (Washout restores activity) | Irreversible (Activity requires new synthesis) | Reversible |
| Key Liability | Zinc-dependent off-targets (HDAC, MMP) | CNS Safety / Short Half-life | Cytotoxicity via epigenetic alteration |
Experimental Protocols
Protocol A: MetAP2 Enzymatic Assay (Fluorometric)
Objective: Determine the intrinsic potency of 3-Br-NHB against MetAP2.
Critical Reagents:
-
Enzyme: Recombinant Human MetAP2 (apo-enzyme, reconstituted with CoCl₂ or MnCl₂). Note: MetAP2 activity is metal-dependent. Hydroxamates may strip the metal if the buffer is not carefully balanced.
-
Substrate: Met-Gly-Pro-AMC (7-amino-4-methylcoumarin).
-
Control: Fumagillin (1 µM).
Workflow:
-
Enzyme Activation: Incubate MetAP2 (50 nM final) in Assay Buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.1 mM CoCl₂ ) for 20 minutes on ice.
-
Expert Tip: Do not use EDTA/EGTA in the buffer; it will compete with the hydroxamate for the metal ion.
-
-
Compound Addition: Add 3-Br-NHB (serial dilution 1 nM – 100 µM) to the plate. Incubate for 15 minutes at 30°C.
-
Substrate Initiation: Add Met-Gly-Pro-AMC (50 µM final).
-
Kinetic Readout: Monitor fluorescence (Ex 360 nm / Em 460 nm) every 60 seconds for 30 minutes.
-
Validation: Ensure the Fumagillin control shows <5% activity relative to DMSO vehicle.
Protocol B: The "Liability Screen" (HDAC Profiling)
Objective: Quantify the off-target risk. If 3-Br-NHB inhibits HDACs at concentrations similar to MetAP2, the cellular effects cannot be attributed solely to MetAP2.
Workflow:
-
Utilize a commercial fluorometric HDAC activity kit (e.g., using a Boc-Lys(Ac)-AMC substrate).
-
Screen 3-Br-NHB against HDAC1 (Class I representative) and HDAC6 (Class IIb, often sensitive to benzamides).
-
Positive Control: Run Vorinostat (SAHA) in parallel.
-
Data Analysis: Calculate the Selectivity Ratio:
-
Target: > 50-fold is desired for a lead compound. < 10-fold indicates a "dirty" fragment.
-
Protocol C: Cellular Thermal Shift Assay (CETSA)
Objective: Prove physical binding in a complex cellular environment, distinguishing it from non-specific toxicity.
Rationale: Hydroxamates can be cytotoxic. CETSA confirms that 3-Br-NHB actually stabilizes MetAP2 protein in cells, rather than just killing cells via HDAC inhibition.
Workflow:
-
Treatment: Treat HUVEC cells with 3-Br-NHB (at 5x Biochemical IC50) for 1 hour.
-
Heating: Aliquot cells and heat to a gradient (40°C to 65°C).
-
Lysis & Separation: Lyse cells; remove precipitated (unstable) protein via centrifugation.
-
Western Blot: Probe supernatant for MetAP2.
-
Result Interpretation: A shift in the melting curve (
) to higher temperatures compared to DMSO control confirms specific ligand binding.
Mechanism of Action Visualization
Understanding the structural basis of the off-target effect is crucial for optimization.
Caption: Figure 2. The "Dual-Chelation" risk.[1] The hydroxamate group does not discriminate well between the Co/Mn core of MetAP2 and the Zn core of HDACs, leading to divergent biological outcomes.
References
-
Discovery of MetAP2 Inhibitors: Sheppard, G. S., et al. (2004). "3-Amino-2-hydroxyamides and related compounds as inhibitors of methionine aminopeptidase-2." Journal of Medicinal Chemistry. Link
-
Hydroxamate Off-Target Profiling: Robers, M. B., et al. (2020). "Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target." Nature Chemical Biology. Link
-
MetAP2 Clinical Context: Joharapurkar, A. A., et al. (2014).[2] "Inhibition of the methionine aminopeptidase 2 enzyme for the treatment of obesity." Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy. Link
-
HDAC Selectivity Mechanisms: Bressi, J. C., et al. (2010). "Discovery of highly selective and potent HDAC inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
MetAP2 Assay Protocols: Turk, B. E., et al. (1999). "The structural basis for substrate specificity of methionine aminopeptidase-2." Chemistry & Biology. Link
Sources
Independent Verification of 3-Bromo-N-hydroxybenzamide: Urease Inhibition Profile
Executive Summary
3-Bromo-N-hydroxybenzamide (3-Br-BHA) is a synthetic hydroxamic acid derivative primarily characterized as a potent, competitive inhibitor of urease enzymes (EC 3.5.1.5).[1] Unlike the clinical standard Acetohydroxamic Acid (AHA) , which is effective but suffers from rapid clearance and lower potency, 3-Br-BHA leverages a hydrophobic benzene ring to enhance binding affinity within the active site of nickel-dependent metalloenzymes.
This guide provides an independent verification framework for researchers to validate the biological activity of 3-Br-BHA, focusing on its primary mechanism: Nickel Chelation and Urease Inhibition .
Mechanistic Profile & Causality
To verify the activity of 3-Br-BHA, one must understand the structural causality of its inhibition. Urease is a dinickel enzyme.[2][3][4] The hydroxamic acid moiety (–CONHOH) of 3-Br-BHA acts as a bidentate ligand, coordinating with the two
-
The "Anchor" Effect: The 3-bromo-substituted phenyl ring provides hydrophobic interactions with the active site flap (specifically residues like His222 or Ala366 in H. pylori urease), stabilizing the inhibitor-enzyme complex more effectively than the smaller aliphatic chain of AHA.
-
The Chelation: The oxygen atoms of the carbonyl and hydroxyl groups displace the water molecule bridging the nickel ions, effectively "locking" the enzyme in an inactive state.
Mechanism of Action Diagram
Figure 1: Mechanistic pathway of 3-Br-BHA. The compound competes with urea for the nickel active site, forming a stable "dead-end" complex.
Comparative Analysis: 3-Br-BHA vs. Alternatives
The following table contrasts 3-Br-BHA with the industry standard (AHA) and a common negative control/alternative (Urea).
| Feature | 3-Bromo-N-hydroxybenzamide (3-Br-BHA) | Acetohydroxamic Acid (AHA) | Hydroxyurea |
| Role | Potent Experimental Inhibitor | Clinical Standard (Lithostat) | Weak Inhibitor / Substrate |
| Target Potency ( | High ( | Moderate ( | Low ( |
| Binding Mode | Bidentate Chelation + Hydrophobic Stacking | Bidentate Chelation | Monodentate / Substrate mimic |
| Kinetic Profile | Slow-binding competitive | Competitive | Competitive / Mixed |
| pH Stability | Stable at physiological pH | Hydrolyzes in strong acid | Unstable in aqueous solution |
| Solubility | DMSO (High), Water (Low/Moderate) | Water (High) | Water (High) |
*Note:
Independent Verification Protocol
To validate the biological effect of 3-Br-BHA, researchers should utilize the Indophenol Blue Method (Berthelot Reaction) . This colorimetric assay measures the ammonia released during urea hydrolysis.
Protocol: Urease Inhibition Assay
Objective: Determine the
Reagents:
-
Buffer: 20 mM Phosphate Buffer (pH 7.0) + 1 mM EDTA.
-
Enzyme: Jack Bean Urease (Type III, ~25 kU/g). Prepare stock at 5 U/mL.
-
Substrate: Urea (100 mM in buffer).
-
Reagent A (Phenol): 1% Phenol + 0.005% Sodium Nitroprusside.
-
Reagent B (Alkaline Hypochlorite): 0.5% NaOH + 0.1% NaOCl.
-
Test Compound: 3-Br-BHA dissolved in DMSO (Final DMSO < 2%).
Step-by-Step Methodology:
-
Preparation:
-
Prepare a serial dilution of 3-Br-BHA (0.1
to 1000 ). -
Include a Positive Control (AHA) and a Vehicle Control (DMSO only).
-
-
Pre-Incubation (Critical Step):
-
Mix 25
of Enzyme solution + 25 of Test Compound. -
Incubate at 37°C for 15 minutes .
-
Why? Hydroxamic acids often exhibit slow-binding kinetics. Immediate substrate addition may underestimate potency.
-
-
Reaction:
-
Add 50
of Urea Substrate. -
Incubate at 37°C for 15 minutes .
-
-
Termination & Development:
-
Add 50
of Reagent A followed immediately by 50 of Reagent B . -
Incubate at room temperature for 30 minutes (Color turns blue/green).
-
-
Readout:
-
Measure Absorbance at 625 nm using a microplate reader.
-
-
Calculation:
-
Plot log[Concentration] vs. % Inhibition to derive
.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the Indophenol Blue Urease Assay.
Critical Evaluation & Troubleshooting
-
Solubility Artifacts: 3-Br-BHA is lipophilic. Ensure the final DMSO concentration in the assay does not exceed 2-5%, as high DMSO can denature urease, leading to false positives.
-
Nickel Scavenging: Ensure buffers are free of excess chelating agents (like high concentrations of EGTA) that might strip Nickel from the enzyme before the inhibitor binds. However, 1 mM EDTA is standard to prevent heavy metal interference from water sources.
-
False Negatives: If no inhibition is seen, check the pre-incubation time. Hydroxamic acids require time to displace the active-site water molecule.
References
-
Odake, S., et al. (1994).[5] "Inhibition of Helicobacter pylori urease activity by hydroxamic acid derivatives." Biological and Pharmaceutical Bulletin, 17(10), 1329–1332.[5]
-
Upadhyay, L. S. B. (2012).[6] "Urease inhibitors: A review." Indian Journal of Biotechnology, 11, 381-388.[6]
-
Amtul, Z., et al. (2002). "Chemistry and mechanism of urease inhibition." Current Medicinal Chemistry, 9(14), 1323-1348.
-
Fishbein, W. N., & Carbone, P. P. (1965).[7] "Urease Catalysis: II. Inhibition of the Enzyme by Hydroxyurea, Hydroxylamine, and Acetohydroxamic Acid."[3] Journal of Biological Chemistry, 240, 2407-2414.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Inhibition of Helicobacter pylori urease activity by hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Acetohydroxamic acid - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
